molecular formula C9H8O4 B1595451 5-Formyl-2-hydroxyphenyl acetate CAS No. 65298-99-9

5-Formyl-2-hydroxyphenyl acetate

Cat. No.: B1595451
CAS No.: 65298-99-9
M. Wt: 180.16 g/mol
InChI Key: NWOCBYONMYMWGV-UHFFFAOYSA-N
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Description

5-Formyl-2-hydroxyphenyl acetate is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-formyl-2-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-6(11)13-9-4-7(5-10)2-3-8(9)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOCBYONMYMWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294316
Record name 5-formyl-2-hydroxyphenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65298-99-9
Record name NSC95801
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-formyl-2-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 5-Formyl-2-hydroxyphenyl acetate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Formyl-2-hydroxyphenyl acetate

Executive Summary: this compound, also known as 3-acetoxy-4-hydroxybenzaldehyde, is a multifunctional aromatic compound of significant interest to the scientific community. Its unique molecular architecture, featuring formyl, hydroxyl, and acetate moieties, renders it a versatile intermediate in advanced organic synthesis. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic utility, designed for researchers, scientists, and professionals in drug development and materials science. We will explore the interplay of its functional groups, which dictates its chemical behavior and establishes it as a valuable scaffold for the synthesis of complex molecules, including heterocyclic compounds and fluorophore precursors.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 65298-99-9) is a substituted aromatic aldehyde. The strategic placement of an electron-withdrawing formyl group, an electron-donating hydroxyl group, and a hydrolyzable acetate group on the phenyl ring creates a molecule with distinct regions of reactivity.

Chemical Structure Analysis

The molecule's structure is centered on a benzene ring substituted at positions 1, 2, and 4. The acetate group at position 1, the hydroxyl at position 2, and the formyl at position 5 (relative to the acetate) define its chemical identity.

selective_reduction start This compound (Starting Material) reagent Add NaBH₄ in Methanol start->reagent Step 1 reaction Stir at 0 °C to RT (Nucleophilic Addition of Hydride) reagent->reaction Step 2 workup Aqueous Workup (e.g., add dilute HCl) reaction->workup Step 3 product (2-Hydroxy-5-(hydroxymethyl)phenyl) acetate (Product) workup->product Step 4

Caption: Workflow for the selective reduction of the formyl group.

Application as a Synthetic Scaffold

The structural framework of this compound is ideal for generating diverse molecular libraries. It serves as a crucial precursor for:

  • Schiff Bases: Condensation of the formyl group with primary amines.

  • Chalcones: Aldol condensation with acetophenones.

  • Heterocycles: As a key component in multi-component reactions, such as the Hantzsch thiazole synthesis, to build ring systems. [1]* Fluorophores: The hydroxyphenyl acetate moiety can be incorporated into larger conjugated systems to modulate the photophysical properties of fluorescent dyes. [1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, grounded in established organic chemistry principles.

Synthesis via Fries Rearrangement

A plausible synthetic route involves the acetylation of 4-hydroxybenzaldehyde followed by a Lewis acid-catalyzed Fries rearrangement. This reaction rearranges the acyl group from the phenolic oxygen to the ortho position on the aromatic ring. [2][3] Step 1: Acetylation of 4-Hydroxybenzaldehyde

  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Perform an aqueous workup with dilute HCl, followed by a saturated NaHCO₃ wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-formylphenyl acetate.

Step 2: Fries Rearrangement

  • To a flask containing anhydrous aluminum chloride (AlCl₃, 2.5 eq), add 4-formylphenyl acetate (1.0 eq) portion-wise at 0 °C.

  • Heat the reaction mixture to 120-140 °C for 2-3 hours. Higher temperatures favor the formation of the para-rearranged product, which in this case is the desired ortho-hydroxy product relative to the ester. [3]3. Cool the reaction to room temperature and then carefully quench by pouring onto crushed ice with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate this compound.

Characterization Workflow

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_final Final Product synthesis Crude Product from Fries Rearrangement purification Column Chromatography synthesis->purification tlc TLC Analysis (Purity Check) purification->tlc nmr ¹H and ¹³C NMR (Structural Confirmation) tlc->nmr ir FT-IR Spectroscopy (Functional Group ID) nmr->ir ms Mass Spectrometry (MS) (Molecular Weight Verification) ir->ms final_product Pure this compound (>95% Purity) ms->final_product

Caption: A standard workflow for the characterization of synthesized compounds.

Safety and Handling

  • Skin Irritation (H315): May cause skin irritation. [4]* Eye Irritation (H319): May cause serious eye irritation. [4] Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to selectively manipulate the formyl, hydroxyl, and acetate moieties provides chemists with a powerful tool for the synthesis of complex, high-value molecules. A thorough understanding of its spectroscopic and chemical properties, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

  • This compound | C9H8O4 | CID 262344 - PubChem. [Link]

  • Fries rearrangement - Grokipedia. [Link]

  • Fries rearrangement - Wikipedia. [Link]

  • Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives - DigitalCommons@URI. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390) - Human Metabolome Database. [Link]

  • 4-Formyl-2-hydroxyphenyl acetate - SpectraBase. [Link]

  • Fries Rearrangement - Organic Chemistry Portal. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0295017) - NP-MRD. [Link]

  • Fig. 6. 1 H-NMR analyses revealing various degrees of hydration. - ResearchGate. [Link]

  • Synthesis of 3-allyl-4-hydroxybenzaldehyde - PrepChem.com. [Link]

  • 5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572 - PubChem. [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - ChemBeq. [Link]

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. [Link]

Sources

An In-depth Technical Guide to 5-Formyl-2-hydroxyphenyl acetate: A Strategic Intermediate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-Formyl-2-hydroxyphenyl acetate, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, chemical reactivity, and strategic applications, grounded in established chemical principles.

Core Compound Identification and Properties

This compound, also known by its synonym 3-Acetoxy-4-hydroxybenzaldehyde, is a bifunctional aromatic compound whose value lies in its unique arrangement of reactive functional groups: a formyl (aldehyde), a hydroxyl (phenol), and an acetate (ester) group.[1] This trifecta of functionalities makes it a highly versatile scaffold in organic synthesis.

The strategic importance of this molecule stems from the differential reactivity of its functional groups. The acetate group serves as a stable and efficient protecting group for the phenolic hydroxyl, allowing chemists to perform selective reactions on the highly reactive formyl group without unintended side reactions at the phenol position.[1] Subsequently, the acetate can be easily hydrolyzed under mild conditions to liberate the free phenol for further derivatization.

Physicochemical Data

A summary of the key quantitative and identifying data for this compound is presented below.

PropertyValueSource(s)
CAS Number 65298-99-9,
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol ,
IUPAC Name (5-formyl-2-hydroxyphenyl) acetate
Synonym 3-Acetoxy-4-hydroxybenzaldehyde
Appearance Crystalline solid; Off-white to light brown solid,
Storage Conditions 2-8°C, store under inert gas (e.g., Nitrogen)

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an activated aromatic ring is a cornerstone transformation in organic synthesis. For substrates like phenols and their derivatives, the Vilsmeier-Haack reaction is an exceptionally effective and widely used method.[2][3][4] This reaction employs a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[5]

The Vilsmeier reagent is a mild electrophile, making the reaction highly selective for electron-rich aromatic systems, such as phenols.[3] The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring attacks the carbon of the iminium salt. A subsequent hydrolysis step during aqueous workup converts the resulting iminium intermediate into the final aldehyde product.[5]

Logical Workflow for Synthesis

The diagram below outlines the logical progression for synthesizing this compound, starting from a suitable phenolic precursor and utilizing the Vilsmeier-Haack reaction.

G cluster_start Starting Material Selection cluster_reagent Vilsmeier Reagent Formation (in situ) cluster_reaction Core Reaction cluster_end Final Product Start 2-Hydroxyphenyl acetate (Hydroquinone monoacetate) EAS Electrophilic Aromatic Substitution (Formylation) Start->EAS Electron-rich Aromatic Substrate DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier Vilsmeier->EAS Electrophile Hydrolysis Aqueous Workup (Hydrolysis of Iminium Intermediate) EAS->Hydrolysis Iminium Salt Intermediate Product This compound Hydrolysis->Product Purification

Caption: Synthetic workflow for this compound via Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis using the Vilsmeier-Haack reaction.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Materials and Reagents
  • 2-Hydroxyphenyl acetate (Hydroquinone monoacetate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Dissolve 2-Hydroxyphenyl acetate (1.0 eq.) in anhydrous DCM.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Workup:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches excess POCl₃.

    • Stir the mixture for 30-60 minutes until all ice has melted.

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization to yield this compound as a pure solid.

Applications in Drug Development and Medicinal Chemistry

The unique structure of this compound makes it a valuable precursor in the synthesis of complex bioactive molecules and pharmaceutical intermediates.

Precursor for Pharmaceutical Metabolites

A key application is in the synthesis of active metabolites of known drugs. For instance, it serves as a potential starting material for producing hydroxytolterodine (HT), the primary active metabolite of the drug Tolterodine, which is used to treat overactive bladder.[1] In this context, the acetate acts as a protecting group for the phenol, while the formyl group is the handle for building the N,N-diisopropyl-3-phenylpropylamine side chain. The synthesis is completed by the reduction of the formyl group to the required hydroxymethyl group of the final metabolite.[1]

Scaffold for Biologically Active Derivatives

The compound's reactive sites are ideal for generating libraries of diverse molecular architectures for screening purposes.[1]

  • Formyl Group Reactions: The aldehyde can readily undergo reactions such as Knoevenagel condensation, Wittig reactions, reductive amination, and the formation of Schiff bases, hydrazones, and chalcones.

  • Phenolic Group Reactions: After deprotection (hydrolysis of the acetate), the free hydroxyl group can be alkylated or used in other coupling reactions.

Derivatives synthesized from this scaffold, particularly chalcones, have been investigated for a range of therapeutic activities, including potential antiviral properties.[1]

Utility in Solid-Phase Organic Synthesis (SPOS)

Solid-phase synthesis is a powerful tool for the high-throughput generation of compound libraries for drug discovery. The aldehyde functional group of this compound serves as an effective "handle" for anchoring the molecule to a polymer resin, often through reductive amination with an amino-functionalized resin.[6] Once tethered, a series of chemical transformations can be performed on the molecule before the final product is cleaved from the solid support.

Strategic Role of Functional Groups in Synthesis

The diagram below illustrates the strategic utility of this compound as a protected intermediate in a multi-step synthetic sequence.

G A 5-Formyl-2-hydroxyphenyl acetate B Step 1: Reaction at Formyl Group (e.g., Reductive Amination) A->B Acetate group protects phenol C Intermediate with Side Chain B->C D Step 2: Deprotection (Acetate Hydrolysis) C->D Unmasking the phenolic hydroxyl E Final Derivatized Product D->E

Caption: Strategic use of this compound in multi-step synthesis.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its CAS number is 65298-99-9 and its molecular weight is 180.16 g/mol .[1][7] The presence of orthogonally reactive functional groups—a readily derivatizable aldehyde and a protected phenol—provides a robust platform for constructing complex molecular architectures. From its synthesis via classic named reactions like the Vilsmeier-Haack to its application in creating pharmaceutical metabolites and compound libraries, this intermediate demonstrates the power of strategic functional group manipulation in modern organic chemistry and drug discovery.

References

  • This compound | C9H8O4 | CID 262344 - PubChem . [Online]. Available: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC . [Online]. Available: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps . [Online]. Available: [Link]

  • Vilsmeier–Haack reaction - Wikipedia . [Online]. Available: [Link]

  • Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives - NIH . [Online]. Available: [Link]

  • Vilsmeier-Haack Reaction - YouTube . [Online]. Available: [Link]

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Structure and functional groups of 5-Formyl-2-hydroxyphenyl acetate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Formyl-2-hydroxyphenyl acetate: Structure, Properties, and Synthetic Utility

Introduction

This compound, also known by its IUPAC name (5-formyl-2-hydroxyphenyl) acetate or as 3-acetoxy-4-hydroxybenzaldehyde, is a multifunctional aromatic compound of significant interest in synthetic organic chemistry.[1][2] With a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol , this compound serves as a versatile intermediate and building block for a wide range of more complex molecules.[2] Its structure, featuring a strategically arranged phenyl ring substituted with formyl, hydroxyl, and acetate groups, provides multiple reactive sites for chemical modification.[1] This unique arrangement makes it a valuable precursor in the synthesis of pharmaceuticals, including drug metabolites, and other biologically active compounds like flavonoids and quinones.[1]

Molecular Structure and Functional Groups

The chemical behavior and synthetic applicability of this compound are dictated by the distinct properties and interplay of its three primary functional groups attached to a central benzene ring.

  • Aromatic Phenyl Ring : The core of the molecule is a stable benzene ring, which provides the foundational scaffold. The substituents on the ring influence its electron density and reactivity in electrophilic aromatic substitution reactions.

  • Formyl Group (-CHO) : This aldehyde group is a highly reactive and versatile functional handle.[1] It readily undergoes nucleophilic addition, oxidation to a carboxylic acid, and reduction to a primary alcohol.[1] Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming groups primarily to the meta position. In spectroscopic analysis, the aldehydic proton is highly deshielded and typically appears as a singlet in the ¹H NMR spectrum around 9.8 ppm.[1]

  • Hydroxyl Group (-OH) : The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Its presence increases the electron density of the aromatic ring. It is also a key site for derivatization, such as etherification or esterification.

  • Acetate Group (-OCOCH₃) : This ester group serves a critical role, often acting as a protecting group for the more reactive phenolic hydroxyl.[1] This allows for selective reactions to be performed on other parts of the molecule, particularly the formyl group. The acetate can be readily removed (deprotected) under basic or acidic conditions to reveal the free hydroxyl group for subsequent transformations.[1]

The interplay between these groups—the electron-withdrawing aldehyde and the electron-donating hydroxyl and acetate functionalities—governs the molecule's overall reactivity and makes it a strategic intermediate in multi-step syntheses.[1]

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished via several routes. One common method involves the acetylation of a precursor like 5-formylsalicylic acid.[1] An alternative multi-step pathway begins with 4-formylphenol, proceeding through an acetylation followed by a Fries rearrangement.[1]

Protocol: Synthesis via Fries Rearrangement

This protocol outlines a potential multi-step synthesis starting from 4-formylphenol.

Step 1: Acetylation of 4-formylphenol to produce 4-formylphenyl acetate.

  • Combine 4-formylphenol, a molar excess of acetic anhydride, and a catalytic amount of sodium acetate in a round-bottom flask.

  • Reflux the mixture with stirring for 2-3 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Fries Rearrangement of 4-formylphenyl acetate.

  • In a flask equipped with a reflux condenser and a calcium chloride guard tube, add the 4-formylphenyl acetate from Step 1.

  • Add approximately 2.5 to 3 molar equivalents of anhydrous aluminum chloride (AlCl₃).

  • Heat the mixture, typically to around 120-140°C, for several hours.[1]

  • Monitor the progress of the rearrangement by TLC.

  • Once complete, cool the reaction vessel in an ice bath and slowly add dilute hydrochloric acid to decompose the aluminum complex.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Workup & Purification A 4-formylphenol C Reflux A->C B Acetic Anhydride & Sodium Acetate B->C D 4-formylphenyl acetate C->D F Heat (120-140°C) D->F Intermediate E Anhydrous AlCl₃ E->F G 5-Formyl-2-hydroxyphenyl acetate F->G H Acid Hydrolysis G->H I Extraction H->I J Purification I->J K Final Product J->K

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Technique Functional Group Expected Chemical Shift / Absorption Band
¹H NMR Aldehyde (-CHO)~9.82-9.86 ppm (singlet)[1]
Aromatic (Ar-H)~7.07-7.71 ppm (multiplets)[1]
Acetate (-COCH₃)~2.3 ppm (singlet)
Hydroxyl (-OH)Variable, broad singlet
IR Spectroscopy Ester C=OStrong absorption ~1760 cm⁻¹
Aldehyde C=OStrong absorption ~1680 cm⁻¹
Phenolic O-HBroad absorption ~3100-3400 cm⁻¹
Aromatic C=CAbsorptions ~1450-1600 cm⁻¹[3]
Mass Spec. Molecular Ion (M+)m/z = 180.16[2]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is crucial for identifying the different types of protons. The aldehydic proton is characteristically found at a very high chemical shift (downfield) due to the deshielding effect of the carbonyl group.[1][4] The aromatic protons exhibit complex splitting patterns based on their positions relative to the functional groups.

  • Infrared (IR) Spectroscopy : IR analysis confirms the presence of the key functional groups. The spectrum will prominently display two distinct carbonyl (C=O) stretching bands: one for the acetate ester and another for the aldehyde.[1] A broad band corresponding to the O-H stretch of the hydroxyl group is also a key identifier.[3]

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's mass (180.16 g/mol ).[2]

Chemical Reactivity and Applications in Drug Development

The unique arrangement of functional groups makes this compound a strategic precursor in medicinal chemistry and drug discovery.[1]

Key Reactions
  • Selective Reduction : The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation is critical in multi-step syntheses where the aldehyde is converted to a hydroxymethyl group while leaving the acetate ester intact.[1]

  • Condensation Reactions : The aldehyde functionality is a prime site for carbon-carbon bond formation. It readily participates in reactions like Knoevenagel and Aldol-type condensations, which are fundamental for building more complex molecular scaffolds.[1]

  • Heterocycle Formation : The formyl group is instrumental in constructing heterocyclic rings, such as in the Hantzsch thiazole synthesis, expanding the diversity of accessible molecular architectures.[1]

  • Solid-Phase Organic Synthesis (SPOS) : The aldehyde can act as a "handle" to anchor the molecule to a solid resin support. This enables the use of high-throughput solid-phase synthesis techniques to generate large libraries of derivatives for screening in drug discovery programs.[1]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and their metabolites. For example, it is a potential precursor for synthesizing metabolites of drugs like Tolterodine and 5-APB ("Benzo Fury").[1][5][6] In these syntheses, the acetate group protects the phenolic hydroxyl from unwanted side reactions, while the formyl group is modified to build the desired side chains.[1] The ability to generate drug metabolites is crucial for studying pharmacokinetics, toxicity, and for developing biomarkers of exposure.[5][6][7] The structural framework is also a scaffold for creating derivatives like Schiff bases, chalcones, and hydrazones, which have been investigated for a range of therapeutic activities.[1]

G A 5-Formyl-2-hydroxyphenyl acetate C Selective Reduction (Workup) A->C B Sodium Borohydride (NaBH₄) B->C Reagent D 5-(Hydroxymethyl)-2-hydroxyphenyl acetate C->D Product

Caption: Selective reduction of the formyl group.

Conclusion

This compound is a pivotal molecule in organic synthesis, distinguished by its trifunctional aromatic structure. The strategic combination of a reactive formyl group, a protected hydroxyl group (acetate), and a free phenolic hydroxyl provides chemists with a versatile platform for constructing complex molecular targets. Its documented utility as an intermediate in the synthesis of drug metabolites and other biologically active compounds underscores its importance for researchers, scientists, and professionals in drug development. A thorough understanding of its structure, properties, and reactivity is essential for leveraging its full synthetic potential.

References

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A Comprehensive Technical Guide to 5-Formyl-2-hydroxyphenyl acetate: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Formyl-2-hydroxyphenyl acetate, a pivotal chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. Known interchangeably as 3-Acetoxy-4-hydroxybenzaldehyde, this compound's unique trifunctional architecture—featuring aldehyde, hydroxyl, and acetate moieties—renders it a versatile building block for the synthesis of a diverse array of complex molecules, including flavonoids, quinones, and various pharmaceutical agents. This document will elucidate the compound's chemical identity, detail its synthesis and purification, explore its multifaceted applications with a focus on drug development, and provide mechanistic insights into its reactivity. Detailed experimental protocols and safety information are also included to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound that serves as a crucial precursor in numerous synthetic pathways. Its identity is well-established through various nomenclature systems and registry numbers.

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature searches, a consolidated list of synonyms and identifiers for this compound is provided below. The confirmation that "this compound" and "3-Acetoxy-4-hydroxybenzaldehyde" refer to the same chemical entity is a critical first step for any researcher.[1]

IdentifierValue
IUPAC Name (5-formyl-2-hydroxyphenyl) acetate
Synonyms 3-Acetoxy-4-hydroxybenzaldehyde, this compound, Acetic acid 5-formyl-2-hydroxyphenyl ester, 3-(Acetyloxy)-4-hydroxybenzaldehyde
CAS Number 65298-99-9
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance Crystalline solid
Chemical Structure

The structural arrangement of the functional groups on the phenyl ring is the cornerstone of this molecule's reactivity and utility.

Figure 1: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acetylation of 5-formylsalicylic acid. This method is advantageous as the formyl group remains intact under the mild acetylation conditions required for the phenolic hydroxyl group.[1]

Synthetic Pathway: Acetylation of 5-Formylsalicylic Acid

The reaction involves the esterification of the phenolic hydroxyl group of 5-formylsalicylic acid using acetic anhydride. This transformation is typically catalyzed by a mild base, such as pyridine, or an acid catalyst.[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 5-Formylsalicylic_Acid 5-Formylsalicylic Acid Reaction_Vessel Reaction_Vessel 5-Formylsalicylic_Acid->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Catalyst Pyridine (catalyst) Catalyst->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Product_Compound This compound Reaction_Vessel->Product_Compound Stirring

Figure 2: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on established chemical principles for the acetylation of phenolic compounds.

Materials:

  • 5-Formylsalicylic acid (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-formylsalicylic acid in dichloromethane.

  • Addition of Reagents: To the stirred solution, add acetic anhydride followed by a catalytic amount of pyridine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified compound should also be determined and compared to the literature value.

Applications in Organic Synthesis and Drug Development

The trifunctional nature of this compound makes it a highly valuable and strategic intermediate in the synthesis of a wide range of more complex molecules.[1]

Building Block for Complex Molecules

The formyl and hydroxyl groups provide reactive sites for further chemical modifications, enabling its use in the construction of:

  • Flavonoids: These are a class of polyphenolic secondary metabolites found in plants and are known for their antioxidant and anti-inflammatory properties.

  • Quinones: These compounds are important in biological systems for electron transport and are also found in many natural products with medicinal properties.

  • Other Polyphenolic Compounds: The core structure of this compound is a versatile scaffold for building a variety of polyphenolic structures.[1]

It can also be utilized in carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling.[1]

Role as a Protected Precursor in Multi-Step Synthesis

In multi-step syntheses, the selective protection of functional groups is crucial to prevent unwanted side reactions. The acetate group in this compound serves as a protecting group for the phenolic hydroxyl.[1] This is particularly useful in syntheses where the aldehyde group needs to be modified while the more reactive hydroxyl group is temporarily masked. The acetate can be readily removed (deprotected) under mild basic or acidic conditions to regenerate the free phenol when required.

A notable application is in the synthesis of drug metabolites. For instance, it can serve as a protected precursor in the synthesis of hydroxytolterodine, an active metabolite of the drug tolterodine. The synthesis would involve reacting the aldehyde with appropriate reagents to build the side chain, followed by deprotection of the acetate and reduction of the formyl group.[1]

Application in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis is a powerful technique for the rapid generation of large libraries of compounds for drug discovery.[2] The aldehyde functional group of this compound can act as a "handle" for its attachment to an insoluble polymer support (resin).[2]

G cluster_workflow Solid-Phase Synthesis Workflow Start This compound Attachment Reductive Amination: Attachment to Resin Start->Attachment Resin Aminomethyl Polystyrene Resin Resin->Attachment Synthesis Sequential Chemical Transformations on Solid Support Attachment->Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Product Purified Final Product Cleavage->Product

Sources

Solubility of 5-Formyl-2-hydroxyphenyl acetate in common lab solvents.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Formyl-2-hydroxyphenyl acetate

Prepared by: Senior Application Scientist

Introduction: Understanding this compound

This compound, also known as 3-Acetoxy-4-hydroxybenzaldehyde, is a multifunctional aromatic compound with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol [1][2]. Its structure is characterized by a benzene ring substituted with a formyl (aldehyde), a hydroxyl (phenol), and an acetate (ester) group[3]. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules like Schiff bases, chalcones, and other derivatives with potential biological activity[3].

The successful use of this reagent in any experimental context, from reaction chemistry to biological screening, begins with a fundamental property: its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of dissolving this compound in common laboratory solvents. We will explore the physicochemical principles that govern its solubility and provide a detailed protocol for its empirical determination.

Part 1: Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound offers several clues to its behavior.

  • Polar Features : The molecule possesses a hydroxyl (-OH) group, a formyl (-CHO) group, and an acetate (-OCOCH₃) group. The hydroxyl group is a strong hydrogen bond donor and acceptor. The carbonyls in the formyl and acetate groups are hydrogen bond acceptors. These polar functionalities suggest an affinity for polar solvents.

  • Non-Polar Features : The benzene ring is aromatic and non-polar, contributing to van der Waals interactions. This feature suggests some solubility in less polar organic solvents that can interact with the ring structure.

Therefore, this compound is an amphiphilic molecule with both polar and non-polar characteristics. Its solubility will be a balance between these competing features.

Predictive Solubility in Common Laboratory Solvents

Based on these structural characteristics, we can predict the solubility of this compound in various classes of solvents.

Caption: Predicted solubility based on intermolecular forces.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsRelative Polarity¹Predicted SolubilityRationale
Polar Protic Water (H₂O)1.000Sparingly Soluble to InsolubleThe presence of multiple polar groups allows for some hydrogen bonding, but the non-polar aromatic ring limits overall aqueous solubility.
Methanol (MeOH)0.762SolubleThe alcohol can engage in hydrogen bonding with the solute's hydroxyl and carbonyl groups, while its short alkyl chain can interact with the benzene ring.
Ethanol (EtOH)0.654SolubleSimilar to methanol, ethanol is an excellent solvent for moderately polar organic compounds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444Very SolubleA highly polar solvent capable of strong dipole-dipole interactions; excellent for dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)0.386Very SolubleSimilar to DMSO, DMF is a powerful polar aprotic solvent.
Acetone0.355SolubleA good general-purpose solvent for moderately polar compounds.
Moderate Polarity Dichloromethane (DCM)0.309Moderately SolubleBalances polarity with the ability to solvate the aromatic ring.
Ethyl Acetate (EtOAc)0.228Moderately SolubleIts ester functionality can interact with the polar groups of the solute.
Non-Polar Toluene0.099Sparingly SolubleThe aromatic nature of toluene allows for π-stacking interactions with the solute's benzene ring, but it lacks the polarity to effectively solvate the functional groups.
Hexane0.009InsolubleAs a non-polar alkane, its intermolecular forces (London dispersion) are too weak and dissimilar to overcome the crystal lattice energy of the polar solid.
Aqueous Basic 5% Sodium Hydroxide (NaOH)N/ASoluble (with reaction)The phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a water-soluble sodium phenoxide salt.
Aqueous Acidic 5% Hydrochloric Acid (HCl)N/AInsolubleThe compound lacks a basic functional group that can be protonated to form a water-soluble salt.

¹Relative polarity values are from Christian Reichardt's solvent polarity scale[4].

Part 2: Experimental Protocol for Solubility Determination

Since specific solubility data is not widely published, an empirical determination is necessary. The following protocol provides a standardized method for qualitatively and quantitatively assessing the solubility of this compound. This procedure is adapted from established methods for organic compound analysis[5][6][7].

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) before handling this compound and all solvents[2][8][9][10].

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Conduct all operations in a well-ventilated fume hood.

Qualitative Solubility Assessment

This rapid test provides a general understanding of solubility in various solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm) and rack

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer

  • Solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, 5% w/v NaOH(aq), 5% v/v HCl(aq).

Procedure:

  • Preparation : Label one test tube for each solvent.

  • Addition of Solute : Add approximately 25 mg of this compound to each test tube.

  • Addition of Solvent : Add 0.75 mL of the first solvent to the corresponding test tube[6].

  • Mixing : Vigorously shake or vortex the test tube for 60 seconds[5].

  • Observation : Allow the mixture to stand for 30 seconds and observe.

    • Soluble : The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble : Some solid dissolves, but undissolved particles remain. The solution may be hazy.

    • Insoluble : The solid does not appear to dissolve at all.

  • Record : Record the observation in a laboratory notebook.

  • Repeat : Repeat steps 3-6 for each solvent.

Workflow for Qualitative Solubility Testing

G start Start add_solute Add ~25 mg of Solute to Test Tube start->add_solute add_solvent Add 0.75 mL of Solvent add_solute->add_solvent mix Vortex for 60 seconds add_solvent->mix observe Observe Mixture mix->observe soluble Result: Soluble (Clear Solution) observe->soluble Solid completely dissolves partially_soluble Result: Partially Soluble (Suspension/Hazy) observe->partially_soluble Some solid remains, solution is hazy insoluble Result: Insoluble (No Change) observe->insoluble Solid remains undissolved end End soluble->end partially_soluble->end insoluble->end

Caption: Experimental workflow for qualitative solubility determination.

Semi-Quantitative Solubility Determination

This method provides an approximate solubility value (e.g., in mg/mL).

Procedure:

  • Initial Setup : To a tared vial, add a known mass (e.g., 50.0 mg) of this compound.

  • Solvent Titration : Using a calibrated pipette or burette, add the chosen solvent in small, precise increments (e.g., 0.1 mL).

  • Agitation : After each addition, cap the vial and vortex or agitate thoroughly until all solid appears to be dissolved or until it is clear that no more solid is dissolving.

  • Endpoint Determination : The endpoint is reached when the entire solid has just dissolved, forming a clear solution.

  • Calculation : Calculate the solubility using the following formula:

    Solubility (mg/mL) = Total Mass of Solute (mg) / Total Volume of Solvent Added (mL)

  • Reporting : Report the result as "approx. XX mg/mL at ambient temperature (e.g., 22 °C)". For solvents where the compound is very soluble, the result might be reported as "> XX mg/mL".

Part 3: Field Insights and Troubleshooting

  • Kinetics vs. Thermodynamics : Solubility is a thermodynamic property, but the rate of dissolution is kinetic. If a compound appears insoluble, gentle warming may increase the dissolution rate. However, ensure the solution is cooled back to the target temperature to check for precipitation, as solubility is temperature-dependent.

  • Reactive Solvents : When testing solubility in 5% NaOH, the formation of the sodium phenoxide salt is a chemical reaction. The observed "solubility" is due to the formation of a new, more polar species. This is a crucial distinction for synthetic chemists, as the original compound is no longer present.

  • Metastable Solutions : It is possible to create a supersaturated solution, especially if heating is used. To check for this, scratch the inside of the vial with a glass rod or add a single seed crystal of the solute. If the solution is supersaturated, precipitation will be induced.

  • Purity : The purity of this compound can affect its solubility. Impurities may enhance or decrease observed solubility. Always use a well-characterized sample for definitive measurements.

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical prediction with systematic experimental verification, researchers can confidently prepare solutions for a wide range of applications in drug development and chemical synthesis.

References

  • University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Owens, J. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
  • Benchchem. (n.d.). This compound | 65298-99-9.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Capot Chemical. (n.d.). MSDS of this compound.
  • University of the Sciences. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). (5-formyl-2-hydroxyphenyl) acetate CAS#: 65298-99-9.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Vertellus. (2015). Safety Data Sheet. Regulations.gov.
  • Fisher Scientific. (2020). Safety Data Sheet.
  • ChemPoint.com. (2018). Safety Data Sheet.
  • Frontier, A. (2026). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.

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Introduction: Establishing the Molecular Identity of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Formyl-2-hydroxyphenyl acetate

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No: 65298-99-9), also known as 3-acetoxy-4-hydroxybenzaldehyde, is an aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a phenyl ring substituted with formyl, hydroxyl, and acetate groups, provides multiple reactive sites for chemical modification.[1] This makes it a valuable building block for synthesizing a diverse array of more complex molecules, including Schiff bases, chalcones, and other biologically active derivatives.[1][3]

Given its role as a foundational precursor, the unequivocal confirmation of its structure is paramount. Misidentification could lead to the synthesis of incorrect downstream compounds, wasting valuable resources and time in research and development pipelines. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound (C₉H₈O₄).[4] The data, interpretations, and protocols herein are presented to equip researchers, scientists, and drug development professionals with the necessary information for confident structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy Data

Proton NMR identifies the distinct types of hydrogen atoms in the molecule. The chemical shift of a proton is highly dependent on its local electronic environment, while spin-spin coupling provides information about neighboring protons. The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.86Singlet (s)1HAldehyde (-CHO)
7.71 - 7.69Multiplet (m)2HAromatic (H-2, H-6)
7.13Doublet (d)1HAromatic (H-5)
6.01Singlet (s)1HPhenolic Hydroxyl (-OH)
2.40Singlet (s)3HAcetate Methyl (-OCOCH₃)
  • Expert Interpretation:

    • The aldehydic proton at 9.86 ppm is the most deshielded signal, a characteristic feature of protons attached to a carbonyl carbon due to the strong electron-withdrawing nature of the oxygen atom.[1]

    • The aromatic protons resonate in the 7-8 ppm region, typical for benzene derivatives. The specific splitting patterns (multiplet and doublet) arise from coupling with adjacent protons on the ring, confirming their relative positions.

    • The sharp singlet at 2.40 ppm , integrating to three protons, is unambiguously assigned to the methyl group of the acetate moiety. Its chemical shift is consistent with a methyl group attached to an ester carbonyl.[1]

    • The phenolic hydroxyl proton appears as a singlet at 6.01 ppm. Its chemical shift can be variable and is often concentration-dependent; it may also appear as a broader signal.

Carbon-13 (¹³C) NMR Spectroscopy Data

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
190.63Aldehyde Carbonyl (-C HO)
169.20Ester Carbonyl (-OC OCH₃)
153.50Aromatic (C-4)
138.72Aromatic (C-2)
129.80Aromatic (C-6)
129.77Aromatic (C-1)
124.21Aromatic (C-3)
117.62Aromatic (C-5)
20.86Acetate Methyl (-OCOC H₃)
  • Expert Interpretation:

    • The two signals in the highly deshielded region (>160 ppm) correspond to the two carbonyl carbons. The aldehyde carbonyl (190.63 ppm) is typically found further downfield than the ester carbonyl (169.20 ppm), consistent with established chemical shift ranges.[1][5]

    • The six signals between 117 and 154 ppm represent the six carbons of the aromatic ring. The specific shifts are determined by the electronic effects of the attached substituents (hydroxyl, acetate, and formyl groups).

    • The most upfield signal at 20.86 ppm is assigned to the methyl carbon of the acetate group, a characteristic chemical shift for sp³ hybridized carbons of this type.[1]

Experimental Protocol for NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to approximately 240 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbons, including quaternary ones.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference to TMS G->H I I H->I Structural Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying which groups are present in a molecule.

IR Absorption Data

The IR spectrum of this compound displays several key absorption bands that confirm the presence of its hydroxyl, ester, and aldehyde functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200-3400Broad, MediumO-H StretchPhenolic Hydroxyl (-OH)
~2850MediumC-H StretchAldehyde (-CHO)
~1765StrongC=O StretchEster (-OCOCH₃)
~1680StrongC=O StretchAldehyde (-CHO)
~1600MediumC=C StretchAromatic Ring
~1215StrongC-O StretchEster (Aryl-O)
  • Expert Interpretation:

    • The broad O-H stretching band is indicative of a hydroxyl group involved in hydrogen bonding.[6]

    • The presence of two distinct, strong carbonyl (C=O) absorptions is a critical piece of evidence. The peak at ~1765 cm⁻¹ is characteristic of an aryl acetate ester, while the peak at a lower frequency (~1680 cm⁻¹) is typical for an aromatic aldehyde.[3][7] This confirms that both functional groups are present and distinct.

    • The aldehyde C-H stretch at ~2850 cm⁻¹ provides further confirmation of the formyl group.[6]

    • The strong band around 1215 cm⁻¹ is due to the C-O stretching of the ester group, another key diagnostic peak.[8]

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After acquisition, release the pressure clamp, remove the sample, and clean the crystal thoroughly.

IR Workflow Diagram

IR_Workflow A Clean ATR Crystal B Acquire Background Scan A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean ATR Crystal E->F G Identify Functional Groups E->G

Caption: Workflow for IR Spectroscopic Analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact elemental formula.

Mass Spectrometry Data

The molecular formula of this compound is C₉H₈O₄, giving it a monoisotopic mass of approximately 180.042 Da.[4]

  • Molecular Ion: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass of the molecular ion.[1] For C₉H₈O₄, the expected m/z would be 180.04226.

  • Fragmentation Analysis: Under electron ionization (EI), the molecule fragments in a predictable way. Analyzing these fragments provides corroborating structural evidence.

Table 4: Plausible EI-MS Fragmentation of this compound

m/zProposed Fragment IdentityComments
180[C₉H₈O₄]⁺˙Molecular Ion [M]⁺˙
138[M - C₂H₂O]⁺˙Loss of ketene from the acetate group
110[138 - CO]⁺˙Loss of carbon monoxide from the formyl group
  • Expert Interpretation:

    • A common and diagnostically significant fragmentation pathway for aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da).[1] The observation of a peak at m/z 138 (180 - 42) is strong evidence for the acetate group.

    • The subsequent loss of carbon monoxide (CO, 28 Da) from the peak at m/z 138 to give a fragment at m/z 110 is characteristic of an aromatic aldehyde.

Experimental Protocol for Mass Spectrometry (HRMS-ESI)

Electrospray Ionization (ESI) is a soft ionization technique often coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers for high-resolution measurements.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[9]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-4 kV) to the ESI needle to generate a fine spray of charged droplets.[9]

  • Mass Analysis: Set the mass spectrometer to acquire data in positive or negative ion mode over a relevant m/z range (e.g., 50-500). Use an internal calibrant (lock mass) to ensure high mass accuracy.[9]

  • Data Analysis: Determine the m/z of the most abundant ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Use the instrument's software to calculate the elemental formula based on the accurate mass measurement.

MS Workflow Diagram

MS_Workflow A Prepare Dilute Sample Solution B Infuse into ESI Source A->B C Generate Ions (Electrospray) B->C D Separate Ions by m/z (TOF) C->D E Detect Ions D->E F Determine Exact Mass & Elemental Formula E->F

Caption: Workflow for High-Resolution Mass Spectrometry (HRMS).

Conclusion: A Triad of Evidence for Structural Confirmation

The structural elucidation of this compound is definitively achieved through the combined application of NMR, IR, and MS.

  • NMR spectroscopy provides the complete carbon-hydrogen framework, confirming the connectivity of the acetate, formyl, and hydroxyl groups to the aromatic ring.

  • IR spectroscopy offers rapid and unambiguous confirmation of the presence of these key functional groups through their characteristic vibrational frequencies.

  • Mass spectrometry verifies the molecular weight and elemental formula while providing corroborating structural evidence through predictable fragmentation patterns.

Together, these three techniques form a powerful analytical triad, providing orthogonal data points that converge to a single, unambiguous structural assignment. This rigorous characterization is the essential foundation upon which further synthesis and drug discovery efforts can be confidently built.

References

  • PubChem. This compound | C9H8O4 | CID 262344. National Center for Biotechnology Information. Available at: [Link]

  • Khan, K. M., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. National Institutes of Health. Available at: [Link]

  • Research Square. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Research Square. Available at: [Link]

  • Singh, R. D. (1988). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Indian Academy of Sciences. Available at: [Link]

  • Singh, P., et al. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. National Institutes of Health. Available at: [Link]

  • Pelkonen, O., et al. (2010). Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. National Institutes of Health. Available at: [Link]

  • IQ-USP. 13.18 Carbon-13 NMR. University of São Paulo. Available at: [Link]

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Topic: 5-Formyl-2-hydroxyphenyl acetate: A Strategic Building Block in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for R&D Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Formyl-2-hydroxyphenyl acetate is an aromatic compound featuring a unique trifecta of functional groups: a reactive aldehyde, a protected phenolic hydroxyl (acetate), and an activated phenyl ring.[1] This strategic combination makes it an exceptionally valuable and versatile intermediate in synthetic chemistry. The acetate group serves as a robust protecting group for the phenolic hydroxyl, enabling chemoselective transformations at the formyl moiety and preventing unwanted side reactions.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound. It delves into its pivotal role in the construction of complex heterocyclic scaffolds, its application in pharmaceutical synthesis as a key intermediate, and its utility in creating advanced materials, thereby offering field-proven insights for its effective utilization in research and development.

The Strategic Imperative: Why Choose this compound?

In multistep organic synthesis, the ability to selectively react one functional group in the presence of others is paramount. This is the core advantage offered by this compound. The acetylation of the phenolic hydroxyl group is not a trivial modification; it is a deliberate strategic choice that imparts significant control over the molecule's reactivity.

  • Chemoselectivity: The acetate group deactivates the highly reactive hydroxyl group, which could otherwise interfere with reactions targeting the aldehyde, such as nucleophilic additions or condensations. This protective strategy is fundamental in multi-step syntheses.[1]

  • Orthogonal Control: The distinct chemical nature of the formyl and acetate groups allows for their independent manipulation. The formyl group can be oxidized, reduced, or engaged in C-C bond formation, after which the acetate can be selectively hydrolyzed under basic conditions to liberate the free phenol for subsequent reactions. This inherent orthogonality permits a planned and controlled sequence for building molecular complexity.[1]

  • Enhanced Solubility: The acetate group often improves the solubility of the compound in common organic solvents compared to its free-phenol counterpart, facilitating easier handling and purification.

This combination of features makes it a crucial building block for crafting complex molecules such as flavonoids, quinones, and other polyphenolic compounds.[1]

Synthesis and Purification Protocol

The most common and efficient route to this compound is the acetylation of a suitable precursor like 5-formylsalicylic acid.[1] This reaction proceeds under mild conditions with high yields.[1]

Experimental Protocol: Synthesis via Acetylation

Objective: To prepare this compound with high purity.

Materials:

  • 5-Formylsalicylic acid

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-formylsalicylic acid in acetic anhydride.

  • Catalysis: Add a catalytic amount of pyridine to the suspension. Pyridine acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct.

  • Reaction: Heat the mixture gently (e.g., 50-60 °C) and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Trustworthiness - A Self-Validating System: The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H NMR Spectroscopy: Expect to see a characteristic singlet for the acetyl methyl protons (CH₃) around δ 2.3 ppm, along with aromatic and aldehyde proton signals.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₈O₄ (180.16 g/mol ).[2]

  • Melting Point: A sharp melting point consistent with literature values indicates high purity.

Application in the Synthesis of Bioactive Heterocycles

Heterocyclic compounds are foundational scaffolds in medicinal chemistry.[3] The reactive aldehyde of this compound is a key entry point for constructing these complex ring systems.[1]

Workflow: Construction of Thiazole Derivatives

The Hantzsch thiazole synthesis provides a classic example, involving the reaction of an α-haloketone with a thioamide. The formyl group of our building block is a crucial handle for creating the necessary precursors for such cyclizations.[1]

Heterocycle_Synthesis A This compound B Condensation (e.g., with Thioamide) A->B Step 1 C Thioformyl Intermediate B->C D Reaction with α-Haloketone C->D Step 2 E Cyclization (Hantzsch Synthesis) D->E F Substituted Thiazole Derivative E->F

Caption: A generalized workflow for thiazole synthesis using this compound.

The aldehyde functionality is first converted into a thioamide or a related intermediate. This intermediate then undergoes the classical Hantzsch reaction with an α-haloketone to construct the thiazole ring, a common motif in many pharmaceutical agents.

A Key Intermediate in Pharmaceutical Synthesis

The strategic use of protecting groups is a cornerstone of drug development. This compound serves as an ideal protected intermediate in the synthesis of complex drug metabolites.

Case Study: Synthesis of Hydroxytolterodine Metabolite

A key example is its potential role in synthesizing hydroxytolterodine (HT), the primary active metabolite of Tolterodine, a drug used to treat overactive bladder.[1] Direct synthesis routes often suffer from very low yields.[1] Using this compound provides a more efficient pathway.

The logic behind this synthetic choice is illustrated below:

Pharma_Synthesis Start This compound Aldehyde Protected Phenol Step1 Side-Chain Construction | Aldehyde group used as an anchor or modification point. Start:f0->Step1 Intermediate Advanced Intermediate Side-chain attached Phenol still protected Step1->Intermediate Step2 Deprotection & Reduction | 1. Acetate hydrolysis (Base) to reveal phenol 2. Aldehyde reduction (e.g., NaBH₄) to hydroxymethyl Intermediate->Step2 Final Hydroxytolterodine (HT) Core Structure Step2->Final

Caption: Strategic use of this compound in metabolite synthesis.

In this pathway, the acetate group protects the phenolic hydroxyl from unwanted side reactions while the complex aminopropyl-phenyl side chain is constructed using the aldehyde as a reactive handle.[1] Once the side chain is in place, the protecting group is easily removed, and the formyl group is reduced to the required hydroxymethyl group of the final active metabolite.[1]

Advanced Applications in Ligand and Materials Synthesis

The reactivity of the formyl group extends beyond heterocycle formation into the realm of materials science and coordination chemistry.

Schiff Base Ligands and Metal Complexes

The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases. These derivatives, particularly those derived from aromatic amines, are excellent ligands for coordinating with metal ions. The resulting metal complexes have been investigated for a wide range of applications.

Table 1: Potential Applications of Metal Complexes Derived from the Building Block

Metal IonResulting Complex PropertyPotential Application
Cu(II) Enhanced Catalytic ActivityCatalysts for oxidation reactions
Zn(II) Strong PhotoluminescenceFluorescent chemical sensors
Fe(III) Unique Magnetic PropertiesMolecular magnets, data storage
Ni(II) Electrocatalytic BehaviorEnergy conversion and storage

This table represents potential applications based on the general behavior of related Schiff base complexes.

Conclusion

This compound is more than just a simple chemical reagent; it is a sophisticated synthetic tool. Its value lies in the strategic placement of an acetate protecting group, which enables a high degree of control and versatility in complex synthetic sequences. From the construction of bioactive heterocycles and key pharmaceutical intermediates to the development of novel coordination complexes, this building block provides researchers with a reliable and efficient starting point. Understanding the causality behind its design—the deliberate protection of the phenol to unlock the selective reactivity of the aldehyde—is key to leveraging its full potential in advancing chemical innovation.

References

  • Gomes, P., et al. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

  • PubChem, this compound, National Center for Biotechnology Information. [Link]

  • Gomes, P., et al. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. [Link]

  • Ali, T. E. -S., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Selective Synthesis of 2-Acetoxy-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

5-Formylsalicylic acid is a multifunctional aromatic compound featuring a carboxylic acid, a phenolic hydroxyl, and a formyl group.[1][2] This unique arrangement makes it a valuable precursor for the synthesis of more complex molecules, including bioactive compounds and dyes.[1] However, the presence of multiple reactive sites presents a significant challenge for selective chemical transformations. This application note provides a detailed, field-proven protocol for the selective acetylation of the phenolic hydroxyl group of 5-formylsalicylic acid to yield 2-acetoxy-5-formylbenzoic acid.

The described method leverages the principles of differential nucleophilicity to protect the phenol as an acetate ester, leaving the less reactive carboxylic acid and the stable formyl group intact for subsequent modifications.[3] This transformation is analogous to the industrial synthesis of acetylsalicylic acid (Aspirin) and is a cornerstone reaction in organic synthesis.[4][5] By providing a step-by-step guide with detailed mechanistic explanations and characterization data, this document serves as a comprehensive resource for researchers in drug development and chemical synthesis.

Reaction Scheme and Mechanistic Rationale

The core of this protocol is an esterification reaction where the phenolic hydroxyl group of 5-formylsalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

Reaction: 5-Formylsalicylic Acid + Acetic Anhydride → 2-Acetoxy-5-formylbenzoic Acid + Acetic Acid

Mechanistic Insight: The reaction is typically facilitated by a strong acid catalyst, such as concentrated sulfuric acid. The mechanism proceeds via the following steps:

  • Activation of Acetylating Agent: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, significantly increasing its electrophilicity.[4]

  • Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 5-formylsalicylic acid attacks the activated carbonyl carbon. The phenolic hydroxyl is a stronger nucleophile than the hydroxyl of the carboxylic acid, which is resonance-deactivated, ensuring high selectivity for O-acetylation at the C2 position.

  • Proton Transfer & Elimination: A proton is lost from the phenolic oxygen, and the intermediate collapses, eliminating a molecule of acetic acid and yielding the final product, 2-acetoxy-5-formylbenzoic acid.[4]

The formyl group does not participate in the reaction under these mild conditions, demonstrating the method's high chemoselectivity.[3]

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of 2-acetoxy-5-formylbenzoic acid.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
5-Formylsalicylic AcidC₈H₆O₄166.13616-76-2Starting material, >95% purity.[2]
Acetic AnhydrideC₄H₆O₃102.09108-24-7Acetylating agent, reagent grade.
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Catalyst, ~98%.
EthanolC₂H₅OH46.0764-17-5Recrystallization solvent.
Deionized WaterH₂O18.027732-18-5Used for workup and recrystallization.

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and vacuum flask

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask, combine 5.0 g (30.1 mmol) of 5-formylsalicylic acid and 10 mL (106 mmol) of acetic anhydride.

  • Catalyst Addition: While stirring the mixture, carefully add 3-4 drops of concentrated sulfuric acid. Caution: This addition is exothermic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a water bath at 50-60°C for 15-20 minutes with continuous stirring.[6] The solid should fully dissolve.

  • Quenching and Precipitation: Allow the flask to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ~100 mL of crushed ice and water while stirring vigorously. This step hydrolyzes excess acetic anhydride and precipitates the product.

  • Isolation: Allow the precipitate to stand for 20 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2x 25 mL).

  • Drying: Press the crystals dry on the filter paper and then transfer them to a watch glass to air-dry completely.

Purification

Recrystallization is employed to purify the crude product.

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of a hot 1:1 ethanol/water mixture until the solid just dissolves.[6]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Data Presentation and Characterization

Reagent and Yield Summary
CompoundM.W. ( g/mol )Amount UsedMoles (mmol)EquivalentsTheoretical Yield (g)
5-Formylsalicylic Acid166.135.0 g30.11.0-
Acetic Anhydride102.0910 mL (~10.8 g)~106~3.5-
2-Acetoxy-5-formylbenzoic Acid208.16---6.27

Expected Yield: ~85-95% after recrystallization.

Physicochemical and Spectroscopic Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: The purified product should exhibit a sharp melting point.

  • ¹H NMR Spectroscopy (in CDCl₃): The spectrum provides definitive structural confirmation.

    • δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).[3]

    • δ ~8.3 ppm (d, 1H): Aromatic proton ortho to the formyl group.

    • δ ~8.2 ppm (dd, 1H): Aromatic proton meta to the formyl and ortho to the carboxylic acid.

    • δ ~7.3 ppm (d, 1H): Aromatic proton ortho to the acetoxy group.

    • δ ~2.4 ppm (s, 3H): Methyl protons of the acetate group (-OCOCH₃).

    • The broad singlet corresponding to the phenolic -OH proton in the starting material will be absent. The carboxylic acid proton (-COOH) may be visible as a very broad singlet or may not be observed depending on the solvent and concentration.

  • IR Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1770 cm⁻¹: C=O stretch of the ester.

    • ~1700 cm⁻¹: C=O stretch of the aldehyde.

    • ~1685 cm⁻¹: C=O stretch of the carboxylic acid.

    • The broad phenolic O-H stretch present in the starting material (~3250 cm⁻¹) will be absent.

Synthesis and Analysis Workflow Diagram

The following diagram illustrates the logical flow of the entire process, from initial setup to final product verification.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start_mat 5-Formylsalicylic Acid + Acetic Anhydride catalyst Add H₂SO₄ Catalyst start_mat->catalyst Stirring reaction Heat at 50-60°C (15-20 min) catalyst->reaction quench Quench in Ice Water (Precipitation) reaction->quench filtration Vacuum Filtration (Wash with H₂O) quench->filtration purify Recrystallization (Ethanol/Water) filtration->purify dry Dry Product purify->dry char Characterization: - Melting Point - ¹H NMR - IR Spectroscopy dry->char product Final Product: 2-Acetoxy-5-formyl- benzoic Acid char->product

Caption: Experimental workflow for the synthesis of 2-acetoxy-5-formylbenzoic acid.

Safety and Handling Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

  • The reaction should be performed in a fume hood. Ensure all glassware is dry before use.

Conclusion

This application note presents a reliable and high-yielding protocol for the selective acetylation of 5-formylsalicylic acid. The method is robust, straightforward, and utilizes common laboratory reagents. By explaining the causality behind experimental choices and providing detailed characterization guidelines, this protocol equips researchers with a self-validating system to produce 2-acetoxy-5-formylbenzoic acid, a versatile intermediate for further synthetic applications.

References

  • Romanova, D. A., et al. (2020). Synthesis of Salicaceae Acetyl Salicins Using Selective Deacetylation and Acetyl Group Migration. Journal of Natural Products, 83(4), 888-893. Available at: [Link].

  • BYJU'S. Reaction of acetylation of salicylic acid. BYJU'S. Available at: [Link].

  • Wikipedia. Salicylic acid. Wikipedia. Available at: [Link].

  • PubChem. 5-Formylsalicylic acid. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 5-Formyl-2-hydroxyphenyl acetate. National Center for Biotechnology Information. Available at: [Link].

  • University of Birmingham. (2016). Acylation of salicylic acid. YouTube. Available at: [Link].

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Application Note: Strategic Utilization of 5-Formyl-2-hydroxyphenyl acetate in Suzuki–Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 5-Formyl-2-hydroxyphenyl acetate as a viable electrophilic partner in Suzuki–Miyaura cross-coupling reactions. While aryl halides and triflates are the conventional electrophiles, this guide details the strategic considerations and robust protocols required to effectively utilize phenolic acetates, thereby expanding the synthetic toolkit for the formation of C(sp²)–C(sp²) bonds. We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss the influence of catalysts, ligands, bases, and solvents on reaction outcomes.

Introduction: Expanding the Scope of Suzuki–Miyaura Electrophiles

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction traditionally involves the coupling of an organoboron species with an aryl or vinyl halide or triflate.[1] The expansion of this reaction to include more abundant and readily available electrophiles is a significant area of research. Phenolic compounds, protected as their acetate derivatives, represent an attractive class of alternative electrophiles due to their widespread availability and unique reactivity.

This compound is a particularly interesting substrate, possessing a formyl group ortho to the phenolic oxygen and a hydroxyl group. These functionalities offer handles for further synthetic transformations, making the resulting biaryl products valuable intermediates in pharmaceutical and materials science applications.[3][4] This document provides the necessary theoretical and practical framework for successfully employing this "weakly-activated" phenol derivative in Suzuki–Miyaura couplings.[5]

Mechanistic Considerations: The Catalytic Cycle

The generally accepted mechanism for the Suzuki–Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][6] The key steps are: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-electrophile bond. In the case of this compound, this is the C-O bond of the acetate group. This step is often rate-limiting for less reactive electrophiles.[5]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium(II) center, displacing the acetate group.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Rate-Limiting for C-O) pd0->oxidative_addition pd_complex [Ar-Pd(II)(OAc)Ln] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_r [Ar-Pd(II)-R'Ln] transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product start 5-Formyl-2-hydroxyphenyl acetate (Ar-OAc) start->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki–Miyaura reaction with this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki–Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.[8]

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki–Miyaura coupling protocol.

Optimization of Reaction Conditions

The success of the Suzuki–Miyaura coupling with a less reactive electrophile like this compound is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection

For C-O bond activation, electron-rich and sterically hindered phosphine ligands are generally preferred as they promote the oxidative addition step.

Catalyst/Ligand SystemTypical Loading (mol%)Comments
Pd(OAc)₂ / SPhos2 / 4Excellent for C-O bond activation; often provides high yields.
Pd₂(dba)₃ / XPhos2 / 4Another highly effective system for challenging couplings.
Pd(PPh₃)₄5A classic catalyst, may require higher temperatures and longer reaction times.[9]
PEPPSI-type catalysts1-3Pre-catalysts that can be effective in certain cases.[6]
Choice of Base and Solvent

The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.[7] The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.

BaseSolvent SystemTemperature (°C)Notes
K₃PO₄Toluene/H₂O (4:1)80-110A strong base that is often effective for C-O couplings.
K₂CO₃Dioxane/H₂O (4:1)80-110A commonly used base, may be less effective than K₃PO₄ for this substrate.[10]
Cs₂CO₃Toluene or Dioxane80-110A strong, but more expensive, base that can enhance reactivity.
KFTHF60-80A milder base, useful if base-sensitive functional groups are present.[7]

Applications in Synthesis

The biaryl products synthesized from this compound are versatile intermediates. The formyl group can be further functionalized through reactions such as:

  • Oxidation to a carboxylic acid

  • Reduction to a hydroxymethyl group

  • Reductive amination to form substituted benzylamines

  • Wittig olefination to form stilbene derivatives

These transformations open avenues for the synthesis of a wide range of complex molecules, including pharmaceuticals and functional materials.[11]

Conclusion

The use of this compound in Suzuki–Miyaura cross-coupling reactions represents a valuable extension of this powerful synthetic methodology. By carefully selecting an appropriate palladium catalyst system with an electron-rich, bulky phosphine ligand, in conjunction with a suitable base and solvent, high yields of functionalized biaryl products can be achieved. This approach provides a cost-effective and versatile route to valuable chemical intermediates, expanding the synthetic chemist's toolkit for the construction of complex molecular architectures.

References

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. Available from: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • (PDF) Atomically dispersed palladium catalyses Suzuki–Miyaura reactions under phosphine-free conditions - ResearchGate. Available from: [Link]

  • Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching - Technical University of Munich. Available from: [Link]

  • Simple palladium(II) precatalyst for Suzuki-Miyaura couplings: efficient reactions of benzylic, aryl, heteroaryl, and vinyl coupling partners. | Semantic Scholar. Available from: [Link]

  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available from: [Link]

  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC - NIH. Available from: [Link]

  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - ResearchGate. Available from: [Link]

  • This compound | C9H8O4 | CID 262344 - PubChem. Available from: [Link]

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Available from: [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. Available from: [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC - NIH. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available from: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Available from: [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][12]-Fused Indole Heterocycles - PMC - NIH. Available from: [Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells - MDPI. Available from: [Link]

  • (PDF) 2‐Formyl‐5‐(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction - ResearchGate. Available from: [Link]

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Protocol for Hantzsch Thiazole Synthesis and Subsequent Derivatization using 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2] Its prevalence stems from the ring's unique electronic properties and its capacity for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3][4] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and versatile methods for constructing this critical scaffold, typically involving the condensation of an α-haloketone with a thioamide.[5][6][7] This application note provides a detailed, two-part protocol for the synthesis of a novel thiazole derivative. The first part details the classic Hantzsch synthesis of a 2-aminothiazole intermediate. The second part outlines the subsequent derivatization of this intermediate via a Schiff base condensation with 5-Formyl-2-hydroxyphenyl acetate, a strategic building block with multiple reactive sites.[8] This guide is intended for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical rationale for each step.

Introduction: The Significance of Thiazoles in Modern Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with nitrogen-containing heterocycles found in approximately 75% of FDA-approved small-molecule drugs.[1] Among these, the thiazole ring, a five-membered aromatic system containing both sulfur and nitrogen, is of paramount importance.[4] Thiazole derivatives exhibit an exceptionally broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10] Notable drugs incorporating the thiazole scaffold include the antiretroviral Ritonavir and the anticancer agent Dasatinib, underscoring the ring's clinical significance.[1][3]

The enduring utility of the Hantzsch synthesis lies in its simplicity and high-yield nature, making it an accessible method for generating diverse thiazole libraries.[11][12] This protocol leverages the reliability of the Hantzsch reaction to produce a versatile 2-aminothiazole intermediate, which then serves as a nucleophile for reaction with this compound. This latter molecule is a valuable precursor, featuring an aldehyde for condensation, a phenolic hydroxyl group, and an acetate group, all of which offer sites for subsequent chemical modification.[8]

Reaction Mechanism and Experimental Workflow

The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a classic condensation reaction that proceeds in a well-defined, multi-step pathway.[7] The process is thermodynamically driven by the formation of a highly stable aromatic thiazole ring.[13]

The key steps are:

  • Nucleophilic Attack: The reaction initiates with an SN2 attack from the nucleophilic sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone.[11][14]

  • Intramolecular Cyclization: Following the initial attack, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.[11][13]

  • Dehydration: The resulting five-membered heterocyclic intermediate undergoes dehydration, losing a molecule of water to form the final, stable aromatic thiazole ring.[7][11]

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 S attack on α-C (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Adduct (Hemiaminal) Intermediate1->Intermediate2 Intramolecular N attack on C=O Thiazole Aromatic Thiazole Intermediate2->Thiazole Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Overall Experimental Workflow

This protocol follows a two-stage synthetic sequence. The first stage is the synthesis of the aminothiazole building block. The second stage is the condensation of this building block with the target aldehyde.

Workflow cluster_part1 Part 1: Hantzsch Synthesis cluster_part2 Part 2: Schiff Base Condensation start1 Combine 2-Bromoacetophenone & Thiourea react1 Heat in Methanol (30 min) start1->react1 workup1 Neutralize (Na2CO3) & Precipitate react1->workup1 isolate1 Filter & Dry Product (2-Amino-4-phenylthiazole) workup1->isolate1 start2 Combine Aminothiazole & This compound isolate1->start2 Use as starting material react2 Reflux in Ethanol with Acetic Acid Catalyst start2->react2 workup2 Cool & Isolate Crude Product react2->workup2 isolate2 Purify by Recrystallization (Final Product) workup2->isolate2

Caption: Overall experimental workflow for the two-part synthesis.

Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established procedures for the Hantzsch synthesis.[11][13] It reliably produces the aminothiazole intermediate in high yield.

Materials and Reagents:

  • 2-Bromoacetophenone (≥98%)

  • Thiourea (≥99%)

  • Methanol (ACS grade)

  • Sodium Carbonate (Na₂CO₃), 5% aqueous solution

  • Deionized Water

  • 20 mL Scintillation vial or 50 mL Round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Büchner funnel and filter flask

Procedure:

  • Reagent Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol, 1.5 eq). The use of excess thiourea ensures the complete consumption of the limiting α-haloketone.

  • Reaction: Add methanol (5 mL) to the vial, followed by a magnetic stir bar. Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80 °C) for 30 minutes. The reactants will dissolve as the reaction progresses.

  • Cooling: After 30 minutes, remove the vial from the heat and allow it to cool to room temperature. At this stage, the product exists as a hydrobromide salt, which is soluble in the polar methanol solvent.[13]

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. The basic sodium carbonate neutralizes the hydrobromide salt, deprotonating the aminothiazole and causing the neutral, less soluble product to precipitate out of the solution.[11][13]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any remaining salts and impurities. Allow the solid to air-dry on a watch glass or in a desiccator.

  • Characterization: Determine the mass and percent yield of the dried product. Characterize by melting point and TLC (e.g., using 50:50 ethyl acetate/hexanes as the mobile phase).[11] Further confirmation should be done using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Synthesis of (E)-2-acetoxy-4-((4-phenylthiazol-2-ylimino)methyl)phenyl acetate

This protocol describes the acid-catalyzed condensation of the synthesized aminothiazole with this compound to form a Schiff base.

Materials and Reagents:

  • 2-Amino-4-phenylthiazole (from Protocol 1)

  • This compound (≥97%)

  • Ethanol (Absolute, 200 proof)

  • Glacial Acetic Acid (ACS grade)

  • 50 mL Round-bottom flask with reflux condenser

  • Stir bar and magnetic stir plate with heating

  • TLC plates (silica gel)

Procedure:

  • Reagent Setup: In a 50 mL round-bottom flask, dissolve 2-amino-4-phenylthiazole (0.88 g, 5.0 mmol) and this compound (0.97 g, 5.0 mmol, 1.0 eq) in absolute ethanol (20 mL).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution. Acetic acid serves as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. Spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 70:30 hexanes/ethyl acetate). The reaction is complete when the starting material spots have been consumed and a new, typically lower Rf, product spot is dominant.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath. The product should crystallize out of the solution. If no crystals form, slowly add cold deionized water until the solution becomes turbid, then allow it to stand.

  • Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product.

  • Characterization: Dry the purified product and determine the mass and percent yield. Confirm the structure and purity using melting point, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

The following table summarizes the key quantitative data for the described protocols.

Protocol Reagent Molar Mass ( g/mol ) Equivalents Amount
1 2-Bromoacetophenone199.051.01.00 g (5.0 mmol)
Thiourea76.121.50.57 g (7.5 mmol)
2 2-Amino-4-phenylthiazole176.241.00.88 g (5.0 mmol)
This compound194.161.00.97 g (5.0 mmol)

Conclusion

This application note provides a comprehensive and reliable two-part protocol for synthesizing a novel thiazole derivative. By first employing the classic Hantzsch synthesis, a versatile 2-aminothiazole intermediate is reliably produced. This intermediate serves as a key building block for a subsequent Schiff base condensation with this compound, demonstrating a practical approach to expanding molecular diversity. The detailed procedural steps, coupled with explanations of the underlying chemical principles, are designed to empower researchers to successfully implement and adapt this methodology for the development of new chemical entities with potential therapeutic applications. The final product, with its multiple functional groups, is a promising scaffold for further derivatization in lead optimization campaigns.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • Hopkins. (n.d.). The Role of Thiazole Derivatives in Modern Pharmaceuticals. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • IJARST. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Preprints.org. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Formyl-2-hydroxyphenyl acetate as a Strategic Protecting Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. This document provides a comprehensive guide to the application of 5-Formyl-2-hydroxyphenyl acetate as a versatile protecting group for phenols. We will delve into the underlying chemical principles, provide detailed experimental protocols for both protection and deprotection, and explore its strategic advantages in complex synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Strategic Advantage of this compound

This compound, also known as 3-(Acetyloxy)-4-hydroxybenzaldehyde, is a bifunctional molecule that serves as a valuable building block and a strategic protecting group in organic synthesis.[1][2] Its utility stems from the presence of both a reactive formyl group and a protected phenolic hydroxyl group within the same molecule. The acetate group masks the reactivity of the phenol, allowing for selective transformations at other sites within a molecule.[1] This protective strategy is fundamental in the multi-step synthesis of complex molecules such as flavonoids, quinones, and other polyphenolic compounds.[1]

The key advantage of using this compound lies in its "orthogonality." The acetate protecting group can be selectively removed under specific conditions that do not affect other functional groups, providing chemists with precise control over the synthetic sequence.[1] This is particularly crucial in the synthesis of pharmacologically active compounds where multiple reactive centers must be managed.

Core Principles: Mechanism of Protection and Deprotection

The efficacy of this compound as a protecting group is rooted in the stability of the acetate ester linkage and the mild conditions required for its cleavage.

Protection of Phenols

The introduction of the acetate group onto a phenolic hydroxyl is a straightforward esterification reaction. Typically, this is achieved by reacting the phenol with acetic anhydride in the presence of a mild base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the acetic acid byproduct.[1] The reaction proceeds under gentle conditions, often at room temperature, and with high yields.[1] A significant advantage of this method is that the formyl group generally remains unaffected during the mild acetylation of the phenolic hydroxyl, preserving its functionality for subsequent reactions.[1]

Deprotection: Regenerating the Phenol

The removal of the acetate protecting group is typically accomplished through hydrolysis, most commonly under basic conditions (saponification).[1] Treatment with a mild base, such as sodium carbonate or potassium carbonate in a protic solvent like methanol or ethanol, readily cleaves the ester bond to regenerate the free phenol.[1] Acidic conditions can also be employed for deprotection, offering an alternative pathway depending on the substrate's overall stability.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of a generic phenol using acetic anhydride and the subsequent deprotection of the resulting this compound derivative.

Protocol 1: Protection of a Phenolic Hydroxyl Group

This protocol describes the acetylation of a phenol to introduce the 5-formyl-2-acetoxyphenyl protecting group.

Materials:

  • Phenol-containing substrate

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the phenol-containing substrate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary, to yield the pure 5-formyl-2-acetoxyphenyl protected compound.

Protocol 2: Deprotection of the Acetate Group

This protocol outlines the basic hydrolysis of the acetate protecting group to regenerate the free phenol.

Materials:

  • 5-Formyl-2-acetoxyphenyl protected substrate

  • Methanol or ethanol

  • Potassium carbonate or sodium carbonate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the 5-formyl-2-acetoxyphenyl protected substrate (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Neutralization: Carefully neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain the pure deprotected phenol.

Data Presentation: Comparative Analysis

The choice of reaction conditions can significantly impact the efficiency of both the protection and deprotection steps. The following table summarizes typical yields and reaction times observed for these transformations under various conditions.

Transformation Substrate Reagents and Conditions Typical Yield Reference
Protection 4-HydroxybenzaldehydeAcetic anhydride, Pyridine, DCM, rt>95%[1]
Protection VanillinAcetic anhydride, Sodium acetate, 100°C~90%General Knowledge
Deprotection This compoundK₂CO₃, Methanol, rt>90%[1]
Deprotection Acetylsalicylic acidNaOH (aq), HeatQuantitativeGeneral Knowledge

Visualizing the Workflow: A Logical Approach

To provide a clearer understanding of the strategic application of this compound, the following diagrams illustrate the key steps in the protection and deprotection workflow.

Protection_Deprotection_Workflow cluster_protection Protection Stage cluster_synthesis Intermediate Synthesis Steps cluster_deprotection Deprotection Stage Start Phenol-containing Substrate Reagents_P Acetic Anhydride, Pyridine Start->Reagents_P Esterification Protected 5-Formyl-2-acetoxyphenyl Protected Intermediate Reagents_P->Protected Intermediate_Rxns Selective Reactions at other sites Protected->Intermediate_Rxns Further Synthesis Reagents_D Base (e.g., K₂CO₃), Methanol Intermediate_Rxns->Reagents_D Hydrolysis Final_Product Deprotected Phenolic Product Reagents_D->Final_Product

Caption: Workflow of Protection and Deprotection.

The following diagram illustrates the chemical transformation during the protection step.

Caption: Protection of a Phenol with Acetic Anhydride.

This final diagram shows the deprotection of the acetate group.

Caption: Deprotection of the Acetate Group.

Conclusion: A Reliable Tool for Complex Syntheses

This compound offers a reliable and efficient method for the temporary protection of phenolic hydroxyl groups in multi-step organic synthesis. The ease of its introduction and the mild conditions required for its removal make it an attractive choice for a wide range of applications, from the synthesis of natural products to the development of novel pharmaceuticals. By understanding the underlying principles and following robust experimental protocols, researchers can effectively leverage this protecting group to streamline their synthetic strategies and achieve their target molecules with greater efficiency and control.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • MDPI. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molecules, 27(15), 4985. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 5-Formyl-2-hydroxyphenyl Acetate Derivatives in Advanced Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Flavonoids

Flavonoids are a vast class of polyphenolic natural products renowned for their extensive biological activities, which has positioned them as privileged scaffolds in drug discovery and medicinal chemistry.[1][2] The therapeutic potential of a flavonoid is deeply intertwined with its substitution pattern. Consequently, synthetic strategies that allow for the precise installation of versatile functional groups are of paramount importance. The formyl group (–CHO) is a particularly valuable substituent as it serves as a synthetic handle for a wide array of chemical transformations, enabling the diversification of the flavonoid core to generate extensive libraries for structure-activity relationship (SAR) studies.

This guide focuses on the synthesis of flavonoids bearing a formyl group on the A-ring. A key and highly effective starting material for this purpose is 2-Hydroxy-5-formylacetophenone . This precursor contains the essential 2-hydroxyacetophenone moiety required for classical flavonoid synthesis pathways and incorporates the strategically placed formyl group.

While the topic specifies "5-Formyl-2-hydroxyphenyl acetate," it is crucial to clarify the structures for synthetic planning. The compound "(5-formyl-2-hydroxyphenyl) acetate" is chemically identified as a substituted benzaldehyde (PubChem CID: 262344) and is not the direct precursor for the most common flavonoid synthesis routes.[3] Instead, 2-Hydroxy-5-formylacetophenone serves as the A-ring building block that reacts with various benzaldehydes to construct the flavonoid skeleton. The acetate functionality mentioned in the topic title often comes into play as a protective group for phenolic hydroxyls during synthesis, which can be a relevant consideration in more complex multi-step sequences.

This document provides a detailed exploration of the use of 2-Hydroxy-5-formylacetophenone in a robust, two-step synthesis of formyl-substituted flavones, proceeding through a chalcone intermediate.

Core Synthetic Pathway: From Acetophenone to Flavone

The most reliable and widely adopted method for synthesizing the flavone core from a 2-hydroxyacetophenone precursor involves two primary stages:

  • Claisen-Schmidt Condensation: A base-catalyzed condensation between the 2-hydroxyacetophenone derivative (A-ring precursor) and an aromatic aldehyde (B-ring precursor). This reaction forms a 2'-hydroxychalcone, which is the direct precursor to the flavonoid.[4][5][6][7]

  • Oxidative Cyclization: The intermediate 2'-hydroxychalcone undergoes cyclization and oxidation to form the stable aromatic pyrone ring (C-ring) characteristic of flavones.[4][8]

This workflow is highly efficient for incorporating a formyl group onto the flavonoid A-ring, starting from 2-Hydroxy-5-formylacetophenone.

Flavone Synthesis Workflow cluster_0 PART 1: Chalcone Formation cluster_1 PART 2: Flavone Synthesis A 2-Hydroxy-5-formylacetophenone (A-Ring Precursor) C Claisen-Schmidt Condensation (Base-Catalyzed) A->C B Substituted Benzaldehyde (B-Ring Precursor) B->C D Formyl-Substituted 2'-Hydroxychalcone C->D Intermediate E Oxidative Cyclization (e.g., I2/DMSO) D->E F Target Formyl-Substituted Flavone E->F Final Product

Caption: Overall workflow for the synthesis of formyl-substituted flavones.

Protocol 1: Synthesis of 1-(2-Hydroxy-5-formylphenyl)-3-aryl-2-propen-1-one (Chalcone)

This protocol details the base-catalyzed Claisen-Schmidt condensation to synthesize the crucial chalcone intermediate.

Principle and Mechanistic Insight

The reaction proceeds via the formation of an enolate from 2-Hydroxy-5-formylacetophenone upon deprotonation of the α-carbon by a strong base (e.g., KOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone.

Claisen_Schmidt_Mechanism acetophenone 2-Hydroxy-5-formylacetophenone enolate Enolate Intermediate (Nucleophile) acetophenone->enolate + OH⁻ adduct Aldol Adduct enolate->adduct + Aldehyde aldehyde Aromatic Aldehyde (Electrophile) aldehyde->adduct chalcone 2'-Hydroxychalcone (Product) adduct->chalcone - H₂O

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Schiff Bases from 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases, a class of compounds with significant applications in coordination chemistry and drug development, using 5-Formyl-2-hydroxyphenyl acetate as a key starting material. We delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for synthesis and purification, and outline robust methods for structural characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the procedures effectively. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and materials science.

Introduction: The Versatility of Schiff Bases

Schiff bases, first reported by Hugo Schiff in 1864, are compounds characterized by the presence of an azomethine or imine group (-C=N-).[1][2] They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[2][3] The nitrogen atom's lone pair of electrons in the azomethine group is of considerable chemical and biological importance, making Schiff bases versatile ligands in coordination chemistry.[1][4]

Derivatives of salicylaldehyde, such as this compound, are particularly valuable precursors. The resulting Schiff bases and their metal complexes are subjects of intense research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The coordination of these ligands to metal ions can enhance their therapeutic potential, often by increasing lipophilicity and facilitating transport across cellular membranes.[8] This guide focuses on the synthesis using this compound, providing a foundational protocol that can be adapted for various primary amines.

The Reaction Mechanism: From Carbonyl to Azomethine

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration.[2][9] Understanding this mechanism is critical for optimizing reaction conditions.

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (this compound). This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine, which is often unstable.[2]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine (Schiff base). This elimination of a water molecule is the rate-determining step and is typically catalyzed by either an acid or a base.[1][2] An acid catalyst protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O), while a base catalyst can facilitate proton transfers.

The general mechanism is illustrated below.

Caption: General mechanism of Schiff base formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a representative Schiff base from this compound and aniline.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
This compoundC₉H₈O₄180.16Sigma-AldrichStarting aldehyde.[10]
AnilineC₆H₅NH₂93.13Sigma-AldrichExample primary amine.
Absolute EthanolC₂H₅OH46.07Commercial GradeReaction solvent.
Glacial Acetic AcidCH₃COOH60.05Commercial GradeAcid catalyst (optional but advised).

Note: All reagents should be of analytical grade and used without further purification unless specified.[11][12]

Step-by-Step Synthesis Protocol
  • Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.80 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Amine: To this stirring solution, add aniline (0.93 g, 10 mmol) dropwise at room temperature. An equimolar ratio is typically used.[3]

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. This catalyzes the dehydration step, increasing the reaction rate and yield.[3][13]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[12] A typical reflux time is 2-4 hours.[12][13]

  • Isolation of Product: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath will facilitate the precipitation of the Schiff base product.[14]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[14] For higher purity, the crude product can be recrystallized from hot ethanol.[12]

  • Drying: Dry the purified yellow crystalline product in a vacuum oven at 50-60°C to a constant weight.

Protocol for Deacetylation (Optional)

To obtain the free hydroxyl group characteristic of salicylaldehyde-derived Schiff bases, the acetate protecting group can be removed.

  • Hydrolysis: Suspend the synthesized Schiff base (10 mmol) in a mixture of ethanol (20 mL) and 1M Sodium Hydroxide (NaOH) solution (15 mL).

  • Reflux: Reflux the mixture for 1-2 hours.

  • Neutralization & Precipitation: Cool the solution and neutralize it with dilute HCl until the product precipitates out.

  • Purification: Filter, wash with cold water, and recrystallize the product from a suitable solvent like an ethanol/water mixture.

Experimental Workflow & Self-Validation

A successful synthesis relies on a logical workflow from reaction setup to final characterization. This process forms a self-validating system where each step confirms the success of the previous one.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Validation & Characterization reactants 1. Combine Reactants (Aldehyde, Amine, Solvent) catalyst 2. Add Catalyst (Glacial Acetic Acid) reactants->catalyst reflux 3. Heat to Reflux (2-4 hours) catalyst->reflux cool 4. Cool to Precipitate reflux->cool Reaction Complete filter 5. Vacuum Filtration cool->filter recrystallize 6. Recrystallize (Hot Ethanol) filter->recrystallize dry 7. Dry Product recrystallize->dry mp Melting Point dry->mp Characterize ftir FTIR Spectroscopy dry->ftir Characterize nmr NMR (¹H & ¹³C) dry->nmr Characterize ms Mass Spectrometry dry->ms Characterize

Sources

Comprehensive Analytical Characterization of 5-Formyl-2-hydroxyphenyl acetate: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-hydroxyphenyl acetate, also known as 3-acetoxy-4-hydroxybenzaldehyde, is a pivotal intermediate in organic synthesis, serving as a versatile scaffold for the creation of diverse, biologically active molecules such as Schiff bases, chalcones, and other derivatives.[1] Its unique structure, featuring formyl, hydroxyl, and acetate functional groups, provides multiple reactive sites for chemical modification.[1] Ensuring the purity, identity, and stability of this compound is paramount for the integrity of subsequent synthetic steps and the quality of final products in drug discovery and development. This guide provides a comprehensive suite of analytical techniques and detailed protocols for the robust characterization of this compound, ensuring scientific rigor and reproducibility.

Introduction: The Need for Orthogonal Analytical Methods

The characterization of a key synthetic intermediate like this compound demands a multi-faceted analytical approach. No single technique can provide a complete picture of a compound's identity and purity. By employing a combination of chromatographic and spectroscopic methods, researchers can create an orthogonal system of analysis where each technique validates the others. This integrated strategy ensures an unambiguous confirmation of the molecular structure, provides a precise quantification of purity, and identifies potential impurities, including isomers, residual starting materials, or degradation products. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Vis Spectrophotometry.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before commencing any analytical work.

PropertyValueSource
IUPAC Name (5-formyl-2-hydroxyphenyl) acetate[2]
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [2]
CAS Number 65298-99-9[3]
Canonical SMILES CC(=O)OC1=C(C=CC(=C1)C=O)O[2]
Appearance Typically a solid at room temperatureN/A

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are the cornerstone of purity analysis, separating the target compound from any potential contaminants.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Expertise & Experience: HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase (RP) method is chosen due to the compound's moderate polarity. The C18 stationary phase provides excellent hydrophobic interaction, while a buffered mobile phase ensures the consistent ionization state of the phenolic hydroxyl group, leading to sharp, symmetrical peaks. UV detection is highly effective as the aromatic ring and formyl group constitute a strong chromophore.

Protocol: RP-HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumentation and Conditions:

    • Set up the HPLC system as per the parameters in the table below.

    • Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Monitor the chromatogram and integrate the peak areas. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Table 1: HPLC Instrumental Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 70% A / 30% B, hold for 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or determined λmax
Injection Volume 10 µL

Note: For MS compatibility, replace phosphoric acid with formic acid.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities that may not be detected by HPLC. While phenolic compounds often require derivatization to increase volatility and prevent peak tailing, the presence of the acetate group on this compound may allow for direct analysis.[5] However, silylation (e.g., with BSTFA) of the hydroxyl group is a reliable alternative to improve chromatographic performance.[6] The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.

Protocol: GC-MS Method

  • Sample Preparation (Direct Injection):

    • Prepare a 1 mg/mL solution of the compound in a high-purity solvent like ethyl acetate or dichloromethane.

    • Filter if necessary.

  • Instrumentation and Conditions:

    • Configure the GC-MS system according to the parameters in Table 2.

    • The temperature program is designed to first elute volatile solvents and then ramp up to elute the analyte and any less volatile impurities.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the main component and any impurities by matching their mass spectra against a reference library (e.g., NIST).

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) for Structure Confirmation

Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, the key diagnostic signals are the sharp singlet for the acetate methyl group, the downfield singlet for the aldehyde proton, and the distinct splitting pattern of the three aromatic protons.[1]

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

    • Standard acquisition parameters are typically sufficient.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and coupling constants.

Table 3: Expected NMR Signals (in CDCl₃)

Assignment ¹H NMR (ppm) Expected Multiplicity ¹³C NMR (ppm, Predicted)
Acetate CH₃~2.1 - 2.3Singlet (s)~21
Aromatic H~7.0 - 7.8Doublet (d), Doublet of Doublets (dd)~120 - 155
Phenolic OHVariable, broadSinglet (s)N/A
Formyl CHO~9.8 - 10.0Singlet (s)~191
Acetate C=ON/AN/A~169
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. The spectrum of this compound should show distinct, strong absorption bands for the ester carbonyl, the aldehyde carbonyl, and the broad hydroxyl stretch.[1]

Protocol: FT-IR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the compound's functional groups.

Table 4: Key FT-IR Absorption Bands

Functional Group Characteristic Wavenumber (cm⁻¹)
O-H Stretch (Phenolic)3200 - 3500 (Broad)
C-H Stretch (Aromatic/Aldehyde)3000 - 3100 / 2700 - 2850
C=O Stretch (Acetate Ester)~1740 - 1760 (Strong)
C=O Stretch (Formyl Aldehyde)~1680 - 1700 (Strong)
C=C Stretch (Aromatic)~1580 - 1600
C-O Stretch (Ester)~1200 - 1250
UV-Vis Spectrophotometry

Expertise & Experience: The conjugated system of the aromatic ring and the formyl group gives this compound a distinct UV absorbance profile. This property is not only useful for detection in HPLC but can also be used for quantification via Beer's Law if a pure standard is available.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Analysis:

    • Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • To create a calibration curve, prepare a series of standards of known concentrations and measure the absorbance of each at the λmax.

    • Plot absorbance vs. concentration to verify linearity.

Integrated Analytical Strategy

A comprehensive characterization relies on the synergy of these techniques. The proposed workflow ensures a self-validating system for quality assessment.

Integrated_Strategy cluster_spectroscopy Structural Confirmation cluster_chromatography Purity & Impurity Profile cluster_quant Quantification start Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) start->NMR HPLC HPLC-UV start->HPLC UVVis UV-Vis Spectrophotometry (Beer's Law) start->UVVis FTIR FT-IR Spectroscopy conclusion Fully Characterized Compound (Identity, Purity, Strength) NMR->conclusion Confirms Structure FTIR->conclusion Confirms Functional Groups GCMS GC-MS HPLC->conclusion Confirms Purity GCMS->conclusion Identifies Volatile Impurities HPLC_Quant HPLC (External Standard) UVVis->conclusion Confirms Concentration

Caption: Integrated workflow for comprehensive analysis.

By following these detailed protocols, researchers, scientists, and drug development professionals can confidently ascertain the quality and identity of this compound, ensuring the reliability and success of their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]

  • Christodoulou, E., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 11(9), 740-752. Retrieved from [Link]

Sources

Application Note: Unambiguous Structure Confirmation of 5-Formyl-2-hydroxyphenyl acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

5-Formyl-2-hydroxyphenyl acetate, also known as 3-acetoxy-4-hydroxybenzaldehyde, is a key intermediate in the synthesis of various biologically active compounds and complex molecules.[1] Its structure, featuring a phenyl ring substituted with formyl, hydroxyl, and acetate groups, provides multiple reactive sites for chemical modifications.[1] Accurate and unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the validity of downstream research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2]

This application note provides a comprehensive protocol for the structural confirmation of this compound using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. The causality behind experimental choices and the interpretation of spectral data are explained to provide a robust, self-validating system for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound as it is a common and relatively non-polar solvent that can effectively dissolve the compound.[1][3] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may provide better resolution for the hydroxyl proton. The choice of solvent can influence chemical shifts, so consistency is key.[3][4][5]

  • Concentration: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard like tetramethylsilane (TMS) often unnecessary.[6] However, for precise chemical shift referencing, a small amount of TMS can be added.

  • D₂O Shake (Optional): To confirm the hydroxyl proton signal, a "D₂O shake" can be performed.[7] After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange.[7]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 256-1024 scans, spectral width of 200-250 ppm.

  • 2D COSY (Correlation Spectroscopy):

    • Acquire a standard COSY-45 or DQF-COSY experiment to establish proton-proton coupling networks.[8][9]

    • This experiment reveals which protons are coupled to each other, typically through two or three bonds.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a standard HSQC experiment to determine one-bond proton-carbon correlations.[8][10]

    • This spectrum will show which protons are directly attached to which carbon atoms.[10]

Expected Spectral Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and concentration.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity & Coupling (J in Hz)
H-formyl (H7)~9.8-9.9-s
H6~7.7~125-130d, J ≈ 2.5 Hz
H4~7.5~120-125dd, J ≈ 8.5, 2.5 Hz
H3~7.1~115-120d, J ≈ 8.5 Hz
OH (on C2)~5.0-6.0 (variable)-br s
CH₃ (H8)~2.3~20-25s
C-formyl (C7)-~190-195-
C-acetate (C9)-~168-172-
C2-~145-150-
C1-~140-145-
C5-~130-135-
C6-~125-130-
C4-~120-125-
C3-~115-120-
CH₃ (C8)-~20-25-

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure.

NMR_Interpretation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Assignment Structural Assignment H1_NMR ¹H NMR Spectrum Assign_H Assign Proton Signals H1_NMR->Assign_H Identify proton signals, multiplicities, and integrations C13_NMR ¹³C NMR Spectrum Assign_C Assign Carbon Signals C13_NMR->Assign_C Identify carbon signals COSY COSY Spectrum Confirm_Connectivity Confirm Connectivity COSY->Confirm_Connectivity Establish H-H spin systems HSQC HSQC Spectrum HSQC->Confirm_Connectivity Confirm C-H attachments Assign_H->COSY Identify coupled protons Assign_H->HSQC Assign_C->HSQC Correlate protons to directly attached carbons Final_Structure Final Structure Confirmation Confirm_Connectivity->Final_Structure

Caption: Workflow for NMR-based structure confirmation.

Detailed Spectral Analysis
  • ¹H NMR Spectrum:

    • Aldehydic Proton (H7): The most downfield signal, appearing as a singlet around 9.8-9.9 ppm, is characteristic of an aldehydic proton.[1]

    • Aromatic Protons (H3, H4, H6): The aromatic region (7.0-8.0 ppm) will show three distinct signals.[11][12]

      • H6 is expected to be a doublet due to coupling with H4 (meta-coupling, J ≈ 2.5 Hz).

      • H4 will appear as a doublet of doublets due to coupling with both H3 (ortho-coupling, J ≈ 8.5 Hz) and H6 (meta-coupling, J ≈ 2.5 Hz).

      • H3 will be a doublet due to coupling with H4 (ortho-coupling, J ≈ 8.5 Hz).

    • Hydroxyl Proton (OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can be variable.[7][13] Its identity can be confirmed by a D₂O shake experiment.[7]

    • Acetyl Methyl Protons (H8): A sharp singlet integrating to three protons around 2.3 ppm is characteristic of the methyl group of the acetate moiety.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbons: Two signals will be observed in the downfield region: the aldehydic carbonyl (C7) around 190-195 ppm and the acetate carbonyl (C9) around 168-172 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (115-150 ppm).[11][12] The carbons attached to oxygen (C1 and C2) will be the most downfield in this region.

    • Methyl Carbon (C8): The methyl carbon of the acetate group will appear as a signal in the upfield region, around 20-25 ppm.

  • 2D COSY Spectrum:

    • This spectrum will show correlations (cross-peaks) between coupled protons.

    • A cross-peak will be observed between H3 and H4, confirming their ortho relationship.

    • A cross-peak will be observed between H4 and H6, confirming their meta relationship.

    • No correlations are expected for the aldehydic proton, the hydroxyl proton, and the acetyl methyl protons, as they are not coupled to other protons.

  • 2D HSQC Spectrum:

    • This spectrum will definitively link each proton to its directly attached carbon.

    • A cross-peak will be observed between the aldehydic proton signal and the aldehydic carbon signal.

    • Cross-peaks will be observed for each aromatic proton and its corresponding aromatic carbon (H3-C3, H4-C4, H6-C6).

    • A cross-peak will be observed between the acetyl methyl proton signal and the methyl carbon signal.

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, the chemical structure of this compound can be unambiguously confirmed. The characteristic chemical shifts, coupling patterns, and correlations observed in the ¹H, ¹³C, COSY, and HSQC spectra provide a comprehensive and self-validating dataset that ensures the structural integrity of this important synthetic intermediate. This detailed protocol serves as a robust guide for researchers in academic and industrial settings, facilitating reliable characterization and quality control.

References

  • Schaefer, T., & Laatikainen, R. (1983). Spin–spin coupling between hydroxyl and aldehydic protons in some salicylaldehyde derivatives. Correlation with the hydroxyl proton chemical shift. Canadian Journal of Chemistry, 61(11), 2785-2789. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Mountzouris, G., & Paraskevopoulou, V. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 98(8), 2748-2755. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0299458). Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • SpectraBase. (n.d.). Salicylaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Salicylaldehyde at BMRB. Retrieved from [Link]

  • ResearchGate. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Retrieved from [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(46), 15336-15345. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR analyses revealing various degrees of hydration. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • SpectraBase. (n.d.). Salicylaldehyde - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). HSQC NMR spectra highlighting differences in reactivity of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • MDPI. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial HSQC NMR spectra of phenolated eucalyptus lignin. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ACS Publications. (2018). Simple and Validated Quantitative 1H NMR Method for the Determination of Methylation, Acetylation, and Feruloylation Degree of Pectin. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Formyl-2-hydroxyphenyl acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Formyl-2-methoxyphenyl propionate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Application of 5-Formyl-2-hydroxyphenyl Acetate in Agrochemical Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 5-Formyl-2-hydroxyphenyl Acetate in Agrochemical Synthesis

This compound, also known by its synonym 3-Acetoxy-4-hydroxybenzaldehyde, is a multifunctional aromatic compound poised as a strategic intermediate in the synthesis of complex agrochemical molecules.[1][2] Its chemical architecture, featuring a phenyl ring substituted with formyl, hydroxyl, and acetate groups, offers a versatile platform for constructing novel pesticides, herbicides, and fungicides. The strategic placement of these functional groups allows for a variety of chemical modifications, making it a valuable building block for creating diverse and biologically active compounds.[1] This guide elucidates the potential applications of this compound in agrochemical production, providing detailed protocols for the synthesis of exemplary agrochemical derivatives.

The core utility of this compound lies in the reactivity of its functional groups. The aldehyde (formyl) group is a key site for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex molecular skeletons. The phenolic hydroxyl group can be readily deprotonated to act as a nucleophile or can direct electrophilic aromatic substitution. The acetate group serves as a protecting group for the ortho-hydroxyl functionality, which can be selectively removed under specific conditions to reveal a salicylaldehyde moiety, a known pharmacophore in various bioactive molecules. This inherent reactivity profile makes this compound a prime candidate for the synthesis of a new generation of agrochemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
CAS Number 65298-99-9
Appearance Off-white to light brown solid
IUPAC Name (5-formyl-2-hydroxyphenyl) acetate
Synonyms 3-Acetoxy-4-hydroxybenzaldehyde
Storage Temperature 2-8°C, stored under nitrogen

Proposed Agrochemical Applications and Synthetic Protocols

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to known precursors allows for the rational design of synthetic routes to novel and potentially potent agrochemicals. This section details two such proposed applications: the synthesis of a bromoxynil analogue herbicide and an α-aminophosphonate herbicide.

Application 1: Synthesis of a Bromoxynil Analogue Herbicide

Bromoxynil is a widely used herbicide that acts by inhibiting photosynthesis.[3][4] Its structure is based on a 3,5-dibromo-4-hydroxybenzonitrile core. This compound provides a suitable starting point for the synthesis of a novel bromoxynil analogue, where the nitrile group is replaced by a formyl group, and an acetate group is present on the ring. The presence of the formyl group may alter the mode of action or selectivity of the resulting herbicide.

G A 5-Formyl-2-hydroxyphenyl acetate B Bromination A->B Br₂, Acetic Acid C 3,5-Dibromo-4-hydroxy-2-acetoxybenzaldehyde B->C

Caption: Proposed synthesis of a bromoxynil analogue.

Objective: To synthesize a novel bromoxynil analogue from this compound via electrophilic aromatic substitution.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (10%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.055 mol) of this compound in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Bromination: Slowly add a solution of 17.6 g (0.11 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel to the reaction mixture over a period of 1 hour. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

  • Decolorization: Add 10% sodium thiosulfate solution dropwise until the orange color of excess bromine disappears.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual acetic acid and salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Expected Outcome: The protocol is expected to yield 3,5-Dibromo-2-acetoxy-4-hydroxybenzaldehyde as a solid product. This compound can then be further evaluated for its herbicidal activity.

Application 2: Synthesis of an α-Aminophosphonate Herbicide via the Kabachnik-Fields Reaction

α-Aminophosphonates are a class of compounds known for their diverse biological activities, including herbicidal properties.[5] The Kabachnik-Fields reaction is a one-pot, three-component synthesis that combines an aldehyde, an amine, and a dialkyl phosphite to form an α-aminophosphonate.[6][7][8] this compound can serve as the aldehyde component in this reaction, leading to the formation of novel α-aminophosphonates with potential herbicidal activity.

G A 5-Formyl-2-hydroxyphenyl acetate D Kabachnik-Fields Reaction A->D B Amine (e.g., Aniline) B->D C Dialkyl Phosphite (e.g., Diethyl phosphite) C->D E α-Aminophosphonate Derivative D->E Catalyst (optional), Solvent, Heat

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of 2-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the formylation of 2-hydroxyphenyl acetate. As researchers and drug development professionals, you understand the nuances of electrophilic aromatic substitution on highly activated rings. This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, particularly the formation of common byproducts.

Section 1: General FAQs on the Formylation of 2-Hydroxyphenyl Acetate

This section addresses high-level questions that are common when approaching the formylation of this specific substrate.

Question: What are the primary challenges and expected byproducts when formylating 2-hydroxyphenyl acetate?

Answer: The formylation of 2-hydroxyphenyl acetate presents a classic challenge of regioselectivity and over-reaction on a highly activated aromatic ring. The substrate contains two key functional groups: a phenolic hydroxyl group (-OH) and an acetate ester (-OAc).

  • Directing Group Effects: The hydroxyl group is a powerful, electron-donating, ortho, para-directing group. The acetate group is generally considered weakly deactivating or weakly activating depending on the specific reaction conditions, but the phenoxide ion formed under basic conditions is extremely activated. The formylation will almost exclusively be directed by the potent hydroxyl group.

  • Primary Site of Formylation: The desired product is typically 2-hydroxy-3-formylphenyl acetate (formylation at the C6 position relative to the hydroxyl group). However, formylation at the C4 position (para to the hydroxyl) is a very common competing reaction.

Common Byproducts to Anticipate:

  • para-Isomer (4-formyl-2-hydroxyphenyl acetate): This is the most common byproduct, arising from electrophilic attack at the para position relative to the hydroxyl group. Its formation is highly dependent on the chosen formylation method.

  • Di-formylated Products: Given the high activation of the ring, a second formylation can occur, leading to products like 2-hydroxy-3,5-diformylphenyl acetate, especially if an excess of the formylating agent is used.[1]

  • Hydrolysis of the Acetate Group: Many formylation procedures use strong acids or bases, which can readily hydrolyze the acetate ester. This leads to the formation of dihydroxybenzaldehyde isomers (e.g., 2,5-dihydroxybenzaldehyde).

  • Polymeric Resins: Under harsh acidic or basic conditions, phenols can react with formaldehyde (or its equivalents) to form phenol-formaldehyde type resins, which appear as intractable tars or polymers.[1]

  • Cyclohexadienones (Reimer-Tiemann Reaction): In the Reimer-Tiemann reaction, abnormal products like chlorine-containing cyclohexadienones can be formed as byproducts.[2]

Section 2: Troubleshooting Reaction-Specific Issues

Different formylation methods have unique mechanisms and, therefore, distinct byproduct profiles and troubleshooting strategies.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (like acetic acid or trifluoroacetic acid) and is known for its high ortho-selectivity for phenols.[3][4] The reaction proceeds via an iminium ion electrophile generated from HMTA.[5]

Question: My Duff reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for the mono-aldehyde?

Answer: Di-formylation is a frequent side reaction in the Duff reaction when multiple activated positions are available on the aromatic ring.[1] The primary cause is an excess of the formylating agent relative to the substrate.

Troubleshooting Strategy:

  • Stoichiometry Control (Primary Method): The most critical parameter is the molar ratio of HMTA to 2-hydroxyphenyl acetate. To favor mono-formylation, you must reduce the amount of HMTA. Start with a 1:1 molar ratio of substrate to HMTA and incrementally adjust if the conversion is too low. Using a ratio greater than 1:1 significantly increases the probability of di-formylation.[1]

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the consumption of the starting material is optimal and before the concentration of the di-formylated product becomes significant.

  • Temperature Management: While the Duff reaction requires heat, excessive temperatures can sometimes favor side reactions. Maintain the lowest effective temperature that allows for a reasonable reaction rate. For reactions in trifluoroacetic acid (TFA), a temperature around 70°C is often sufficient to prevent unwanted polymerization while promoting formylation.[1]

start Start: High Di-formylation Detected check_ratio Check HMTA:Substrate Molar Ratio start->check_ratio is_high Is Ratio > 1.2:1 ? check_ratio->is_high reduce_ratio Action: Reduce ratio to ≤ 1.1:1 is_high->reduce_ratio Yes is_temp_high Is Temperature > 100°C ? is_high->is_temp_high No monitor Action: Implement rigorous reaction monitoring (TLC/HPLC) reduce_ratio->monitor stop_rxn Stop reaction when mono-product concentration is maximized monitor->stop_rxn end Result: Improved Mono-formylation Selectivity stop_rxn->end is_temp_high->monitor No reduce_temp Action: Optimize temperature (e.g., 70-80°C) is_temp_high->reduce_temp Yes reduce_temp->monitor

Caption: Workflow for minimizing di-formylation in the Duff reaction.

The Reimer-Tiemann Reaction

This reaction employs chloroform (CHCl₃) and a strong base (like NaOH or KOH) to achieve ortho-formylation of phenols.[6][7] The key reactive intermediate is dichlorocarbene (:CCl₂), a highly reactive electrophile.[8]

Question: The Reimer-Tiemann reaction of my 2-hydroxyphenyl acetate yields a mixture of ortho and para isomers that are difficult to separate. How can I enhance the ortho:para ratio?

Answer: The Reimer-Tiemann reaction is notorious for producing mixtures of ortho and para isomers.[1] While complete selectivity is rare, the ortho product is typically favored due to a proposed interaction between the hydroxyl group of the phenoxide and the incoming dichlorocarbene.[6] Several factors can be adjusted to influence this ratio.

Troubleshooting Strategy:

  • Choice of Base/Counterion: The cation of the hydroxide base can play a role in chelating with the phenoxide oxygen, thereby directing the electrophilic carbene to the proximate ortho position. Potassium hydroxide (KOH) is sometimes reported to give better ortho-selectivity than sodium hydroxide (NaOH) due to the nature of the potassium phenoxide ion pair.

  • Solvent System: The reaction is typically run in a biphasic system (aqueous base and organic chloroform), which requires efficient mixing or a phase-transfer catalyst (PTC) to bring the reactants together.[7][8] The choice of PTC can influence the reaction environment at the interface, subtly affecting the regioselectivity. Experiment with different PTCs, such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 with KOH).

  • Temperature Control: The Reimer-Tiemann reaction can be highly exothermic once initiated.[7] Running the reaction at lower temperatures (e.g., 50-60°C) with controlled addition of chloroform can sometimes improve selectivity by favoring the kinetically preferred ortho pathway over the thermodynamically stable para pathway.

ParameterCondition A (Favors Para)Condition B (Favors Ortho)Rationale
Base NaOHKOHThe larger K⁺ ion may coordinate more effectively with the phenoxide, directing the carbene to the ortho position.
Solvent Aprotic solvents (e.g., dioxane)Biphasic system with PTCThe biphasic system with a PTC can create a specific interfacial environment that favors the ortho attack.
Temperature Higher Temp. (>70°C)Lower Temp. (50-60°C)Lower temperatures can favor the kinetically controlled ortho product.
The Vilsmeier-Haack Reaction

This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[9][10]

Question: My Vilsmeier-Haack reaction on 2-hydroxyphenyl acetate is failing or giving very low yields. What could be the issue?

Answer: The Vilsmeier-Haack reaction's success is highly dependent on the nucleophilicity of the aromatic ring. While phenols are electron-rich, the reaction mechanism can be complex. The Vilsmeier reagent is a weaker electrophile compared to the intermediates in other formylation reactions.[10]

Potential Issues & Solutions:

  • O-Formylation: The primary hydroxyl group can be attacked by the Vilsmeier reagent to form a formate ester (-O-CH=N⁺Me₂), which is unreactive towards intramolecular electrophilic substitution. This effectively deactivates the substrate.

  • Insufficient Ring Activation: While the -OH group is activating, the reaction is typically performed under acidic conditions where the phenolic oxygen is protonated, reducing its activating ability. The Vilsmeier-Haack reaction works best on phenol ethers (anisole derivatives) or highly activated systems like anilines.[9]

Troubleshooting Strategy:

  • Protect the Hydroxyl Group: A more reliable strategy is to first protect the hydroxyl group as a methyl ether (forming 2-methoxyphenyl acetate). The resulting methoxy group is still strongly ortho, para-directing but will not be attacked by the Vilsmeier reagent. The formylation can then be carried out, followed by deprotection of the methyl ether (e.g., with BBr₃) to reveal the desired hydroxy aldehyde.

  • Use a More Reactive Vilsmeier Reagent: While less common, alternative Vilsmeier reagents can be generated using different amides or activating agents (e.g., oxalyl chloride instead of POCl₃) that may be more effective, but this requires more extensive optimization.

cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with Phenol DMF DMF V_reagent Vilsmeier Reagent [ClCH=N⁺Me₂]Cl⁻ DMF->V_reagent + POCl3 POCl₃ POCl3->V_reagent Phenol 2-Hydroxyphenyl Acetate V_reagent->Phenol Electrophilic Attack O_Formyl O-Formylation (Side Reaction) Deactivated Intermediate Phenol->O_Formyl Path A (Common Issue) C_Formyl C-Formylation (Desired) Iminium Intermediate Phenol->C_Formyl Path B (Sluggish) Hydrolysis Hydrolysis (H₂O workup) C_Formyl->Hydrolysis Product Desired Aldehyde Hydrolysis->Product

Caption: Competing pathways in the Vilsmeier-Haack reaction with phenols.

Section 3: Experimental Protocols

The following protocol is a generalized procedure for the ortho-formylation of 2-hydroxyphenyl acetate using a modified Duff reaction, designed to maximize mono-formylation.

Protocol: Selective ortho-Formylation via Duff Reaction

Materials:

  • 2-Hydroxyphenyl acetate (1 equivalent)

  • Hexamethylenetetramine (HMTA) (1.1 equivalents)

  • Trifluoroacetic acid (TFA) (sufficient volume to act as solvent, e.g., 5-10 mL per gram of substrate)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyphenyl acetate (1 eq.) in trifluoroacetic acid at room temperature.

  • Reagent Addition: To this solution, add hexamethylenetetramine (1.1 eq.) portion-wise over 10-15 minutes. The addition may be exothermic.

  • Heating and Monitoring: Heat the reaction mixture to 70°C in an oil bath. Monitor the progress of the reaction every 15-20 minutes by TLC, eluting with a 7:3 Hexanes:Ethyl Acetate mixture. The product spot should be more polar than the starting material.

  • Quenching: Once the starting material is mostly consumed (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice and water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid contains a mixture of the desired ortho-aldehyde and potentially some para-isomer. Purify this mixture using flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity).

References

  • A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [Link: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01887d]
  • Duff reaction - Grokipedia [Link: N/A - Internal search result]
  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar [Link: https://www.semanticscholar.org/paper/A-theoretical-study-of-the-Duff-reaction%3A-into-its-Ríos-Romeny-Jiménez-Sampedro/538d38072047805d7621477142b78128c736e4b9]
  • Reimer–Tiemann reaction - Wikipedia [Link: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Duff Reaction - SynArchive [Link: https://www.synarchive.com/named-reactions/duff-reaction]
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem [Link: N/A - Internal search result]
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen [Link: https://www.allen.ac.in/engineering/jee-main-advanced/chemistry/reimer-tiemann-reaction-mechanism]
  • Reimer Tiemann Reaction Mechanism - BYJU'S [Link: https://byjus.com/chemistry/reimer-tiemann-reaction/]
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [Link: https://www.nroer.gov.in/home/file/read/57a3034d16b51d05175f284a/reimer-tiemann-reaction-mechanism-examples-nrochemistry.html]
  • Riemer Tiemann Reaction Mechanism - GeeksforGeeks [Link: https://www.geeksforgeeks.org/riemer-tiemann-reaction-mechanism/]
  • Duff Reaction Mechanism | Organic Chemistry - YouTube [Link: https://www.youtube.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - World Journal of Pharmacy and Pharmaceutical Sciences [Link: N/A - Internal search result, likely a PDF
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR [Link: https://jocpr.com/vol6-iss1-2014/JOCPR-2014-6-1-209-216.pdf]
  • Vilsmeier–Haack reaction - Wikipedia [Link: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • Vilsmeier-Haack Reaction - Chemistry Steps [Link: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal [Link: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
  • Org. Synth. 2012, 89, 220 [Link: http://www.orgsyn.org/demo.aspx?prep=v89p0220]
  • Vilsmeier-Haack Reaction | NROChemistry [Link: https://www.nroer.gov.in/home/file/read/57a3048916b51d05175f2852/vilsmeier-haack-reaction-nrochemistry.html]
  • US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [Link: https://patents.google.
  • Duff reaction - Wikipedia [Link: https://en.wikipedia.org/wiki/Duff_reaction]
  • Duff Reaction [Link: N/A - Internal search result]
  • Reimer-Tiemann reaction - chemeurope.com [Link: https://www.chemeurope.com/en/encyclopedia/Reimer-Tiemann_reaction.html]
  • Formylation with duff reaction could not give formylated product of phenol. which other method can be followed for doing ortho formylation of phenol? | ResearchGate [Link: https://www.researchgate.
  • Synthesis of Substituted 3-Formyl Chromones [Link: N/A - Internal search result, likely a PDF]
  • Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions | Request PDF - ResearchGate [Link: https://www.researchgate.
  • Uncommon reaction in 4-formyl phenols – substitution of the formyl group - Estonian Academy Publishers [Link: https://www.eap.ee/proceedings/index.php/proceedings/article/view/392]
  • L-29|12th|Formylation of Phenol|Gatterman reaction - YouTube [Link: https://www.youtube.
  • The Reimer–Tiemann Reaction - the University of Groningen research portal [Link: https://research.rug.
  • (3-ForMyl-phenyl)-acetic acid synthesis - ChemicalBook [Link: https://www.chemicalbook.com/synthesis/34956-29-1.htm]
  • 5-Formyl-2-hydroxyphenyl acetate | C9H8O4 | CID 262344 - PubChem [Link: https://pubchem.ncbi.nlm.nih.gov/compound/262344]
  • 2-(3-Formylphenyl)acetic acid - MySkinRecipes [Link: https://myskinrecipes.com/shop/2-3-formylphenylacetic-acid-cas-34956-29-1]
  • 2-formylphenyl acetate - 5663-67-2, C9H8O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis [Link: https://www.chemsynthesis.com/base/chemical-structure-5663-67-2.html]
  • Duff Reaction | Chem-Station Int. Ed. [Link: https://www.chem-station.com/en/reactions-2/2016/09/duff-reaction.html]
  • 2-Formyl-3-hydroxyphenyl acetate | C9H8O4 | CID 88594621 - PubChem [Link: https://pubchem.ncbi.nlm.nih.gov/compound/88594621]
  • (2-Hydroxyphenyl)acetate | C8H7O3- | CID 6933325 - PubChem - NIH [Link: https://pubchem.ncbi.nlm.nih.gov/compound/6933325]
  • Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate? [Link: https://www.researchgate.
  • Synthesis of methyl (2-hydroxyphenyl)acetate - PrepChem.com [Link: https://prepchem.
  • Formylation of phenols using formamidine acetate - RSC Publishing [Link: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26231g]
  • Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase - PubMed [Link: https://pubmed.ncbi.nlm.nih.gov/8672491/]
  • 2-(4-Hydroxyphenyl)ethyl acetate | C10H12O3 | CID 637753 - PubChem - NIH [Link: https://pubchem.ncbi.nlm.nih.gov/compound/637753]

Sources

Technical Support Center: Purification of 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-Formyl-2-hydroxyphenyl acetate by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific separation.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental problems.

Question 1: My compound is streaking or "tailing" significantly down the column, leading to broad fractions and poor separation. What's causing this and how can I fix it?

Answer: Tailing is a common issue when purifying compounds with acidic protons, such as the phenolic hydroxyl group in this compound, on standard silica gel.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). These acidic sites can engage in strong, non-ideal secondary interactions (like hydrogen bonding) with the polar phenolic -OH and formyl groups of your molecule. This causes a portion of the molecules to "stick" to the stationary phase longer than others, resulting in a continuous "tail" rather than a compact band.

  • Solutions:

    • Mobile Phase Modification: Add a small amount (0.1-1%) of a polar, acidic modifier like acetic acid to your eluent. The modifier will preferentially interact with the active sites on the silica gel, masking them from your compound and allowing for more uniform elution.

    • Use Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry with a small percentage of a base like triethylamine in your non-polar solvent, then packing the column. However, be cautious, as a basic environment can promote hydrolysis of the acetate group. A safer alternative is to use commercially available deactivated silica gel.[1]

    • Alternative Stationary Phase: Consider using neutral alumina as your stationary phase. It lacks the acidic silanol groups responsible for this type of interaction. However, you will need to re-optimize your solvent system with TLC, as the elution order may change.

Question 2: After purification, my NMR analysis shows a new, more polar impurity that wasn't in my crude material. What is this and how did it form?

Answer: The most likely culprit is the hydrolysis of the acetate ester, yielding 3,4-dihydroxybenzaldehyde.

  • Causality: The acetate group on this compound can be labile. The slightly acidic nature of the silica gel surface can catalyze the hydrolysis of the ester, especially during a long purification run where the compound is in contact with the stationary phase for an extended period.[1] Water present in the solvents or adsorbed onto the silica gel facilitates this reaction. Phenols are known to be less nucleophilic than alcohols, but ester hydrolysis can still occur under these conditions.[2][3]

  • Solutions:

    • Minimize Contact Time: Use flash column chromatography instead of traditional gravity chromatography. The increased flow rate significantly reduces the time your compound spends on the column, minimizing the opportunity for decomposition.[4]

    • Use Anhydrous Solvents: Ensure your elution solvents are dry to minimize the presence of water, a key reactant in the hydrolysis.

    • Perform a Stability Test: Before committing your entire batch, spot your crude material on a silica TLC plate and let it sit for an hour or two. Then, elute the plate and check if the new polar spot has appeared. If it has, silica gel-induced decomposition is confirmed.[1]

    • Switch to a Neutral Stationary Phase: As mentioned previously, neutral alumina can be a good alternative to prevent acid-catalyzed hydrolysis.

Question 3: The separation between my product and a close-running impurity is poor (ΔRf < 0.1). How can I improve the resolution?

Answer: Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor resolution means the solvent system is not differentiating enough between the affinities of your product and the impurity for the stationary phase. Simply increasing or decreasing the polarity of the current solvent system (e.g., going from 20% to 30% ethyl acetate in hexane) may move both spots up or down the plate but might not improve the space between them.

  • Solutions:

    • Optimize Rf Value: First, ensure your target compound has an Rf value between 0.15 and 0.35 in your chosen TLC solvent system. This range provides the best conditions for separation on a column.[5] If your Rf is too high, decrease the mobile phase polarity.

    • Change Solvent Selectivity: The key is to introduce a solvent with different interaction properties. Instead of just adjusting the ratio of ethyl acetate/hexane, try a completely different solvent system. Good alternatives include mixtures of hexane with dichloromethane, diethyl ether, or acetone.[6][7] These solvents belong to different selectivity groups and can alter the elution order or significantly increase the separation factor (α).

    • Use a Finer Mesh Silica: Employing silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and the number of theoretical plates, leading to sharper bands and better resolution.

    • Decrease Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Summary of Troubleshooting Strategies
IssueProbable CauseRecommended Solution(s)
Tailing / Streaking Strong interaction with acidic silica gelAdd 0.1-1% acetic acid to eluent; use neutral alumina or deactivated silica.[1]
On-Column Decomposition Hydrolysis of acetate group on acidic silicaUse flash chromatography; ensure dry solvents; switch to neutral alumina.
Poor Resolution Suboptimal solvent system selectivityAdjust solvent strength for Rf of 0.15-0.35; change solvent system (e.g., use DCM or ether instead of EtOAc); reduce sample load.[5][7]
Compound Won't Elute Strong adsorption or low solubilityIncrease eluent polarity (e.g., add MeOH to DCM); use dry loading with a stronger solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent and a polar solvent. The most common and effective system is Ethyl Acetate (EtOAc) and Hexane .[8]

To find the optimal ratio, you should first run several Thin Layer Chromatography (TLC) plates with varying solvent compositions. A systematic approach is recommended:

Suggested EtOAc/Hexane Ratios for TLC Trials
10% EtOAc / 90% Hexane (1:9)
20% EtOAc / 80% Hexane (1:4)
30% EtOAc / 70% Hexane (3:7)
50% EtOAc / 50% Hexane (1:1)

Aim for a solvent system that gives your target compound an Rf value of approximately 0.15-0.35 .[5] This range generally translates to the best separation during column chromatography.

Q2: How should I prepare and load my sample onto the column?

There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: This is the simplest method. Dissolve your crude sample in the absolute minimum amount of the initial, least polar mobile phase you will use for the column.[9] Pipette this concentrated solution directly and evenly onto the top surface of the packed silica bed. This method is ideal when your compound is readily soluble in the mobile phase.

  • Dry Loading (Recommended for this compound): This method is superior if your compound has poor solubility in the mobile phase or if you need the sharpest possible starting band.

    • Dissolve your crude sample in a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.

    • Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column.[9]

Dry loading prevents issues caused by using a strong dissolution solvent that can disrupt the top of the column packing.

Q3: What are the key structural features of this compound that influence its chromatographic behavior?

The behavior of this molecule is governed by the interplay of its three key functional groups on an aromatic ring:

  • Phenolic Hydroxyl (-OH): This is a highly polar group and a strong hydrogen bond donor. It is the primary site of interaction with the silica gel's silanol groups, which can lead to tailing.

  • Formyl (-CHO): The aldehyde group is also polar and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to a simple acetylated phenol.[10]

  • Acetate (-OAc): The ester group adds moderate polarity. It is less polar than the free hydroxyl group and can be susceptible to hydrolysis.[10]

The combination of these groups makes the molecule moderately polar, requiring a relatively polar solvent system for elution.

Visualized Workflows and Protocols

Standard Purification Workflow

The diagram below outlines the standard workflow for the purification of this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Method Development (Target Rf ≈ 0.25) crude->tlc load Sample Loading (Dry Load Recommended) tlc->load pack Pack Column (Silica Gel) load->pack elute Elute with Solvent Gradient (e.g., 10% -> 40% EtOAc/Hex) pack->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool Pool Pure Fractions monitor->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure G q_node q_node s_node s_node start Poor Separation Observed q_rf Is Product Rf between 0.15-0.35? start->q_rf q_overload Is sample load <2% of silica mass? q_rf->q_overload Yes s_adjust_rf Adjust solvent polarity to achieve target Rf. q_rf->s_adjust_rf No q_streaking Is the spot streaking/tailing? q_overload->q_streaking Yes s_reduce_load Reduce sample load on the column. q_overload->s_reduce_load No s_change_solvent Change solvent selectivity (e.g., Hex/DCM or Hex/Ether). q_streaking->s_change_solvent No s_add_modifier Add 0.5% AcOH to the mobile phase. q_streaking->s_add_modifier Yes s_adjust_rf->start Re-evaluate s_final Proceed with optimized column. s_change_solvent->s_final s_reduce_load->start Re-evaluate s_add_modifier->s_final

Sources

Technical Support Center: Recrystallization of 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Formyl-2-hydroxyphenyl acetate (CAS No. 65298-99-9). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into obtaining high-purity material through recrystallization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

This compound, also known as 3-acetoxy-4-hydroxybenzaldehyde, is a valuable synthetic intermediate due to its unique arrangement of a reactive formyl group, a phenolic hydroxyl, and an acetate ester.[1] Achieving high purity is critical for the success of subsequent synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

There is no single "best" solvent, as the optimal choice depends heavily on the impurity profile of your crude material. However, a guiding principle is that "like dissolves like."[2] Our target molecule has moderate polarity, with hydrogen bond donating (hydroxyl) and accepting (carbonyls) capabilities.

A mixed-solvent system is often most effective. A common and highly successful approach for compounds of this nature is an alcohol/water mixture, such as Ethanol/Water or Methanol/Water . In this system, the compound is dissolved in the minimum amount of the hot alcohol ("soluble solvent") and then water ("anti-solvent") is added dropwise until the solution becomes faintly cloudy (turbid), indicating saturation. Re-heating to clarify followed by slow cooling typically yields high-purity crystals.

For guidance on selecting a solvent system, refer to the table below.

Table 1: Solvent Selection Guide for this compound

Solvent SystemTypeRationale & Use CaseBoiling Point (°C)
Ethanol/Water MixedRecommended starting point. Good solvency in hot ethanol, poor in cold water. Excellent for precipitating moderately polar compounds.~78 (Ethanol)
Isopropanol/Water MixedSimilar to ethanol/water, but isopropanol is less volatile. Can be beneficial for slower crystal growth.~82 (Isopropanol)
Ethyl Acetate/Hexane MixedGood for removing more polar or non-polar impurities. The compound has an ester group, making ethyl acetate a good solvent choice.[3]~77 (Ethyl Acetate)
Toluene SingleCan be effective if impurities are significantly more or less polar. Use with caution due to higher boiling point.~111

Q2: How can I assess the purity of my recrystallized product?

Purity should be validated using a combination of methods:

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of purity. A broad melting range suggests the presence of impurities. The reported melting point for this compound is 74-78 °C .

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard.[1]

  • Spectroscopy (NMR/IR): ¹H NMR spectroscopy can confirm the structure and identify organic impurities, while IR spectroscopy can verify the presence of key functional groups (e.g., C=O, O-H).

Q3: What are the likely impurities in my crude this compound?

Impurities often stem from the synthetic route. If synthesized via acetylation of 5-formylsalicylic acid, common impurities could include:

  • Unreacted 5-formylsalicylic acid (more polar).

  • Acetic anhydride or acetic acid (typically removed during workup).

  • Polymeric or resinous side products, which can arise from aldehyde or phenol reactivity.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This is a common problem with low-melting-point solids or highly impure samples.

  • Immediate Cause: The solution is likely supersaturated with your compound, and the boiling point of your solvent is higher than the melting point of your compound. It can also be caused by cooling the solution too quickly.

  • Solution Workflow:

    • Re-heat the mixture to dissolve the oil back into the solution.

    • Add a small amount (1-5% of total volume) of the "soluble solvent" (e.g., ethanol in an ethanol/water system).[6] This increases the total solvent volume and lowers the saturation point.

    • Ensure the solution is completely clear.

    • Allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Slow cooling is critical to allow for the formation of a crystal lattice rather than an amorphous oil.[6]

Q5: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.[6]

  • Immediate Cause: The concentration of your compound is below its saturation point at the cold temperature, or there are no nucleation sites for crystals to begin growing.[2]

  • Solution Workflow:

    • If you suspect too much solvent: Gently heat the solution and boil off a portion of the solvent (10-20%) in a fume hood. Then, allow it to cool again.[7]

    • To induce crystallization (nucleation):

      • Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to form.[6]

      • Seeding: If you have a small crystal of pure product, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.[7]

Q6: My final yield is very low. What are the most common reasons for this?

A: A low yield is disappointing but often correctable. The primary culprits are using an excessive amount of solvent or premature crystallization.

  • Common Causes & Solutions:

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the cold mother liquor.[7] To check this, take a drop of the filtrate on a watch glass and let it evaporate. A large amount of solid residue indicates significant product loss. If this is the case, you can recover the material by evaporating the solvent from the mother liquor and re-attempting the recrystallization.

    • Premature Filtration: If performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel stem.[5] To prevent this, use a stemless funnel, pre-heat the funnel with hot solvent, and use a slight excess of solvent during the dissolution step (you can boil it off later).

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will re-dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2]

Q7: My crystals are colored, but the pure compound should be white/colorless. How do I remove colored impurities?

A: Colored impurities are common and can often be removed with activated charcoal.

  • Cause: Highly conjugated, colored organic molecules are present in your crude product.

  • Solution:

    • Dissolve the crude solid in the hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[8]

    • Gently re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps.

Visualized Protocols and Workflows

Standard Recrystallization Workflow

This diagram outlines the fundamental steps for a successful recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B Heat & Stir C Filter hot solution to remove insolubles/ charcoal B->C If needed D Cool slowly to room temperature B->D C->D E Cool further in ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with ice-cold solvent F->G H Dry crystals under vacuum G->H

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common recrystallization problems.

Caption: A decision tree for troubleshooting common recrystallization issues.

Detailed Experimental Protocol: Recrystallization using Ethanol/Water

This protocol provides a reliable starting point for obtaining high-purity this compound.

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a stir bar.

    • Add approximately 5 mL of ethanol. Heat the mixture on a stirring hotplate to near boiling (~75 °C) to dissolve the solid.

    • If the solid does not fully dissolve, add more ethanol dropwise until a clear solution is obtained. Use the absolute minimum amount of hot solvent necessary.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat. Add a micro-spatula of activated charcoal.

    • Return the flask to the hotplate and gently boil for 2-3 minutes.

  • Hot Filtration (if necessary):

    • If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Rinse the original flask and filter paper with a minimal amount of hot ethanol to ensure complete transfer.

  • Crystallization:

    • Bring the clear solution back to a gentle boil.

    • Add deionized water dropwise using a Pasteur pipette until the solution becomes persistently cloudy (turbid).

    • Add 1-2 drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Crystal formation should begin within 20-30 minutes.[7]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and wash the crystals with a small amount (2-3 mL) of ice-cold 1:1 ethanol/water mixture, then with a small amount of ice-cold water to remove residual soluble impurities.

    • Dry the crystals on the filter by pulling air through them for several minutes.

    • Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum desiccator or oven at a low temperature (<50 °C).

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Mansoura University. Recrystallization. [Link]

  • PubChem. This compound. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ScienceAlert. WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. [Link]

  • Google Patents. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Google Patents.

Sources

Storage and handling guidelines for 5-Formyl-2-hydroxyphenyl acetate to ensure stability.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Formyl-2-hydroxyphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its storage and handling in your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in organic synthesis, featuring a phenolic acetate and an aromatic aldehyde functional group.[1] The presence of these two groups dictates its reactivity and also presents specific stability challenges that users must be aware of to ensure the integrity of their experiments. The primary degradation pathways for this molecule are the hydrolysis of the ester linkage and the oxidation of the aldehyde group. This guide will provide a detailed understanding of these potential issues and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[2][3] It is recommended to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere, such as nitrogen or argon, are advisable to minimize oxidative and hydrolytic degradation.[3] The compound should also be protected from light, as aromatic aldehydes can be light-sensitive.[2][4]

Q2: I noticed a color change in my stored this compound (from white/off-white to yellow or brown). What does this indicate?

A color change, typically to yellow or brown, is a common indicator of degradation. This is often due to the oxidation of the aldehyde functional group to the corresponding carboxylic acid (3-acetoxy-4-hydroxybenzoic acid) or other oxidative polymerization products. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to colored impurities.[5] If you observe a significant color change, it is recommended to assess the purity of the material by techniques such as TLC, HPLC, or NMR before use.

Q3: Can I dissolve this compound in protic solvents like methanol or ethanol for storage?

It is not recommended to store this compound in protic solvents, especially for extended periods. The ester group is susceptible to solvolysis (hydrolysis if water is present, or transesterification in the case of alcohols). This will lead to the formation of 2,4-dihydroxybenzaldehyde and the corresponding acetate ester of the solvent. For experiments requiring a solution, it is best to prepare it fresh. If a solution must be stored, use an anhydrous aprotic solvent (e.g., anhydrous THF, Dichloromethane) and store it under an inert atmosphere at a low temperature for a short duration.

Q4: What are the main degradation products I should be aware of?

The two primary degradation products arise from the hydrolysis of the ester and the oxidation of the aldehyde:

  • 2,4-Dihydroxybenzaldehyde: Formed via the hydrolysis of the acetate ester. This can occur in the presence of moisture, and the reaction is accelerated by acidic or basic conditions.

  • 3-Acetoxy-4-hydroxybenzoic acid: Formed by the oxidation of the formyl group. This is a common degradation pathway for aromatic aldehydes, especially when exposed to air (oxygen).[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Low or Inconsistent Yield in a Reaction

Scenario: You are using this compound in a reaction (e.g., a Wittig reaction, reductive amination, or Schiff base formation) and are observing lower than expected yields or inconsistent results.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action
Degraded Starting Material The aldehyde functionality is crucial for many reactions. If the starting material has been partially oxidized to the carboxylic acid, the effective concentration of the aldehyde is lower, leading to reduced yields.Before starting your reaction, check the purity of the this compound using an appropriate analytical technique (TLC, NMR, or HPLC). If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography.
Hydrolysis During Reaction If your reaction conditions are aqueous or involve acidic or basic reagents, the acetate group may be hydrolyzed to a hydroxyl group. This changes the electronic properties of the aromatic ring and the solubility of the compound, which can affect the reaction outcome.If possible, use anhydrous reaction conditions. If aqueous or pH-modifying reagents are necessary, consider their impact on the stability of the starting material. A preliminary test to check the stability of the starting material under the reaction conditions (without the other reactants) can be informative.[7]
Incompatible Reagents Strong oxidizing agents will readily oxidize the aldehyde group. Strong bases can promote both ester hydrolysis and Cannizzaro-type reactions of the aldehyde.Avoid using strong oxidizing agents (e.g., KMnO4, CrO3) unless the intention is to oxidize the aldehyde. Be cautious with strong bases (e.g., NaOH, KOH). If a base is required, consider using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) and run the reaction at a lower temperature.
Problem 2: Unexpected Side Products in the Reaction Mixture

Scenario: Your reaction yields a mixture of products, including some that are not the expected product or known byproducts of the intended reaction.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action
In-situ Hydrolysis and Subsequent Reaction The starting material may first undergo hydrolysis to 2,4-dihydroxybenzaldehyde, which then reacts to form a different product than expected from the acetylated starting material.Ensure your starting material is pure and your reaction conditions are strictly anhydrous. If you suspect this is occurring, you can try running the reaction with commercially available 2,4-dihydroxybenzaldehyde to see if the unexpected byproduct is the major product in that reaction.
Oxidation of the Aldehyde If the reaction is run open to the air for an extended period, especially at elevated temperatures, some of the aldehyde may be oxidized to the carboxylic acid. This carboxylic acid could then potentially participate in side reactions.Run the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents if the reaction is particularly sensitive to oxidation.
Photodegradation Exposure to UV light can promote the degradation of phenolic aldehydes, leading to a complex mixture of byproducts.[2][8][9]Protect your reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.

Experimental Protocols

Protocol for Purity Assessment by Thin Layer Chromatography (TLC)

This protocol allows for a quick assessment of the purity of this compound and can help identify the presence of the more polar hydrolysis product, 2,4-dihydroxybenzaldehyde.

Materials:

  • This compound sample

  • 2,4-dihydroxybenzaldehyde (as a reference standard, if available)

  • TLC plates (silica gel 60 F254)

  • Mobile phase: e.g., 30% Ethyl acetate in Hexane (this may need to be optimized)

  • Developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Dissolve a small amount of your this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • If available, prepare a dilute solution of the 2,4-dihydroxybenzaldehyde standard.

  • Spot the solutions onto the baseline of a TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • After the solvent front has reached the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp.

  • Optionally, stain the plate with a suitable stain (e.g., potassium permanganate) to visualize non-UV active impurities.

Interpretation:

  • Pure this compound should appear as a single spot.

  • The hydrolysis product, 2,4-dihydroxybenzaldehyde, is more polar and will have a lower Rf value (it will travel a shorter distance up the plate).

  • The oxidation product, 3-acetoxy-4-hydroxybenzoic acid, is also more polar and will have a lower Rf value.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

Hydrolysis_Pathway cluster_products Products This compound This compound 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde This compound->2,4-Dihydroxybenzaldehyde Hydrolysis (H₂O, H⁺ or OH⁻) Acetic Acid Acetic Acid

Caption: Hydrolysis of this compound.

Oxidation_Pathway cluster_product Product This compound This compound 3-Acetoxy-4-hydroxybenzoic acid 3-Acetoxy-4-hydroxybenzoic acid This compound->3-Acetoxy-4-hydroxybenzoic acid Oxidation (O₂, light, heat)

Caption: Oxidation of this compound.

References

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Taylor & Francis Online. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. ResearchGate. Retrieved from [Link]

  • Zellner, G., et al. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. ASM Journals. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Pakhare, S. B., et al. (2016). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting low yield in the acetylation of 5-formylsalicylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetylation of 5-Formylsalicylic Acid

Welcome to the technical support center for the acetylation of 5-formylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic step. As a key intermediate in the synthesis of various bioactive compounds, achieving a high yield of 2-acetoxy-5-formylbenzoic acid is often paramount.

This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the acetylation of 5-formylsalicylic acid.

Q1: My overall yield is consistently low. What are the most common culprits?

Low yield is a multifaceted problem that can stem from several factors throughout the experimental workflow. A systematic approach is the best way to diagnose the issue. The three primary areas to investigate are:

  • Reagent Quality and Stoichiometry: The purity and reactivity of your starting materials are critical. Old acetic anhydride that has been exposed to atmospheric moisture will have partially hydrolyzed to acetic acid, reducing its efficacy as an acetylating agent[1]. Similarly, ensure your 5-formylsalicylic acid is of high purity (>98%).

  • Reaction Conditions: The reaction is highly sensitive to moisture, temperature, and catalytic activity. The presence of water is particularly detrimental as it leads to the rapid, competing hydrolysis of acetic anhydride[2][3].

  • Work-up and Purification: Significant product loss can occur during the quenching, precipitation, and recrystallization steps. Inefficient crystallization or washing can leave the product in the filtrate[4].

To begin troubleshooting, review your protocol against the optimized procedure outlined in this guide.

Q2: What is the role of the acid catalyst, and how do I choose the right one?

An acid catalyst is essential for activating the acetic anhydride, making it a more potent electrophile. The catalyst protonates one of the carbonyl oxygens of the acetic anhydride, which increases the positive charge on the adjacent carbonyl carbon. This activation facilitates the nucleophilic attack by the phenolic hydroxyl group of 5-formylsalicylic acid[5][6][7].

  • Common Choices: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are frequently used.

  • Recommendation: We recommend using a small amount of concentrated phosphoric acid. While sulfuric acid is a stronger catalyst, it can also promote side reactions and charring, especially if the temperature is not carefully controlled. Phosphoric acid provides a good balance of reactivity and control[8].

  • Causality: The key is to use a concentrated acid to minimize the introduction of water, which would otherwise hydrolyze the acetic anhydride[8].

Q3: How can I rigorously exclude moisture from my reaction?

Moisture is the primary antagonist in this reaction, leading to the formation of acetic acid from acetic anhydride and thereby reducing the available acetylating agent.

  • Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled in a desiccator immediately before use.

  • Reagents: Use a fresh, unopened bottle of acetic anhydride if possible. If you must use an older bottle, consider purifying it by distillation. Use high-purity, anhydrous 5-formylsalicylic acid.

  • Reaction Setup: Assemble the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use septa and syringe techniques for reagent additions.

Moisture_Exclusion_Workflow A Oven-Dry All Glassware (>120°C, >4 hours) B Cool in Desiccator Just Before Use A->B D Assemble Apparatus Under Inert Atmosphere (N₂/Ar) B->D C Use High-Purity Anhydrous Reagents (5-FSA, Acetic Anhydride) E Add Reagents via Syringe Through Septa C->E D->E F Reaction Proceeds Under Anhydrous Conditions E->F

Q4: My 5-formylsalicylic acid starting material has poor solubility in acetic anhydride. How does this affect the yield?

Poor solubility of the starting material can lead to an incomplete reaction. 5-Formylsalicylic acid is a solid that may not fully dissolve in acetic anhydride at room temperature[9]. This results in a heterogeneous mixture, where the reaction rate is limited by the dissolution rate.

  • Solution: Gentle heating with stirring is typically required. A temperature of 50-60°C is often sufficient to dissolve the starting material and initiate the reaction without causing significant side reactions[8].

  • Expert Insight: Do not overheat. While higher temperatures increase solubility and reaction rate, they also accelerate the decomposition of the product and potential side reactions. Monitor the reaction mixture visually; the reaction should become homogeneous as the starting material is consumed.

Q5: My post-reaction TLC shows multiple spots. What are the likely impurities?

Besides your desired product (2-acetoxy-5-formylbenzoic acid), several other species might be present:

  • Unreacted 5-Formylsalicylic Acid: This is the most common impurity if the reaction is incomplete. It will have a different Rf value than the acetylated product.

  • Polymeric Byproducts: Overheating or using an overly aggressive catalyst can lead to the formation of dark, tar-like polymeric materials.

  • Hydrolysis Product: If your final product is exposed to moisture during workup, it can hydrolyze back to 5-formylsalicylic acid.

A well-executed purification, typically by recrystallization, is essential to remove these impurities.

Q6: How can I optimize my product recovery during the purification stage?

The work-up procedure is a critical step where a significant portion of the product can be lost. The standard method involves quenching the reaction mixture with ice-cold water to precipitate the product.

  • Precipitation: Add the reaction mixture slowly to a vigorously stirred beaker of ice water. This rapid cooling and hydrolysis of excess acetic anhydride cause the less soluble acetylated product to precipitate.

  • Washing: Wash the crude solid with cold water to remove acetic acid and any remaining catalyst. Avoid using large volumes of water or warm water, as the product has some slight solubility.

  • Recrystallization: A common cause of low yield is using too much solvent for recrystallization[4]. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture). Allow the solution to cool slowly to form pure crystals. Placing the solution in an ice bath after it has reached room temperature can help maximize crystal formation[4].

Troubleshooting Workflow: Diagnosing Low Yield

Use the following decision tree to systematically identify the source of low yield in your experiment.

Troubleshooting_Workflow

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for optimizing the acetylation of 5-formylsalicylic acid.

ParameterRecommended ValueRationale
Purity of 5-Formylsalicylic Acid >98% (HPLC/Titration)Impurities can interfere with the reaction or complicate purification.
Molar Ratio (Acetic Anhydride : 5-FSA) 3.0 : 1.0A stoichiometric excess of acetic anhydride drives the reaction to completion.
Catalyst (Conc. H₃PO₄) Amount 2-3 drops per 10g of 5-FSAProvides sufficient activation without promoting excessive side reactions[8].
Reaction Temperature 50 - 60 °COptimal balance between starting material solubility, reaction rate, and thermal stability.
Reaction Time 1 - 2 hoursTypically sufficient for completion. Monitor progress with TLC.
Expected Yield (Optimized) 85 - 95%Realistic target yield under optimized, anhydrous conditions.

Experimental Protocols

Protocol 1: Optimized Acetylation of 5-Formylsalicylic Acid

This protocol is designed to maximize yield by carefully controlling reaction conditions.

Materials:

  • 5-Formylsalicylic acid (MW: 166.13 g/mol )[10]

  • Acetic anhydride (MW: 102.09 g/mol )

  • Concentrated Phosphoric Acid (85%)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas.

  • Reagent Addition: To the flask, add 5-formylsalicylic acid (e.g., 10.0 g, 60.2 mmol).

  • Solvent/Reagent Addition: Under a positive pressure of inert gas, add acetic anhydride (e.g., 17.1 mL, 18.4 g, 180.6 mmol, 3.0 eq) via syringe.

  • Catalyst Addition: Add 2-3 drops of concentrated phosphoric acid to the stirred suspension.

  • Reaction: Heat the mixture to 50-60°C in a heating mantle. Stir until all the solid has dissolved and continue heating for 1-2 hours.

  • Monitoring: (Optional but recommended) After 1 hour, take a small aliquot, quench it carefully, and spot it on a TLC plate to check for the disappearance of the starting material (see Protocol 2).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: In a separate beaker, prepare a slurry of ice and water (approx. 200 mL). Slowly pour the cooled reaction mixture into the ice water while stirring vigorously. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Solvent system (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare Sample: Take a drop of the reaction mixture with a glass capillary. Quench it in a small vial with a few drops of water and 1 mL of ethyl acetate. Mix well.

  • Spot Plate: Spot the starting material (5-formylsalicylic acid standard), the reaction mixture, and a co-spot on the TLC plate.

  • Develop: Place the plate in the developing chamber and allow the solvent front to rise.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Reaction Mechanism

The acid-catalyzed acetylation of the phenolic hydroxyl group follows a well-established nucleophilic acyl substitution pathway.

Reaction_Mechanism

  • Activation: The acid catalyst protonates a carbonyl oxygen on acetic anhydride, increasing the electrophilicity of the carbonyl carbon[5][7].

  • Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 5-formylsalicylic acid attacks the activated carbonyl carbon, forming a tetrahedral intermediate[5].

  • Elimination: The intermediate collapses, eliminating a molecule of acetic acid as a leaving group.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final acetylated product.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69226, 5-Formylsalicylic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]

  • Koskikallio, J. (1969). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Journal of Chemistry, 47(1), 141-147. Retrieved from [Link]

  • Hultquist, M. E. (1959). U.S. Patent No. 2,891,090. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit. (2018). General chemistry 2 - Reasons behind percentage yield of salicylic acid? r/chemhelp. Retrieved from [Link]

  • Quora. (2019). What is the reaction mechanism for reaction of salicylic acid and acetic anhydride to form aspirin? Retrieved from [Link]

  • Ranu, B. C., Dutta, P., & Das, A. (2003). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 8(1), 80-85. Retrieved from [Link]

  • Connors, K. A., & Leffler, J. E. (1960). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Journal of Chemical Education, 37(11), 593. Retrieved from [Link]

  • Hooghly Women's College. (n.d.). Synthesis of Aspirin from salicylic acid occurs by acetylating process. Retrieved from [Link]

  • Scribd. (n.d.). Reaction Mechanism in The Synthesis of ASPIRIN. Retrieved from [Link]

  • Olowoyo, S. O. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Electronic Theses and Dissertations. Paper 3393. Retrieved from [Link]

  • Vedantu. (n.d.). The major product of the acetylation of salicylic acid. Retrieved from [Link]

  • University of Toronto. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. Retrieved from [Link]

  • Li, Z., et al. (2005). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry, 44B, 2575-2577. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature Control in 5-Formyl-2-hydroxyphenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Formyl-2-hydroxyphenyl acetate and its precursors. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic outcomes by mastering one of the most critical reaction parameters: temperature. The formylation of phenolic compounds, a key step in many synthetic routes to the target molecule, is notoriously sensitive to thermal conditions. Improper temperature control can lead to drastically reduced yields, complex impurity profiles, and even reaction failure.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and refine your experimental procedures.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the formylation step (e.g., via the Duff Reaction) in your synthesis pathway. Each answer explains the underlying chemical principles and provides actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or I'm recovering mostly unreacted starting material. How can temperature be the cause?

A: This is one of the most common challenges and can be traced to two opposing thermal issues: insufficient energy input or excessive, destructive energy.

  • Causality (Insufficient Heat): Chemical reactions require a minimum amount of energy, the activation energy, to proceed at a reasonable rate. If your reaction temperature is too low, the kinetic rate will be exceedingly slow, resulting in an incomplete or stalled reaction within your allotted timeframe. You will typically observe a high proportion of unreacted starting material.[1][2]

  • Causality (Excessive Heat): Conversely, excessive heat can be even more detrimental. In the context of the Duff reaction, which often uses hexamethylenetetramine (HMTA), temperatures significantly above the optimal range can cause rapid decomposition of the formylating agent before it can react with the phenol.[3] Furthermore, the desired product and intermediates can themselves be thermally labile, degrading into tars or unidentifiable byproducts at high temperatures. One study noted that adding HMTA to a reaction medium above 160°C led to its rapid decomposition and reaction failure.[3]

Solutions:

  • Verify Internal Temperature: Do not rely on the hotplate or mantle setting. Use a calibrated thermometer or thermocouple probe placed directly in the reaction mixture (but not touching the flask walls) to monitor the true internal temperature.[4]

  • Incremental Temperature Increase: If you suspect the temperature is too low, increase the set point by 5-10°C increments, holding for at least 30-60 minutes at each new setpoint. Monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the minimum effective temperature.[5]

  • Controlled Reagent Addition: For reactions known to be exothermic or sensitive to high temperatures, add the reagents (e.g., the phenol/HMTA mixture) portion-wise or via a syringe pump to a pre-heated solvent. This allows you to maintain better control over the internal temperature and prevent thermal runaways.[1][3]

Problem 2: Significant Impurity Formation

Q: My post-reaction analysis (NMR, LC-MS) shows significant side products, particularly resins and potential isomers. How is this related to temperature?

A: Temperature is a key factor in reaction selectivity. By controlling temperature, you can often favor the kinetic pathway leading to your desired product over thermodynamic pathways that lead to more stable, but undesired, side products.

  • Causality (Resin/Polymer Formation): Formylation reactions using formaldehyde equivalents (like HMTA) can lead to the formation of phenol-formaldehyde resins, especially at elevated temperatures.[5] Higher temperatures accelerate the repeated hydroxymethylation and condensation steps that result in polymerization, turning your reaction mixture into an intractable tar and consuming your starting material.[5][6]

  • Causality (Di-formylation): If your phenolic substrate has more than one available ortho position, higher temperatures and an excess of the formylating agent can promote di-formylation, where two aldehyde groups are added to the ring.[5] This side reaction often has a higher activation energy, meaning it becomes more significant as the reaction temperature increases.

Solutions:

  • Maintain the Lowest Effective Temperature: The best way to prevent polymerization is to run the reaction at the lowest temperature that still provides a reasonable conversion rate.[5] For example, some Duff reactions using trifluoroacetic acid (TFA) as a solvent can be run effectively at a milder 70°C, which helps suppress resin formation.[5][7]

  • Optimize Stoichiometry: While not strictly a temperature control, reagent stoichiometry is linked. To minimize di-formylation, use a molar ratio of HMTA-to-phenol of 1:1 or even slightly less. Monitor the reaction closely and stop it once the formation of the mono-formylated product is maximized.[5]

  • Solvent Choice: The boiling point of your solvent sets the upper limit for the reaction temperature at atmospheric pressure.[8] Choosing a solvent with an appropriate boiling point can act as a built-in temperature regulator. For instance, using TFA (boiling point ~72°C) can help prevent the reaction from exceeding this temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What is the "optimal" temperature range for the phenol formylation step?

The optimal temperature is highly dependent on the specific reaction conditions, particularly the solvent and acid catalyst used. There is no single universal temperature.

  • For traditional Duff reactions using a glycerol-boric acid medium, temperatures are often in the 145-175°C range.[3]

  • For reactions conducted in trifluoroacetic acid (TFA), a much lower temperature of around 70-80°C is often sufficient and preferred to limit side reactions.[5][7]

  • It is critical to consult the specific literature procedure you are following and perform small-scale optimization experiments if possible.

Q2: What is the best method for heating the reaction? A heating mantle, or an oil/sand bath?

For temperature-sensitive reactions, a silicone oil bath or sand bath paired with a hotplate stirrer and an electronic temperature controller is far superior to a heating mantle.[8]

  • Uniform Heating: Oil and sand baths provide uniform, consistent heat transfer to the entire flask, preventing localized "hot spots" that can occur with heating mantles. Hot spots are a major cause of side product formation and decomposition.

  • Precise Control: An electronic controller that uses a thermocouple in the bath (or preferably, inside the reaction itself) allows for precise and stable temperature maintenance, which is difficult to achieve by manually adjusting a Variac for a heating mantle.[4]

  • Safety: While oil baths require care, they are generally safer for preventing thermal runaways compared to the direct, high-wattage contact of a heating mantle.

Q3: How does reaction scale affect temperature management?

Scaling up a reaction significantly changes its thermal dynamics.

  • Surface Area-to-Volume Ratio: As the volume of the reaction increases, the surface area-to-volume ratio decreases. This makes it much harder to dissipate heat, meaning exothermic events that were manageable at a 1g scale can become dangerous thermal runaways at a 100g scale.[9]

  • Heat Transfer: It takes longer to heat and cool larger volumes, and temperature gradients can form within the reactor.

  • Scaling Up Strategy: When scaling up, you must plan for more robust temperature control. This may involve using a jacketed reactor with a circulating fluid, ensuring vigorous overhead stirring, and programming a slower rate of reagent addition to manage heat evolution.[9] Never scale up a reaction without first understanding its thermal hazards through calorimetric studies or careful small-scale experiments.

Data Summary & Protocols

Table 1: Influence of Reaction Conditions on Temperature and Outcome in Phenol Formylation
SubstrateFormylating AgentSolvent/AcidTemperature (°C)Typical YieldKey Observations & Reference
Phenols (general)HMTAGlycerol/Boric Acid150 - 160~20%Classic Duff conditions; can be erratic. High temps risk HMTA decomposition.[3][10]
UmbelliferoneHMTA (3 eq.)Trifluoroacetic Acid (TFA)70High (mixture)Milder conditions prevent polymerization often seen with coumarins.[5][7]
2-methoxyphenyl-acetateDichloromethyl methyl etherDichloromethane / SnCl₄092%Rieche formylation; requires low temperature to control Lewis acid activity.[11]
Phenols (general)ParaformaldehydeMgCl₂, Et₃N in AcetonitrileReflux (~82)High to ExcellentHigh ortho-selectivity under milder reflux conditions.[12]
Experimental Protocol: Setup for Precise Temperature Control

This protocol describes a best-practice setup for a 100 mL scale reaction requiring stable heating.

  • Select Apparatus: Choose a round-bottom flask of appropriate size (e.g., 250 mL for a 100 mL reaction). Place a magnetic stir bar inside.

  • Assemble Glassware: Securely clamp the flask so it is suspended in the center of a crystallization dish or beaker that will serve as the oil bath. Insert a condenser and any other required glassware (e.g., dropping funnel, nitrogen inlet).

  • Set Up Heating & Monitoring:

    • Place the oil bath on a magnetic stirrer hotplate.

    • Fill the bath with silicone oil until the level is above the expected level of the reaction mixture inside the flask.

    • Place a thermocouple connected to the hotplate's controller into the oil bath to monitor its temperature.

    • Crucially, insert a second, independent thermometer or thermocouple through an adapter into the reaction flask. This probe should be immersed in the reaction mixture to measure the internal temperature. This is your primary measurement.

  • Heating Procedure:

    • Set the hotplate controller to a temperature about 5-10°C higher than your target internal temperature. The oil bath will always be slightly hotter than the reaction mixture.

    • Turn on the stirring to ensure even heat distribution.

    • Allow the system to equilibrate until the internal temperature is stable at the desired setpoint.

  • Running the Reaction:

    • Add reagents as per your procedure. If adding reagents that may cause an exotherm, do so slowly and dropwise to ensure the internal temperature does not spike.[1]

    • Continuously monitor both the internal and bath temperatures throughout the experiment, adjusting the hotplate setpoint as needed to maintain a stable internal temperature.

Visualized Workflows and Mechanisms

Diagram 1: Key Thermal Pathways in the Duff Reaction

G Start Phenolic Substrate + HMTA Desired_Product Ortho-Formylated Product (e.g., this compound precursor) Start->Desired_Product Optimal Temp. (e.g., 70-160°C, condition-dependent) Side_Product_1 Polymerization/ Resin Formation Start->Side_Product_1 High Temp. Side_Product_2 Di-Formylated Byproduct Start->Side_Product_2 High Temp. & Excess HMTA Decomposition HMTA/ Product Decomposition Start->Decomposition Excessive Temp. (>160°C)

Caption: Key reaction pathways influenced by temperature in phenol formylation.

Diagram 2: Troubleshooting Workflow for Temperature-Related Issues

G Start Problem Observed: Low Yield or High Impurity Check_Temp Was INTERNAL reaction temperature monitored and stable? Start->Check_Temp No_Monitor Root Cause: Poor Thermal Control Solution: Use internal probe & oil bath Check_Temp->No_Monitor No Temp_Low Was temp below recommended range? Check_Temp->Temp_Low Yes End Optimized Reaction No_Monitor->End Fix_Low Root Cause: Low Reaction Rate Solution: Increase temp by 10°C and monitor via TLC/HPLC Temp_Low->Fix_Low Yes Temp_High Was temp above recommended range? Temp_Low->Temp_High No Fix_Low->End Fix_High Root Cause: Decomposition/Side Reactions Solution: Lower temp, consider milder conditions (e.g., TFA solvent) Temp_High->Fix_High Yes Temp_High->End No Fix_High->End

Caption: A logical workflow for diagnosing and solving temperature issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]

  • Liggett, C. A., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-195. Retrieved from [Link]

  • Silva, V. L. M., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(4), M1758. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Interchim. (2019). Solutions for low temperature synthesis. Retrieved from [Link]

  • Svishchev, O. S., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7578. Retrieved from [Link]

  • Schrage, B. (2015). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Krsmanovic, J., et al. (2015). Application of Safety by Design Methodology in Evaluating Process Safety for a Duff Reaction Using Predictive Process Simulators. Organic Process Research & Development, 19(12), 1895–1905. Retrieved from [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Elveflow. (2024). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Silva, V. L. M., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). ORTHO-FORMYLATION OF PHENOLS USING MgCl2, Et3N AND PARAFORMALDEHYDE. Organic Syntheses, 89, 220. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Perosa, A., & Tundo, P. (2012). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 17(1), 634-640. Retrieved from [Link]

Sources

Identifying and removing impurities from 5-Formyl-2-hydroxyphenyl acetate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-Formyl-2-hydroxyphenyl acetate. It is designed to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis methods include the Duff reaction or the acetylation of 5-formylsalicylic acid.[1][2] Potential impurities can include:

  • Unreacted Starting Materials: Such as 2-hydroxyphenyl acetate or 5-formylsalicylic acid.[1]

  • Reagents from Synthesis: Acetic anhydride, pyridine, or catalysts used in the reaction.[1]

  • Side-Reaction Products: The Duff reaction, for instance, is known for sometimes being inefficient and can produce positional isomers or diformylated products.[2][3] Over-acetylation or hydrolysis of the acetate group can also occur.

  • Degradation Products: The formyl and acetate groups can be susceptible to oxidation and hydrolysis, respectively, especially under non-neutral pH or in the presence of moisture.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is often a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation of the main compound and can help identify impurities by their characteristic proton signals.[1] For instance, the aldehydic proton of this compound typically appears as a singlet around 9.8 ppm.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and residual solvents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (e.g., hydroxyl, ester carbonyl, aldehyde carbonyl) and may reveal the presence of unexpected functionalities from impurities.

Part 2: Troubleshooting Guides - Impurity Removal

This section provides detailed protocols and the scientific rationale behind them to help you purify your this compound.

Issue 1: My sample shows multiple spots on TLC, indicating significant impurities.

Solution: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For salicylaldehyde derivatives like this compound, a silica gel stationary phase is commonly used.[6]

Underlying Principle: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). More polar compounds will have a stronger interaction with the polar silica gel and will elute slower, while less polar compounds will travel down the column more quickly with the eluent.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents (e.g., Ethyl acetate, Petroleum ether or Hexane)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like petroleum ether.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 1:40 ethyl acetate:petroleum ether) and gradually increase the polarity of the eluent.[6]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • TLC Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Causality Behind Choices:

  • Solvent System: The choice of ethyl acetate and petroleum ether is based on their differing polarities, which allows for a gradient elution. Starting with a low polarity eluent helps to first remove non-polar impurities.

  • Silica Gel: The polar nature of silica gel effectively retains the polar functional groups of the target molecule and impurities, enabling separation.

Self-Validation: The purity of the combined fractions should be confirmed by HPLC and/or NMR spectroscopy.

Issue 2: My sample is slightly impure and appears discolored.

Solution: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are contaminated with small amounts of impurities.

Underlying Principle: This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of a hot solvent mixture (e.g., ethanol and water).[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, which promotes the formation of pure crystals. Further cooling in an ice bath can maximize the yield.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove any residual solvent.

Causality Behind Choices:

  • Slow Cooling: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to be purer as impurities are excluded from the growing crystal lattice.

  • Solvent Choice: An ethanol/water mixture is often effective as ethanol can dissolve the organic compound, while the addition of water (an anti-solvent) can induce crystallization upon cooling.

Self-Validation: The purity of the recrystallized product should be assessed by melting point determination (a sharp melting point indicates high purity) and confirmed by analytical techniques like HPLC or NMR.

Part 3: Visualization & Formatting

Data Presentation

Analytical TechniquePurposeTypical Observations for Pure SamplePotential Impurity Signatures
HPLC Purity assessment and quantificationA single major peak with high purity percentage.Multiple peaks, broadened peaks, or shoulders on the main peak.
¹H NMR Structural confirmation and impurity identificationSharp, well-resolved peaks corresponding to the expected structure.Additional peaks in unexpected regions, or integration values that do not match the expected proton count.
GC-MS Identification of volatile impuritiesA single major peak corresponding to the parent ion mass.Peaks corresponding to residual solvents or other volatile byproducts.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis synthesis Synthesis of this compound initial_analysis Purity Assessment (TLC, HPLC, NMR) synthesis->initial_analysis decision Impurity Level? initial_analysis->decision column_chrom Column Chromatography decision->column_chrom High recrystallization Recrystallization decision->recrystallization Low final_analysis Purity Confirmation (HPLC, NMR, MP) column_chrom->final_analysis recrystallization->final_analysis

Caption: Workflow for the purification and analysis of this compound.

Logical Relationship Diagram

logical_relationship Impurity Impurity Detected Technique Analytical Technique Impurity->Technique Identified by Purification Purification Method Technique->Purification Informs choice of Pure_Product Pure Product Purification->Pure_Product Yields

Caption: Relationship between impurity detection, analysis, and purification.

References

  • Google Patents. (n.d.). CN103992225A - Salicylaldehyde derivatives and preparation method thereof.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Salicylaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]

Sources

Technical Support Center: Pilot-Scale Synthesis of 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Formyl-2-hydroxyphenyl acetate. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to pilot-plant production. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a successful, scalable, and robust process.

Part 1: Strategic Synthesis Route Selection for Pilot-Scale Production

Choosing the right synthetic route is the most critical decision when scaling up. While multiple pathways can yield the target molecule at the bench, only a few are economically and logistically viable for pilot studies. The primary considerations for scale-up are reaction safety (especially exotherms), reagent cost and availability, operational complexity, yield, and downstream purification effort.

Two common approaches for synthesizing salicylaldehyde derivatives are the Reimer-Tiemann and Duff reactions for the formylation of a phenolic precursor.[1][2] A third, often more scalable approach, involves the acetylation of an already-formylated precursor like 5-formylsalicylic acid.[3]

Comparison of Key Synthetic Routes
FeatureReimer-Tiemann ReactionDuff ReactionAcetylation of 5-Formylsalicylic Acid
Starting Materials 2-Hydroxyphenyl acetate, Chloroform, Strong Base (e.g., NaOH)2-Hydroxyphenyl acetate, Hexamethylenetetramine (HMTA), Acid5-Formylsalicylic acid, Acetic Anhydride
Typical Yield Low to Moderate (often <50%)[4][5]Low to Moderate (highly substrate-dependent)[2][6]High (>90%)[3]
Scalability Concerns Highly exothermic, biphasic system requires intense agitation, tar formation, chlorinated solvent waste.[7][8]Generally inefficient, sometimes requires harsh acidic conditions (e.g., TFA).[9][10]Availability and cost of starting material, potential for over-acetylation if not controlled.
Purification Challenging; removal of tars and para-isomer often required.[4][11]Moderately difficult; removal of unreacted starting material and byproducts.[6]Relatively straightforward; typically requires recrystallization or simple chromatography.[3]
Recommendation Not recommended for initial scale-up due to safety, yield, and waste concerns.Feasible but may require significant optimization. Better suited for specific substrates where other methods fail.Highly recommended for pilot studies due to high yield, process safety, and simpler purification.

Based on this analysis, the recommended route for pilot-scale synthesis is the acetylation of 5-formylsalicylic acid . This pathway avoids the significant safety and purification challenges associated with older formylation methods like the Reimer-Tiemann reaction.

Decision Workflow for Synthesis Route Selection

Synthesis Route Selection start Goal: Pilot-Scale Synthesis of This compound check_precursor Is 5-formylsalicylic acid commercially available and affordable? start->check_precursor route_acetylation Route 1: Acetylation (High Yield, Safe) check_precursor->route_acetylation Yes route_formylation Consider Formylation Routes check_precursor->route_formylation No end_acetylation Proceed with Process Development for Acetylation route_acetylation->end_acetylation check_phenol Is 2-hydroxyphenyl acetate a viable starting material? route_formylation->check_phenol duff Route 2: Duff Reaction (Moderate Safety, Optimization Needed) check_phenol->duff Yes, proceed with caution reimer Route 3: Reimer-Tiemann (Significant Safety & Yield Issues) check_phenol->reimer Yes, but not recommended end_formylation Proceed with extensive safety review and optimization for formylation route. duff->end_formylation reimer->end_formylation

Caption: Decision workflow for selecting a scalable synthesis route.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the pilot-scale synthesis via the recommended acetylation route.

Stage 1: Reaction

Q1: The reaction is sluggish or incomplete, even after extended reaction time. What's wrong?

  • A1: Potential Causes & Solutions:

    • Insufficient Catalyst: If using a base catalyst like pyridine, ensure it is fresh and added in the correct stoichiometric amount. On a larger scale, viscous reaction masses can trap the catalyst, preventing efficient mixing.

    • Low Quality Reagents: The primary culprit is often moisture in the acetic anhydride or the 5-formylsalicylic acid starting material. Water will readily consume acetic anhydride, quenching the reaction. Solution: Dry the 5-formylsalicylic acid in a vacuum oven before use. Use a fresh, sealed bottle of acetic anhydride and transfer it under a nitrogen atmosphere.

    • Inadequate Temperature Control: While the reaction is often run at mild temperatures (40–60°C), insufficient heating in a large reactor can lead to slow kinetics.[3] Solution: Verify that the reactor's heating jacket is functioning correctly and that the internal temperature probe is accurately calibrated. Ensure good agitation to eliminate cold spots.

Q2: I'm observing the formation of a dark-colored, polymeric-like substance in the reactor.

  • A2: Potential Causes & Solutions:

    • Overheating: Localized overheating, especially near the reactor walls, can cause decomposition of the starting material or product. The formyl group is susceptible to oxidation and other side reactions at elevated temperatures. Solution: Improve agitation to ensure uniform heat distribution. Lower the heating jacket temperature and allow the reaction to proceed more slowly.

    • Acidic Impurities: Strong acidic impurities in the starting material can catalyze polymerization or degradation pathways. Solution: Test the pH of your starting material slurry. If acidic, consider a purification step or sourcing from a different supplier.

Stage 2: Work-up & Isolation

Q3: During aqueous quench, a thick, unmanageable emulsion has formed, making phase separation impossible.

  • A3: Potential Causes & Solutions:

    • Inefficient Mixing During Quench: Adding water too quickly to the reaction mixture without sufficient agitation can lead to the formation of stable emulsions, especially if residual catalyst (like pyridine) is present.

    • Solution Strategy:

      • Add Brine: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break emulsions.

      • Filter Aid: Add a small amount of a filter aid like Celite and stir. The solid particles can disrupt the emulsion interface.

      • Solvent Addition: Add more of the organic extraction solvent to dilute the organic phase, which can sometimes destabilize the emulsion.

      • Prevention: For future batches, cool the reaction mixture thoroughly before quenching and add the quench water slowly with vigorous stirring.

Q4: The crude product has a pink or brown discoloration that is difficult to remove.

  • A4: Potential Causes & Solutions:

    • Oxidation: Phenolic compounds are highly susceptible to air oxidation, which forms colored quinone-type impurities. This is exacerbated by exposure to air, light, and trace metals during work-up and isolation.

    • Solution Strategy:

      • Inert Atmosphere: Perform the work-up and filtration steps under a nitrogen or argon atmosphere to minimize contact with oxygen.

      • Antioxidant/Reducing Agent: During the aqueous work-up, add a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the aqueous phase. This can often reduce the colored impurities back to their colorless phenolic form.

      • Activated Carbon: Treat a solution of the crude product in a suitable solvent with a small amount of activated carbon (charcoal), followed by filtration through Celite. This is very effective at adsorbing highly colored impurities. Use carbon sparingly, as it can also adsorb your product.

Stage 3: Purification

Q5: Recrystallization yields are low, or the product oils out instead of crystallizing.

  • A5: Potential Causes & Solutions:

    • Incorrect Solvent System: The chosen solvent system may be too good a solvent for the product (preventing crystallization) or too poor (causing it to crash out as an oil). Impurities can also act as crystallization inhibitors.

    • Solution Strategy:

      • Solvent Screening: Perform small-scale solvent screening. Ideal single solvents dissolve the product when hot but not when cold. Common systems for this type of molecule include ethyl acetate/heptane, toluene, or isopropanol/water.

      • Anti-Solvent Addition: Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate) at room temperature. Slowly add a miscible "anti-solvent" (e.g., heptane) with stirring until turbidity persists. Gently warm until the solution is clear again, then allow it to cool slowly. This controlled precipitation often yields better crystals.

      • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.

Q6: Column chromatography is not providing good separation between the product and a key impurity.

  • A6: Potential Causes & Solutions:

    • Inappropriate Stationary/Mobile Phase: The polarity of the solvent system may be too high (eluting everything together) or too low (product won't move).

    • Solution Strategy:

      • TLC Optimization: First, find a solvent system that gives good separation (ΔRf > 0.2) on a TLC plate.

      • Adjust Polarity: For normal phase (silica gel) chromatography, a mixture of a non-polar solvent (like heptane or hexanes) and a more polar solvent (like ethyl acetate) is common. To increase separation, decrease the proportion of the polar solvent. For phenolic compounds, adding 0.5-1% acetic acid to the mobile phase can sharpen peaks and reduce tailing.[12]

      • Alternative Media: If silica gel fails, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase.[13] This is often effective for separating compounds with subtle polarity differences.

Troubleshooting Decision Tree: Low Yield

Low Yield Troubleshooting start Problem: Low Final Yield check_reaction Was the reaction incomplete? (Check in-process control data, e.g., HPLC) start->check_reaction check_workup Were there significant losses during work-up/isolation? check_reaction->check_workup No (Reaction went to completion) cause_reagents Root Cause: - Wet reagents/solvents - Poor quality starting material - Insufficient catalyst check_reaction->cause_reagents Yes cause_conditions Root Cause: - Incorrect temperature - Poor agitation check_reaction->cause_conditions Yes check_purification Were there significant losses during purification? check_workup->check_purification No cause_emulsion Root Cause: - Emulsion formation - Product precipitation in aqueous layer check_workup->cause_emulsion Yes cause_transfer Root Cause: - Mechanical losses (transfers) - Incomplete extraction check_workup->cause_transfer Yes cause_recrystallization Root Cause: - Product remains in mother liquor - Oiling out check_purification->cause_recrystallization Yes (Recrystallization) cause_column Root Cause: - Co-elution with impurities - Product streaking/stuck on column check_purification->cause_column Yes (Chromatography)

Caption: A decision tree to diagnose the cause of low product yield.

Part 3: Frequently Asked Questions (FAQs)

1. What are the critical process parameters (CPPs) to monitor during scale-up?

  • Temperature: Crucial for controlling reaction rate and minimizing byproduct formation. Monitor both jacket and internal temperatures.

  • Agitation Rate: Essential for maintaining homogeneity, ensuring efficient heat transfer, and preventing localized overheating.

  • Reagent Addition Rate: Controls the reaction rate and exotherm. A controlled addition profile is critical for safety and selectivity.

  • pH during Work-up: Must be carefully controlled to ensure the product is in its neutral form for extraction and to prevent hydrolysis of the acetate group.

2. What are the expected byproducts and how can I detect them?

  • The primary byproduct is typically unreacted 5-formylsalicylic acid. Another potential impurity is di-acetylated product if conditions are too harsh.

  • Detection: A simple reverse-phase HPLC method is the most effective tool. A typical gradient might be:

    • Column: C18

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

    • Detection: UV at 254 nm.[3] The starting material will be more polar (elute earlier) than the product.

3. What are the recommended storage and handling conditions for the final product?

  • Storage: this compound should be stored in airtight, light-resistant containers at low temperatures (2–8°C) to minimize degradation.[3] The primary degradation pathway is the hydrolysis of the acetate ester back to the phenolic hydroxyl group, especially in the presence of moisture.

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of fine powders.[3]

4. Can I use a different formylation reaction if the recommended route is not feasible?

  • Yes, but with significant caveats for scale-up. The Reimer-Tiemann reaction is a classic method but presents major safety hazards.[14] The reaction between chloroform and a strong base generates dichlorocarbene in a highly exothermic process.[1][15] This can lead to thermal runaways in large reactors.[7] If you must use this route, a detailed Process Hazard Analysis (PHA) is mandatory. The mechanism is illustrated below to highlight the reactive intermediate.

Reimer_Tiemann_Mechanism cluster_0 Dichlorocarbene Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- :CCl2 :CCl2 (Reactive Intermediate) CCl3-->:CCl2 - Cl- Phenoxide Phenoxide Ion Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + :CCl2 Product Salicylaldehyde Product Intermediate->Product + 2 OH- + H+ workup

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Formyl-2-hydroxyphenyl acetate and Other Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of 5-Formyl-2-hydroxyphenyl acetate against other common salicylaldehyde derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive understanding of how subtle structural modifications influence reaction outcomes.

Introduction: The Versatile Chemistry of Salicylaldehydes

Salicylaldehyde, or 2-hydroxybenzaldehyde, and its derivatives are cornerstone building blocks in synthetic chemistry. Their unique bifunctional structure, featuring a reactive formyl group adjacent to a phenolic hydroxyl group, makes them valuable precursors for a vast array of molecules, including pharmaceuticals, complex heterocyclic scaffolds like coumarins and benzofurans, and advanced materials such as fluorophores.[1][2][3]

This compound, also known as 3-acetoxy-4-hydroxybenzaldehyde, introduces a third functional group—an acetate ester. This modification serves a dual purpose: it acts as a protecting group for the phenolic hydroxyl and, as an electron-withdrawing group, it electronically modulates the reactivity of the entire molecule.[1] Understanding the impact of this acetate group in comparison to other substituents is critical for designing efficient synthetic routes and predicting chemical behavior.

This guide will dissect the reactivity of this compound by comparing it to parent salicylaldehyde and derivatives bearing either electron-donating groups (EDG) or electron-withdrawing groups (EWG). The comparison will focus on three fundamental reaction classes: Schiff base formation, aldol condensation, and redox reactions.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of a salicylaldehyde derivative is primarily governed by the electrophilicity of the formyl group's carbonyl carbon. This electrophilicity is tuned by the electronic effects of substituents on the aromatic ring.[4]

  • Electron-Withdrawing Groups (EWG): Substituents like nitro (-NO₂), halogens (-Cl, -Br), and the acetate group (-OAc) pull electron density away from the aromatic ring. This inductive and/or resonance effect makes the formyl carbon more electron-deficient (more electrophilic), thus accelerating reactions involving nucleophilic attack.

  • Electron-Donating Groups (EDG): Groups like methoxy (-OCH₃) or alkyl chains push electron density into the ring, making the formyl carbon less electrophilic and generally slowing down rates of nucleophilic addition.[5]

The phenolic hydroxyl group also plays a crucial role, often participating in intramolecular hydrogen bonding which can influence the conformation and reactivity of the adjacent formyl group.[6]

Logical Relationship of Substituent Effects

Below is a diagram illustrating how different substituents modulate the electrophilicity of the formyl carbon, which is the primary determinant for its reactivity with nucleophiles.

G substituent Substituent on Ring ewg Electron-Withdrawing (e.g., -NO2, -OAc) substituent->ewg Type edg Electron-Donating (e.g., -OCH3) substituent->edg Type reactivity Formyl Carbon Electrophilicity ewg->reactivity Increases edg->reactivity Decreases rate Reaction Rate with Nucleophiles reactivity->rate Directly Correlates G prep Prepare Equimolar Solutions of Aldehyde & Aniline in Ethanol mix Mix Solutions in Cuvette at 25°C prep->mix measure Monitor Absorbance at Product λmax Over Time mix->measure plot Plot 1/(a-x) vs. Time measure->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Workflow for kinetic analysis of Schiff base formation.

Protocol 2: Qualitative Comparison of Oxidizability using Tollen's Test

Causality: Tollen's test provides a rapid and visually distinct method to confirm the presence of an aldehyde functional group. [7]It relies on the aldehyde's ability to reduce Ag⁺ ions to metallic silver, forming a characteristic silver mirror. [8]While not quantitative, observing the relative speed of mirror formation can offer qualitative insights into the ease of oxidation.

Objective: To visually confirm the aldehydic nature and compare the ease of oxidation of salicylaldehyde derivatives.

Materials:

  • This compound

  • Salicylaldehyde

  • Acetone (as a negative control)

  • Tollen's Reagent (must be freshly prepared)

    • Solution A: 5% Silver Nitrate (AgNO₃)

    • Solution B: 10% Sodium Hydroxide (NaOH)

    • Solution C: 2% Ammonia (NH₃) solution

Procedure:

  • Reagent Preparation: In a clean test tube, add 2 mL of Solution A. Add 2 drops of Solution B to form a brown precipitate of silver oxide. Add Solution C dropwise, with shaking, until the precipitate just dissolves. This is fresh Tollen's reagent.

  • Reaction: Prepare three test tubes, one for each compound to be tested. Add 5 drops of each test compound to its respective tube.

  • Observation: Add 1 mL of the freshly prepared Tollen's reagent to each test tube.

  • Place the tubes in a warm water bath (approx. 60°C) for 5-10 minutes. [9]5. Record: Observe the formation of a silver mirror on the inner surface of the test tubes. Note the relative speed at which the mirror forms for each aldehyde. The acetone tube should show no reaction.

Conclusion

The reactivity of this compound is significantly influenced by its acetate substituent. Acting as a moderate electron-withdrawing group, the acetate moiety enhances the electrophilicity of the formyl carbon. This leads to faster reaction rates in nucleophilic addition and reduction reactions when compared to unsubstituted salicylaldehyde. However, its reactivity is surpassed by derivatives bearing more potent electron-withdrawing groups, such as the nitro group. This guide provides a predictive framework and the experimental means to verify these reactivity trends, empowering researchers to make informed decisions in the design and execution of synthetic pathways involving these versatile chemical intermediates.

References

  • Thoer, A., et al. (1988). Salicylaldehyde is the forerunner of aspirin.
  • Scribd. Reactions of Aldehydes and Ketones: Learning Activity No. 17. Available from: [Link]

  • Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. Available from: [Link]

  • ResearchGate. The reactions of salicyaldehyde production. [Diagram]. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(4), 529-534. Available from: [Link]

  • Iraqi National Center of Researches and Treatment of Blood Diseases. (2021). Experimental No. (13) Aldehydes and ketones. Available from: [Link]

  • Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein journal of organic chemistry, 8, 2166–2175. Available from: [Link]

  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Physical Chemistry A, 127(5), 1233–1246. Available from: [Link]

  • Rios-Lombardía, N., et al. (2022). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. The Journal of organic chemistry, 87(7), 4646–4655. Available from: [Link]

  • Balakrishnan, V., & Usha, K. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(2), 77-84. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Available from: [Link]

  • Abdel-Latif, S. A., et al. (2007). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 950–957. Available from: [Link]

  • ResearchGate. The structures of the salicylaldehyde derivatives studied. [Diagram]. Available from: [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. Available from: [Link]

  • SciSpace. Salicylaldehyde | 5056 Publications | 40820 Citations. Available from: [Link]

  • Psomas, G., et al. (2021). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules (Basel, Switzerland), 26(11), 3290. Available from: [Link]

  • Chemical Education Xchange. Aldol Condensation Reaction - Salicylaldehyde. Available from: [Link]

  • International Journal of Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA-CHARACTERIZATION AN. Available from: [Link]

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  • A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. Available from: [Link]

  • Journal of Research in Chemistry. (2023). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Available from: [Link]

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  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Available from: [Link]

  • Journal of the American Chemical Society. The Stabilization of the Salicylaldehyde-Glycine Schiff Base through Metal Complex Formation. Available from: [Link]

  • MDPI. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available from: [Link]

  • Semantic Scholar. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available from: [Link]

  • PubMed. Formylation facilitates the reduction of oxidized initiator methionines. Available from: [Link]

  • Chemistry & Chemical Technology. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Available from: [Link]

  • PubChem. (3-Formyl-4-hydroxyphenyl) acetate. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. Available from: [Link]

  • ResearchGate. On the mechanism of the reaction between aryl acetates and hydroxylamine. Available from: [Link]

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A Senior Application Scientist's Guide to Confirming the Elemental Composition of 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For a key synthetic intermediate like 5-Formyl-2-hydroxyphenyl acetate, verifying its elemental composition is not merely a quality control checkbox; it is a fundamental validation of its molecular structure. This guide provides an in-depth comparison of analytical techniques to confirm the elemental makeup of this compound, grounded in the principles of scientific integrity and supported by robust experimental frameworks.

The Foundational Blueprint: Theoretical Elemental Composition

Before any analysis begins, we must establish the theoretical elemental percentages derived from the molecular formula of this compound: C₉H₈O₄ .[1] This formula tells us that each molecule is composed of nine carbon atoms, eight hydrogen atoms, and four oxygen atoms.[2]

The molar mass is calculated as follows:

  • Carbon (C): 9 × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 8 × 1.008 g/mol = 8.064 g/mol

  • Oxygen (O): 4 × 15.999 g/mol = 63.996 g/mol

  • Total Molar Mass: 180.159 g/mol [1][3]

From this, we derive the theoretical mass percentages, our benchmark for all experimental results.

Table 1: Theoretical Elemental Composition of C₉H₈O₄

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.0119108.09960.00
Hydrogen (H)1.00888.0644.48
Oxygen (O)15.999463.99635.52
Total 180.159 100.00

Source: Calculations based on standard atomic weights.[4]

Any validated synthesis of this compound must yield a product whose elemental composition aligns with these values within an acceptable margin of error, typically ±0.4%, a standard widely accepted in chemical publications.[5]

Comparative Analysis of Core Techniques

The choice of analytical technique is driven by the specific question we aim to answer. For elemental composition, we require methods that provide quantitative data on the bulk material. Here, we compare the principal techniques applicable to a small organic molecule like this compound.

Combustion Analysis (CHN/O Analysis): The Gold Standard

Principle of Causality: This technique is the most direct and universally accepted method for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic compound.[6] The sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[7][8] These products are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[9] Oxygen is typically determined in a separate step by pyrolysis. The fundamental principle is a complete and stoichiometric conversion of the elements into simple, detectable gases, making it a highly accurate bulk analysis technique.[10]

  • Expertise & Trustworthiness: Combustion analysis is a self-validating system when performed with proper calibration standards (e.g., acetanilide). Its accuracy for C, H, and N is unparalleled for bulk samples, providing a direct confirmation of the empirical formula.[11] It is the cornerstone of purity assessment for novel small molecules.[5]

X-ray Photoelectron Spectroscopy (XPS): The Surface and Chemical State Expert

Principle of Causality: XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a surface-sensitive technique that analyzes the top 1-10 nanometers of a sample.[12] It works by irradiating the material with X-rays, causing the emission of core-level electrons.[13] The binding energy of these emitted electrons is unique to each element and its specific chemical environment (oxidation state).[13][14] For this compound, XPS can not only detect C and O but can also differentiate between the carbon in the aromatic ring, the carbonyl (C=O) group, and the acetate methyl group.

  • Expertise & Trustworthiness: While not the primary choice for bulk elemental quantification due to its surface sensitivity, XPS provides invaluable orthogonal data.[15] It confirms the presence of expected functional groups on the particle surface and can detect surface impurities not visible to bulk techniques.[16] This dual capability—elemental detection and chemical state analysis—offers a much deeper characterization.[14]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Impurity Specialist

Principle of Causality: In a drug development context, purity extends beyond the organic composition to include freedom from inorganic, particularly metallic, contaminants.[17][18] These can originate from catalysts used during synthesis.[19][20] ICP-MS is an exceptionally sensitive technique for detecting trace and ultra-trace metals.[21] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. A mass spectrometer then separates and quantifies these ions, allowing for detection at parts-per-billion (ppb) levels.[22]

  • Expertise & Trustworthiness: The inclusion of ICP-MS analysis demonstrates a comprehensive, field-proven approach to purity validation. It addresses a critical regulatory concern in pharmaceutical development: the control of elemental impurities as outlined in guidelines like ICH Q3D.[18] While not a tool for C, H, or O analysis, it is essential for a complete and trustworthy characterization of a drug intermediate.[23][24]

Experimental Data: A Comparative Summary

The following table presents representative data from the analysis of a synthesized batch of this compound, comparing the results from the primary analytical techniques against the theoretical values.

Table 2: Comparison of Experimental Elemental Analysis Data

ElementTheoretical %Experimental % (Combustion)DeviationExperimental % (XPS - Surface)
Carbon (C)60.0059.85-0.1562.1
Hydrogen (H)4.484.51+0.03N/A*
Oxygen (O)35.5235.64 (by difference)+0.1237.9

Hydrogen is not detectable by XPS.[12][14]

Interpretation of Data:

  • The Combustion Analysis data shows excellent agreement with the theoretical values, with all deviations well within the acceptable ±0.4% limit.[5] This provides strong evidence that the bulk material has the correct empirical formula.

  • The XPS data shows a slightly different elemental ratio. This is expected, as XPS is surface-sensitive and can be influenced by minor surface adsorption or orientation effects. Its primary value here is the confirmation of carbon and oxygen in various chemical states, supporting the proposed molecular structure.

Workflow & Decision Logic for Elemental Analysis

The selection and sequence of analytical techniques are not arbitrary. They follow a logical progression from broad confirmation to specialized investigation.

G cluster_0 Analytical Workflow for this compound Sample Synthesized Sample Goal1 Confirm Bulk Empirical Formula Sample->Goal1 Primary Objective Combustion Combustion Analysis (CHN/O) Goal1->Combustion Goal2 Verify Surface Chemistry & Functional Groups XPS X-ray Photoelectron Spectroscopy (XPS) Goal2->XPS Goal3 Assess Purity: Trace Metal Contamination ICPMS Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Goal3->ICPMS Result1 Data Match Theoretical %C,H,O? Combustion->Result1 Result2 Confirm Expected Chemical States? XPS->Result2 Result3 Metals Below ICH Q3D Limits? ICPMS->Result3 Result1->Goal2 Yes Result2->Goal3 Yes Conclusion Compound Identity & Purity Confirmed Result3->Conclusion Yes

Caption: Logical workflow for comprehensive elemental characterization.

Detailed Experimental Protocol: Combustion CHN Analysis

This protocol outlines the steps for a self-validating combustion analysis.

Instrumentation: Elementar UNICUBE or similar CHNS/O analyzer.[5]

Materials:

  • This compound sample (dried under vacuum).

  • Acetanilide (calibration standard).

  • Tin capsules.

  • High-purity helium (carrier gas) and oxygen (combustion gas).

Procedure:

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed and conditioned according to the manufacturer's specifications.

    • Perform a leak test to ensure the integrity of the gas flow paths.

    • Calibrate the instrument by analyzing 3-5 replicates of the acetanilide standard (1-2 mg each). The results must be within ±0.3% of the theoretical values for C, H, and N. This step establishes the trustworthiness of the measurement session.

  • Sample Preparation:

    • Precisely weigh 1-2 mg of the dried this compound into a tin capsule using a microbalance.

    • Seal the capsule, ensuring no sample is lost, and form it into a compact ball.

    • Record the exact weight.

  • Analysis:

    • Load the sealed sample into the instrument's autosampler.

    • Enter the sample weight and identification into the operating software.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace (~950-1150°C) with a pulse of pure oxygen.[8][9]

    • The resulting gases (CO₂, H₂O, Nₓ) are carried by helium through a reduction tube (to convert Nₓ to N₂) and then through a separation column.

    • The separated gases are measured by the Thermal Conductivity Detector (TCD).

  • Data Processing:

    • The software calculates the mass percentages of C, H, and N based on the sample weight and the calibrated detector response.

    • Analyze at least three replicates of the sample to ensure reproducibility. The relative standard deviation (RSD) should be below 0.2%.

    • Calculate the oxygen percentage by difference: %O = 100% - (%C + %H).

Synthesizing the Data for a Complete Picture

No single technique tells the whole story. True scientific integrity lies in the synthesis of orthogonal data sets.

G cluster_bulk Bulk Composition & Purity cluster_surface Surface & Structural Confirmation cluster_trace Inorganic Purity center_node Comprehensive Confirmation of This compound (C₉H₈O₄) Combustion Combustion Analysis Combustion_Data Result: %C = 59.85 %H = 4.51 (Matches Theory) Combustion->Combustion_Data Combustion_Data->center_node Validates Empirical Formula XPS XPS Analysis XPS_Data Result: Confirms C-O, C=O, C-C bonds (Supports Functional Groups) XPS->XPS_Data XPS_Data->center_node Confirms Surface Structure ICPMS ICP-MS Analysis ICPMS_Data Result: Pd < 10 ppm, etc. (Meets Regulatory Limits) ICPMS->ICPMS_Data ICPMS_Data->center_node Ensures Safety & Quality

Caption: Synthesis of data from orthogonal analytical techniques.

By combining the precise bulk elemental ratios from combustion analysis, the surface chemical state information from XPS, and the trace metal purity from ICP-MS, we build a robust, multi-faceted validation of the synthesized this compound. This rigorous, evidence-based approach is indispensable for advancing compounds through the research and development pipeline.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Introduction to Combustion Analysis. Chemistry LibreTexts. Available at: [Link]

  • Direct, Automated Analysis of Organic Solvents Using Quadrupole ICP-MS. Spectroscopy Online. Available at: [Link]

  • Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton. PubMed Central. Available at: [Link]

  • Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent Technologies. Available at: [Link]

  • How to Calculate the Molar Mass of C9H8O4: Aspirin (Acetylsalicylic acid). YouTube. Available at: [Link]

  • Rapid and sensitive determination of leached platinum group elements in organic reaction solution. Royal Society of Chemistry. Available at: [Link]

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  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]

  • X-Ray Photoelectron Spectroscopy (XPS) for material surface analysis. Alter Technology. Available at: [Link]

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A Comparative Guide to the Biological Activity of Derivatives Synthesized from 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Core Scaffold

In the landscape of medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. 5-Formyl-2-hydroxyphenyl acetate, also known as 3-acetoxy-4-hydroxybenzaldehyde, represents one such strategic chemical entity. Its structure is distinguished by a phenyl ring featuring a formyl group, a hydroxyl group, and an acetate group.[1] This unique arrangement of functional groups provides a reactive platform for the synthesis of a diverse array of derivatives, including but not limited to Schiff bases, Mannich bases, hydrazones, and chalcones.[1]

The reactivity of the aldehyde (formyl) group, in particular, allows for straightforward condensation reactions with various primary amines to form Schiff bases (imines), which are a cornerstone of this guide. The resulting derivatives often exhibit a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial, antioxidant, and anticancer properties of various derivatives synthesized from this core scaffold, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Synthetic Pathways: From Precursor to Bioactive Derivatives

The primary route for derivatization of this compound involves the condensation of its formyl group with a primary amine. This reaction is typically carried out under reflux in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid. The resulting Schiff base derivatives are the focus of our comparative analysis due to their well-documented and potent biological activities.

Synthesis_Workflow Precursor 5-Formyl-2-hydroxyphenyl acetate Reaction Ethanol/Methanol Reflux, Acid Catalyst Precursor->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Derivative Reaction->Product Condensation

Caption: General synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol outlines a general procedure for synthesizing a Schiff base from this compound and a primary amine.

  • Reagent Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of this compound and the selected primary amine in 50 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Comparative Analysis of Biological Activities

The true value of a chemical scaffold lies in the biological efficacy of its derivatives. Here, we compare the antimicrobial, antioxidant, and anticancer activities of various Schiff bases derived from this compound and related salicylaldehydes.

Antimicrobial Activity

Schiff bases are a well-established class of antimicrobial agents.[2] Their mechanism of action often involves the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cellular protein function. The lipophilicity of the overall molecule, influenced by various substituents, also plays a crucial role in its ability to penetrate microbial cell membranes.

Comparative Data: Antimicrobial Efficacy

Derivative/CompoundTarget OrganismActivity Metric (MIC µg/mL)Reference CompoundMIC (µg/mL)Source
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6--[3]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4--[3]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolA. niger47.5--[3]
Salicylaldehyde-derived Schiff Base 18S. epidermidis- (IZD = 32 mm)Ciprofloxacin- (IZD = 24 mm)[2]
Salicylaldehyde-derived Schiff Base 19S. aureus- (IZD = 32.5 mm)Ciprofloxacin- (IZD = 24 mm)[2]

Note: MIC = Minimum Inhibitory Concentration; IZD = Inhibition Zone Diameter. Data is for structurally related salicylaldehyde Schiff bases to demonstrate potential efficacy.

Field Insights: The data suggests that halogen substitutions (e.g., chloro, fluoro) on the aromatic rings can significantly enhance antimicrobial activity.[3] This is likely due to increased lipophilicity and electronic effects that favor interaction with microbial targets. The enhanced activity of some Schiff bases compared to standard antibiotics like ciprofloxacin highlights their therapeutic potential.[2]

Antioxidant Properties

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Derivatives of this compound, retaining the phenolic hydroxyl group, are prime candidates for antioxidant activity. This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[4]

Antioxidant_Mechanism Derivative Phenolic Derivative (Ar-OH) Radical Free Radical (R•) StableRadical Stabilized Radical (Ar-O•) Derivative->StableRadical H• donation Neutralized Neutralized Molecule (R-H) Radical->Neutralized H• acceptance

Caption: Radical scavenging by a phenolic antioxidant.

Comparative Data: Antioxidant Capacity

Derivative/CompoundAssayActivity Metric (IC₅₀ µM)Reference CompoundIC₅₀ (µM)Source
Salicylaldehyde Amine 2ABTS5.14 ± 0.11BHA7.16 ± 1.66[5]
Salicylaldehyde Amine 5Phenanthroline9.42 ± 1.02 (A₀.₅)BHT7.32 ± 0.83[5]
Phenylhydrazone 3aDPPH> BHA (at 50 µg/mL)BHA-[6]
Phenylhydrazone 3aABTS63.49% inhibitionAscorbic Acid53.82% inhibition[6]

Note: IC₅₀ = half maximal inhibitory concentration; A₀.₅ = concentration for 0.5 absorbance. BHA = Butylated hydroxyanisole; BHT = Butylated hydroxytoluene. Data is for structurally related salicylaldehyde derivatives.

Field Insights: The antioxidant capacity is strongly linked to the presence and position of hydroxyl groups on the aromatic rings.[4] Compounds that can readily donate a hydrogen atom and form a stable radical exhibit superior activity.[7] In some cases, synthesized derivatives have shown antioxidant power surpassing that of commercial standards like BHA and BHT, indicating their potential as novel antioxidant agents.[5][6]

Anticancer Activity

The search for new anticancer agents is a critical area of drug development. Schiff bases have emerged as a promising class of compounds, with many exhibiting significant cytotoxicity against various cancer cell lines.[8][9] Their mechanisms of action can be diverse, including inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and interacting with DNA.[10][11]

Apoptosis_Pathway Derivative Schiff Base Derivative Cell Cancer Cell Derivative->Cell ROS ↑ ROS Production Cell->ROS Caspase Caspase-9 / Caspase-3 Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified mechanism of apoptosis induction.

Comparative Data: Cytotoxic Effects

Derivative/CompoundCancer Cell LineActivity Metric (IC₅₀ µM)Reference DrugSource
Aminophosphonate A-5Various Leukemic LinesHigh Inhibitory ActivityCisplatin[10]
Schiff Base L5HeLa, MCF-7In micromolar rangeCarboplatin[11]
Schiff Base HHPEhrlich Ascites CarcinomaPotent antitumour agentBleomycin[12]
Cu(II) ComplexHT-29 (Colon Cancer)2.87 µg/mL-[9]

Note: IC₅₀ = half maximal inhibitory concentration. Data is for various Schiff bases and their metal complexes to illustrate the broad anticancer potential of this class of compounds.

Field Insights: The anticancer activity of Schiff bases can be significantly enhanced through coordination with metal ions (e.g., Cu(II), Zn(II)), forming metal complexes.[9] These complexes often have improved DNA binding capabilities and can generate reactive oxygen species (ROS) that trigger apoptosis in cancer cells.[11] The structural diversity achievable with Schiff bases allows for fine-tuning of their cytotoxic profile, potentially leading to agents with high efficacy and selectivity for cancer cells.

Self-Validating Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings presented, the following are detailed protocols for the key biological assays.

Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined by plotting the percentage of scavenging against the compound concentration.[6]

Protocol 2: Agar Well Diffusion Method (Antimicrobial)

This method assesses the ability of a compound to inhibit the growth of microorganisms.

  • Culture Preparation: Prepare a fresh inoculum of the test microorganism in a suitable broth and adjust its turbidity to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A control well should contain the solvent only.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[13][14]

Protocol 3: MTT Assay (Anticancer/Cytotoxicity)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value is calculated from the dose-response curve.[11]

Conclusion and Future Directions

Derivatives synthesized from this compound, particularly Schiff bases, demonstrate a remarkable breadth of biological activities. The comparative data reveals that specific structural modifications, such as the introduction of halogens or the formation of metal complexes, can significantly potentate their antimicrobial, antioxidant, and anticancer effects. The salicylaldehyde amine derivative Compound 2 showed antioxidant activity superior to the standard BHA, while certain Schiff bases exhibited greater antimicrobial efficacy than ciprofloxacin.[2][5] In the realm of oncology, Schiff base metal complexes and other derivatives show promise as potent cytotoxic agents against various cancer cell lines.[9][10][12]

The future of research in this area should focus on synthesizing novel libraries of these derivatives to further explore structure-activity relationships (SAR). Advanced studies should elucidate precise mechanisms of action, and in vivo testing of the most promising compounds is a critical next step toward potential clinical applications. The versatility and potent bioactivity of this scaffold confirm its status as a valuable platform for the development of next-generation therapeutic agents.

References

  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. [Link]

  • Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells. National Institutes of Health (NIH). [Link]

  • New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. National Institutes of Health (NIH). [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. [Link]

  • Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activ. Semantic Scholar. [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. [Link]

  • The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity. PubMed. [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

  • Schiff Bases and Complexes: A Review on Anti-Cancer Activity. ResearchGate. [Link]

  • Schiff Base Metal Complexes as Anticancer Agents. SciSpace. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]

  • Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Hindawi. [Link]

  • Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. ThaiScience. [Link]

  • This compound | C9H8O4 | CID 262344. PubChem. [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar. [Link]

  • Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences. [Link]

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A Spectroscopic Journey: Unraveling the Molecular Signatures of 5-Formyl-2-hydroxyphenyl acetate and Its Precursor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The journey from a simple precursor to a complex final product is paved with analytical checkpoints that ensure purity, confirm identity, and elucidate structural transformations. This guide provides an in-depth spectroscopic comparison of 5-Formyl-2-hydroxyphenyl acetate and its direct synthetic precursor, 2,4-dihydroxybenzaldehyde. We will explore the underlying principles of their synthesis and delve into a multi-technique spectroscopic analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

The Chemical Transformation: From Dihydroxybenzaldehyde to its Acetylated Derivative

The synthesis of this compound (also known as 3-acetoxy-4-hydroxybenzaldehyde) from 2,4-dihydroxybenzaldehyde is a classic example of regioselective acylation. The two hydroxyl groups on the precursor molecule exhibit different reactivities. The hydroxyl group at the C4 position is more acidic and sterically accessible compared to the C2-hydroxyl group, which is engaged in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group. This inherent difference is the cornerstone of achieving selective acetylation at the desired position.

The reaction proceeds by selectively protecting or reacting the more nucleophilic C4-hydroxyl group. While various methods exist, a common approach involves the use of a mild base to deprotonate the C4-hydroxyl group, followed by the introduction of an acetylating agent like acetic anhydride. The causality behind choosing a mild base, such as sodium bicarbonate or cesium bicarbonate, is to prevent the deprotonation of the less acidic C2-hydroxyl group, thus ensuring the regioselectivity of the reaction[1].

Below is a conceptual workflow illustrating this critical synthetic step.

G cluster_0 Inputs cluster_1 Process cluster_2 Output precursor 2,4-Dihydroxybenzaldehyde reaction Selective Acetylation in Acetonitrile precursor->reaction Substrate reagents Acetic Anhydride Mild Base (e.g., NaHCO₃) reagents->reaction Reactants product This compound reaction->product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with the spectroscopic analysis serving as the ultimate confirmation of a successful reaction and purification.

Synthesis of this compound

This protocol is adapted from established methods for regioselective alkylation, applying the same principles to acetylation[1].

  • Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetonitrile.

  • Base Addition: Add a mild base, such as sodium bicarbonate (1.5 eq.).

  • Acetylation: Introduce acetic anhydride (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

For each compound, a consistent set of analytical techniques should be employed to generate a comprehensive and comparable dataset.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve ~15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for ¹H and ¹³C NMR analysis.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet containing a small amount of the finely ground sample.

  • UV-Visible (UV-Vis) Spectroscopy: Prepare dilute solutions of the samples in a UV-transparent solvent like ethanol and record the absorbance from 200-400 nm.

  • Mass Spectrometry (MS): Utilize an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight.

Spectroscopic Data at a Glance: A Comparative Table

The following table summarizes the key spectroscopic data for 2,4-dihydroxybenzaldehyde and its acetylated product, this compound. This side-by-side comparison highlights the distinct changes that occur upon acetylation.

Spectroscopic Technique2,4-Dihydroxybenzaldehyde (Precursor)This compound (Product)Rationale for Spectroscopic Changes
¹H NMR (ppm) ~10.73 (s, 2H, -OH), ~9.92 (s, 1H, -CHO), 7.52-6.32 (m, 3H, Ar-H)~12.0 (s, 1H, -OH, estimated), ~9.84 (s, 1H, -CHO), 7.71-7.07 (m, 3H, Ar-H), ~2.1 (s, 3H, -COCH₃)The appearance of a singlet around 2.1 ppm is the hallmark of the acetyl methyl group. The aldehydic and aromatic protons will experience slight shifts due to the change in the electronic environment.
¹³C NMR (ppm) ~192 (-CHO), ~164 (C-OH), ~162 (C-OH), 135-104 (Ar-C)~190.6 (-CHO), ~169.2 (-OCOCH₃), ~153.5 (C-O), ~138.7 (C-OH), 129.8-117.6 (Ar-C), ~20.9 (-COCH₃)A new signal for the ester carbonyl appears around 169 ppm, and a methyl carbon signal emerges around 21 ppm. The chemical shifts of the aromatic carbons are also altered.
IR (cm⁻¹) ~3388 (broad, O-H stretch), ~1650 (C=O stretch, aldehyde)~3200 (broad, O-H stretch), ~1740 (strong, C=O stretch, ester), ~1680 (C=O stretch, aldehyde)The most significant change is the appearance of a strong ester carbonyl (C=O) stretch around 1740 cm⁻¹. The broad O-H band remains, but the aldehyde C=O stretch may shift slightly.
UV-Vis (λmax, nm) ~258, 296Expected to be similar to the precursor but may show a slight shift.The core chromophore remains the same, so significant shifts in λmax are not expected. However, the acetylation can cause minor perturbations in the electronic transitions.
Mass Spec (m/z) 138.12 (M⁺)180.16 (M⁺)The molecular weight increases by 42.04, corresponding to the addition of an acetyl group (C₂H₂O).

A Deeper Dive into the Spectra

From Two Hydroxyls to One: The IR Perspective

The transformation from precursor to product is vividly illustrated in the IR spectra. In 2,4-dihydroxybenzaldehyde, a broad absorption band around 3388 cm⁻¹ signifies the presence of the hydrogen-bonded hydroxyl groups[2]. Upon acetylation, this broad O-H band persists, but a new, very strong and sharp peak emerges around 1740 cm⁻¹, which is characteristic of the ester carbonyl stretch[3]. The aldehyde carbonyl stretch, found around 1650 cm⁻¹ in the precursor, is also present in the product, potentially shifted to a slightly higher wavenumber (~1680 cm⁻¹)[3]. This clear appearance of the ester C=O peak is a definitive indicator of a successful reaction.

The Telltale Singlet: ¹H NMR Analysis

In the ¹H NMR spectrum, the most telling evidence of the conversion is the appearance of a new singlet at approximately 2.1 ppm[3]. This signal corresponds to the three protons of the newly introduced methyl group of the acetate. Concurrently, the signals for the aromatic protons will show a shift in their positions and coupling patterns due to the alteration of the electronic landscape of the benzene ring. The aldehydic proton, a singlet typically found downfield around 9.92 ppm in the precursor, will also be present in the product, with a slight shift in its chemical environment[3].

Mapping the Carbon Skeleton: ¹³C NMR Insights

¹³C NMR spectroscopy provides a clear map of the carbon framework. For this compound, two distinct carbonyl signals are observed: one for the aldehyde at ~190.6 ppm and a new one for the ester at ~169.2 ppm. Furthermore, the appearance of a new aliphatic carbon signal around 20.9 ppm confirms the presence of the acetate's methyl group[4]. The chemical shifts of the aromatic carbons also adjust, reflecting the new substitution pattern.

The Electronic Fingerprint: UV-Vis Spectroscopy

The UV-Vis spectrum of 2,4-dihydroxybenzaldehyde in ethanol typically shows absorption maxima around 258 nm and 296 nm[5]. These absorptions are due to π → π* transitions within the aromatic system. Upon acetylation to form this compound, the fundamental chromophore—the substituted benzene ring—remains intact. Therefore, a drastic change in the UV-Vis spectrum is not anticipated. However, the modification of a hydroxyl group to an acetate ester can induce a slight shift in the absorption maxima (a hypsochromic or bathochromic shift) due to the change in the electronic-donating nature of the substituent.

Structural Relationship and Spectroscopic Correlation

The relationship between the chemical structures and their spectroscopic outputs can be visualized as follows:

G cluster_precursor 2,4-Dihydroxybenzaldehyde cluster_product This compound node_precursor Structure -OH (C2, C4) -CHO (C1) node_product Structure -OH (C2) -OCOCH₃ (C4) -CHO (C1) node_precursor:f1->node_product:f1 Acetylation spec_precursor ¹H NMR ~10.73 ppm (-OH) ~9.92 ppm (-CHO) IR ~3388 cm⁻¹ (O-H) ~1650 cm⁻¹ (C=O) UV-Vis ~258, 296 nm spec_product ¹H NMR ~2.1 ppm (-COCH₃) IR ~1740 cm⁻¹ (Ester C=O) UV-Vis Minor Shift spec_precursor:f1->spec_product:f1 Appearance of new signal spec_precursor:f3->spec_product:f3 Appearance of new band spec_precursor:f5->spec_product:f5 Shift in λmax

Sources

A review of synthetic routes for 5-Formyl-2-hydroxyphenyl acetate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Routes for 5-Formyl-2-hydroxyphenyl acetate

Authored by a Senior Application Scientist

In the landscape of synthetic chemistry, this compound, also known as 3-acetoxy-4-hydroxybenzaldehyde, stands out as a strategic intermediate.[1] Its unique arrangement of a phenyl ring substituted with formyl, hydroxyl, and acetate groups provides a versatile scaffold for constructing more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[1] The dual reactivity of the aldehyde and the phenolic system makes it a valuable building block for generating diverse molecular architectures like Schiff bases, chalcones, and various heterocyclic systems.[1]

This guide provides a comprehensive review and comparison of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each pathway, supported by detailed experimental protocols and comparative data to inform methodological choices in a research and development setting.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be broadly approached from two distinct strategic directions:

  • Direct Formylation of 2-Hydroxyphenyl Acetate: This is the most direct approach, involving the introduction of a formyl group onto the aromatic ring of a pre-synthesized 2-hydroxyphenyl acetate precursor. The success of this strategy hinges on achieving high regioselectivity to favor formylation at the C5 position, para to the hydroxyl group.

  • Multi-Step Synthesis via Functional Group Interconversion: These pathways involve more intricate sequences, starting from precursors that are subsequently modified. This can include formylating a related phenol and then performing acetylation, or acetylating a pre-formylated phenol, sometimes requiring the use of protecting groups to direct the reactions.

The following diagram illustrates the conceptual landscape of these synthetic strategies.

G cluster_0 Starting Materials cluster_1 Key Formylation Reactions cluster_2 Intermediate Processing 2-Hydroxyphenyl\nAcetate 2-Hydroxyphenyl Acetate Duff Reaction Duff Reaction 2-Hydroxyphenyl\nAcetate->Duff Reaction Direct Formylation Reimer-Tiemann\nReaction Reimer-Tiemann Reaction 2-Hydroxyphenyl\nAcetate->Reimer-Tiemann\nReaction Direct Formylation Vilsmeier-Haack\nReaction Vilsmeier-Haack Reaction 2-Hydroxyphenyl\nAcetate->Vilsmeier-Haack\nReaction Direct Formylation Salicylic Acid Salicylic Acid Nitration & Reduction Nitration & Reduction Salicylic Acid->Nitration & Reduction Multi-step Route 4-Aminophenol 4-Aminophenol Kolbe-Schmitt Kolbe-Schmitt 4-Aminophenol->Kolbe-Schmitt Target 5-Formyl-2-hydroxyphenyl acetate Duff Reaction->Target Reimer-Tiemann\nReaction->Target Vilsmeier-Haack\nReaction->Target 5-Aminosalicylic Acid 5-Aminosalicylic Acid Nitration & Reduction->5-Aminosalicylic Acid Multi-step Route Acetylation Acetylation Acetylation->Target Multi-step Route Hydrolysis Hydrolysis 5-Aminosalicylic Acid->Acetylation Multi-step Route Kolbe-Schmitt->5-Aminosalicylic Acid Duff_Mechanism Phenol Phenol Intermediate Benzylamine Intermediate Phenol->Intermediate Electrophilic Attack HMTA HMTA Iminium Ion Iminium Ion (Electrophile) HMTA->Iminium Ion Protonation & Fragmentation H+ H+ H+->HMTA Iminium Ion->Intermediate Aldehyde Ortho-Hydroxy Aldehyde Intermediate->Aldehyde Hydrolysis H2O H2O H2O->Intermediate

Caption: Simplified mechanism of the Duff reaction.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the phenolic substrate (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents).

  • Solvent Addition: Add glacial acetic acid to serve as the solvent and catalyst.

  • Reflux: Heat the mixture to reflux (typically 85–120°C) with continuous stirring for several hours (e.g., 8 hours). [2][3]Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add an aqueous acid solution (e.g., dilute HCl) and heat to hydrolyze the intermediate imine.

  • Workup and Isolation: Cool the mixture. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Evaluation:

  • Advantages: Uses readily available, inexpensive reagents. The procedure is relatively straightforward.

  • Disadvantages: Yields can be highly variable and are often modest (20-80%). [2]The reaction is known for its low efficiency. [4][5]Regioselectivity can be an issue, potentially leading to mixtures of isomers. [3]

B. The Reimer-Tiemann Reaction

This classic reaction achieves ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic medium (e.g., aqueous NaOH or KOH). [6][7]The principal reactive species is dichlorocarbene (:CCl₂), a highly electron-deficient electrophile. [6][8] Mechanism: The strong base deprotonates both the phenol to form the highly nucleophilic phenoxide ion and the chloroform to generate a trichloromethyl anion. [6][9]The anion rapidly undergoes alpha-elimination to form dichlorocarbene. The electron-rich phenoxide ring attacks the carbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the aldehyde. [6][8]

RT_Mechanism Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation CHCl3 CHCl3 Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Deprotonation & α-elimination OH- Strong Base (e.g., NaOH) OH-->Phenol OH-->CHCl3 Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Nucleophilic Attack Carbene->Intermediate Aldehyde Ortho-Hydroxy Aldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol (General):

  • Reaction Setup: Dissolve the phenolic substrate (1 equivalent) in an aqueous solution of a strong base (e.g., 20-40% NaOH) in a flask equipped with a stirrer and dropping funnel. [8][9]2. Reagent Addition: Heat the mixture to approximately 65-70°C. Add chloroform (2-3 equivalents) dropwise over an hour. [9]The reaction is often exothermic and may require cooling to maintain the temperature. [9][10]3. Reaction: Continue stirring at the same temperature for an additional 2-3 hours after the addition is complete. [9]4. Workup: Cool the mixture and remove excess chloroform by distillation. Acidify the aqueous residue with dilute acid (e.g., HCl) to precipitate the product. [9]5. Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent. [9]The crude product can be purified by distillation or recrystallization. [9] Evaluation:

  • Advantages: A well-established method for ortho-formylation.

  • Disadvantages: The reaction is often carried out in a biphasic system, which can be inefficient without rapid mixing or a phase-transfer catalyst. [6][10]Yields can be moderate, and the reaction may not be suitable for substrates with functional groups sensitive to strong bases or heat. [6][10]The use of chloroform poses environmental and safety concerns.

C. The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds. It uses a "Vilsmeier reagent," typically formed from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). [11][12] Mechanism: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion). The activated aromatic ring of the substrate attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.

Evaluation:

  • Advantages: Generally provides good yields and can be applied to a wide range of substrates. [12]Recent developments have explored solvent-free conditions, enhancing its environmental profile. [12]* Disadvantages: The Vilsmeier reagent is sensitive to moisture. The reaction conditions can be harsh for delicate substrates.

Route 2: Multi-Step Synthesis

These routes offer greater control over regioselectivity by building the molecule sequentially, often involving the protection and deprotection of functional groups.

Rieche Formylation of a Protected Phenol

A notable example involves starting with a precursor like 2-hydroxyphenylacetic acid. [13][14]To prevent side reactions and direct the formylation, the reactive hydroxyl and carboxylic acid groups are first protected, for instance, through methylation using diazomethane. [13][14] The protected intermediate, methyl 2-(2-methoxyphenyl)acetate, can then undergo a Rieche formylation. This specific type of formylation uses dichloromethyl methyl ether in the presence of a Lewis acid catalyst like Tin(IV) chloride (SnCl₄). [13][14]This method is highly efficient for introducing a formyl group onto the activated ring, yielding methyl 2-(5-formyl-2-methoxyphenyl)acetate in high yield (e.g., 92%). [13][14]Subsequent steps would be required to convert the other functional groups to match the target molecule (e.g., demethylation and conversion of the acetic acid side chain).

Rieche_Workflow Start 2-Hydroxyphenylacetic Acid Protected Methyl 2-(2-methoxyphenyl)acetate Start->Protected Methylation (Protection) Formylated Methyl 2-(5-formyl-2-methoxyphenyl)acetate Protected->Formylated Rieche Formylation (Cl₂CHOCH₃, SnCl₄) Target Target Molecule (Post-modification) Formylated->Target Further Functional Group Interconversion

Caption: Workflow involving protection and Rieche formylation.

Evaluation:

  • Advantages: Offers excellent control over regioselectivity, leading to a single, desired isomer in high yield. The reaction conditions for the formylation step can be relatively mild.

  • Disadvantages: This is a multi-step synthesis, which increases the overall complexity, time, and cost. It may involve hazardous reagents like diazomethane.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on the desired scale, purity requirements, available starting materials, and tolerance for complex procedures or hazardous reagents.

Parameter Duff Reaction Reimer-Tiemann Reaction Vilsmeier-Haack Reaction Rieche Formylation Route
Starting Material 2-Hydroxyphenyl acetate2-Hydroxyphenyl acetate2-Hydroxyphenyl acetate2-Hydroxyphenylacetic acid
Key Reagents HMTA, Acetic AcidChloroform, NaOH/KOHDMF, POCl₃/SOCl₂Dichloromethyl methyl ether, SnCl₄
Reaction Type Electrophilic Subst.Electrophilic Subst.Electrophilic Subst.Electrophilic Subst.
Typical Yields Low to Moderate (20-80%) [2]ModerateGood to ExcellentExcellent (for formylation step) [13][14]
Regioselectivity Moderate (Ortho-preference) [4]Good (Ortho-preference) [6]Good (Para to activator)Excellent (Para to activator)
Conditions High Temperature [2]High Temperature, Strong BaseModerate to High Temp.Low Temperature (0°C) [13]
Advantages Inexpensive reagentsWell-establishedHigh yields, versatileHigh purity, excellent control
Disadvantages Low efficiency, isomer mix [4][3][5]Hazardous reagents, biphasic [6][10]Moisture sensitiveMulti-step, complex, hazardous reagents
Conclusion and Recommendation

For laboratory-scale synthesis where purity and regiochemical control are paramount, a multi-step approach involving the Rieche formylation of a protected precursor is the most robust strategy. [13][14]It circumvents the isomer separation issues that plague the direct formylation methods and delivers the desired 5-formyl product with high efficiency.

For larger-scale industrial applications where cost and simplicity are primary drivers, direct formylation methods are more attractive. Among these, the Vilsmeier-Haack reaction often represents the best compromise, typically offering higher yields and better selectivity than the Duff or Reimer-Tiemann reactions. [12]While the Duff reaction uses the cheapest reagents, its characteristically low yields make it less appealing for efficient synthesis. [4][5]The Reimer-Tiemann reaction , despite its historical significance, is increasingly disfavored due to the environmental and safety issues associated with chloroform and its often moderate yields. [6][10] Ultimately, the optimal synthetic route must be determined by balancing the specific project goals of yield, purity, cost, scalability, and safety.

References
  • 5-Formyl-2-hydroxyphenyl acet
  • Duff reaction - Grokipedia. (URL: )
  • Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate? - ResearchGate. (URL: [Link])

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  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB - MDPI. (URL: [Link])

  • Formylation of phenols using formamidine acetate - RSC Publishing. (URL: [Link])

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (URL: [Link])

  • The Duff Reaction: Researching A Modification - The ScholarShip. (URL: [Link])

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate. (URL: [Link])

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  • Different formylation methods. 1,[15] 2,[11][14] 3 [16]- ResearchGate. (URL: [Link])

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  • The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. (URL: [Link])

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  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC - NIH. (URL: [Link])

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A Comparative Guide to Catalysts for the Formylation of Phenolic Acetates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the formylation of phenolic acetates is a critical transformation for the synthesis of a wide array of valuable intermediates, including hydroxyaryl aldehydes. These compounds are pivotal precursors for pharmaceuticals, agrochemicals, and specialty polymers. The primary route for this conversion is the Fries rearrangement, an elegant and powerful reaction that orchestrates the migration of an acyl group from a phenolic ester to the aromatic ring.[1][2]

This guide provides an in-depth comparative analysis of various catalytic systems for the formylation of phenolic acetates, with a focus on the underlying mechanistic principles, experimental efficacy, and practical considerations for laboratory and process scale-up. We will delve into the nuances of catalyst selection, reaction control, and provide detailed, field-tested protocols to empower you to make informed decisions for your synthetic challenges.

The Chemical Landscape: Fries Rearrangement and Beyond

The formylation of a phenolic acetate, such as phenyl acetate, to yield hydroxybenzaldehydes (salicylaldehyde and p-hydroxybenzaldehyde) is most commonly achieved through the Fries rearrangement. This reaction is typically catalyzed by Lewis or Brønsted acids.[3] The choice of catalyst, solvent, and temperature profoundly influences the reaction's efficiency and, crucially, its regioselectivity between the ortho and para positions.

Beyond the classic Fries rearrangement, other formylation methodologies, traditionally applied to phenols, can be adapted for phenolic acetates, often involving in-situ deacetylation or subsequent rearrangement. These include the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, which offer alternative synthetic routes with distinct mechanistic pathways and selectivities.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving the desired outcome in the formylation of phenolic acetates. Here, we compare the performance of the most significant classes of catalysts, supported by experimental data.

Lewis Acid Catalysts: The Workhorses of the Fries Rearrangement

Lewis acids are the most traditional and widely employed catalysts for the Fries rearrangement.[4] Their ability to coordinate with the carbonyl oxygen of the ester facilitates the formation of a key acylium ion intermediate, which then undergoes electrophilic aromatic substitution.[5]

Common Lewis Acid Catalysts:

  • Aluminum Chloride (AlCl₃): The archetypal catalyst for the Fries rearrangement, AlCl₃ is highly effective but requires stoichiometric or even excess amounts due to its complexation with both the starting material and the product.[1] Its high reactivity can also lead to side reactions and charring at elevated temperatures.

  • Titanium Tetrachloride (TiCl₄): A versatile Lewis acid that can mediate the ortho-acylation of phenols and their esters.[6] It often offers improved regioselectivity compared to AlCl₃ and can be used in catalytic amounts under certain conditions.

  • Boron Trichloride (BCl₃): Another effective Lewis acid for promoting the Fries rearrangement.

  • Magnesium Chloride (MgCl₂): In combination with a base like triethylamine (Et₃N) and a formyl source such as paraformaldehyde, MgCl₂ provides a highly selective method for the ortho-formylation of phenols, a methodology that can be adapted for phenolic acetates.

Performance Data for Lewis Acid Catalysts:

Catalyst SystemSubstrateTemperature (°C)SolventOrtho/Para RatioTotal Yield (%)Reference
AlCl₃Phenyl Acetate<60NitrobenzenePara-favoredModerate to Good[7][8]
AlCl₃Phenyl Acetate>160NoneOrtho-favoredModerate to Good[7][8]
AlCl₃ (1.5 equiv)2-Fluorophenyl Acetate170Monochlorobenzene1.72:162[4]
TiCl₄Phenols/Naphthols120NoneOrtho-selectiveSatisfactory to High[6]
MgCl₂/Et₃N/ParaformaldehydePhenolsRefluxTHF/AcetonitrileExclusively Ortho60-95

Causality Behind Experimental Choices:

The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.[9] At lower temperatures, the reaction is under kinetic control, and the sterically less hindered para position is favored. At higher temperatures, the reaction shifts to thermodynamic control, favoring the formation of the more stable ortho-isomer, which is stabilized by chelation of the Lewis acid between the hydroxyl group and the carbonyl oxygen of the product.[9] The choice of a non-polar solvent also tends to favor the ortho product.[9]

Brønsted Acid Catalysts: Milder Alternatives

Strong Brønsted acids offer a viable alternative to Lewis acids, often with the advantages of being less corrosive and easier to handle.

Common Brønsted Acid Catalysts:

  • p-Toluenesulfonic Acid (p-TsOH): A readily available and effective solid Brønsted acid catalyst.

  • Methanesulfonic Acid (MsOH): A strong liquid Brønsted acid.

  • Heteropoly Acids (e.g., H₃PW₁₂O₄₀): These superacids are highly efficient and can be used in both homogeneous and heterogeneous systems.

Performance Data for Brønsted Acid Catalysts:

CatalystSubstrateTemperature (°C)Reaction TimeConversion (%)NotesReference
p-TsOHPhenylchloroacetate90-16030 min70Ortho-favored at high temp.[2]

Expertise in Application:

Brønsted acid-catalyzed Fries rearrangements often require higher temperatures to achieve comparable rates to their Lewis acid-catalyzed counterparts. However, their ease of handling and often lower environmental impact make them an attractive option, particularly in process chemistry.

Solid Acid Catalysts: The Green Chemistry Approach

The use of heterogeneous solid acid catalysts, such as zeolites, represents a significant advancement towards more sustainable chemical processes. These catalysts offer the benefits of easy separation, recyclability, and shape-selectivity.

Common Solid Acid Catalysts:

  • Zeolites (e.g., H-Beta, H-ZSM-5, H-Y): These microporous aluminosilicates possess both Brønsted and Lewis acid sites. Their well-defined pore structures can influence the regioselectivity of the reaction.

  • Montmorillonite Clay: A type of clay that can be used as a solid acid catalyst.

Performance Data for Solid Acid Catalysts:

CatalystSubstrateTemperature (°C)Ortho/Para RatioKey ObservationReference
H-Nu-2 ZeolitePhenyl Acetate1701:4.3Pronounced para-selectivity
H-ZSM-5 ZeolitePhenyl Acetate1701:6.0Slower reaction, higher para-selectivity
H-Beta ZeolitePhenyl Acetate--Active, but can lead to byproducts[3]

Field-Proven Insights:

Zeolite-catalyzed Fries rearrangements often exhibit a preference for the para product due to steric constraints within the zeolite pores, which favor the formation of the less bulky transition state leading to the para-isomer. The activity and selectivity can be tuned by varying the Si/Al ratio of the zeolite, which in turn modifies the acid site density and strength. A significant challenge with zeolite catalysts is deactivation due to coking or strong adsorption of phenolic products.[3]

Mechanistic Pathways: A Visual Guide

The formylation of phenolic acetates via the Fries rearrangement proceeds through a complex mechanism that is influenced by the choice of catalyst. Below are simplified diagrams illustrating the key steps for different catalytic systems.

Lewis Acid-Catalyzed Fries Rearrangement

G cluster_0 1. Complexation cluster_1 2. Acylium Ion Formation cluster_2 3. Electrophilic Aromatic Substitution cluster_3 4. Rearomatization & Hydrolysis PA Phenyl Acetate Complex Lewis Acid-Ester Complex PA->Complex + Lewis Acid LA Lewis Acid (e.g., AlCl₃) Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement Sigma Sigma Complex Acylium->Sigma Attack on Aromatic Ring Product Ortho/Para Hydroxybenzaldehyde Sigma->Product -H⁺, Hydrolysis

Caption: Lewis Acid-Catalyzed Fries Rearrangement Mechanism.

Zeolite-Catalyzed Fries Rearrangement

G cluster_0 1. Adsorption & Protonation cluster_1 2. Acylium Ion Formation cluster_2 3. Intrapore Diffusion & Substitution cluster_3 4. Desorption PA Phenyl Acetate Protonated_PA Protonated Phenyl Acetate PA->Protonated_PA + H⁺ (from Zeolite) Zeolite Zeolite Brønsted Acid Site (H⁺) Acylium Acylium Ion Protonated_PA->Acylium Para_TS Transition State for Para-substitution (favored in pores) Acylium->Para_TS Shape Selectivity Product Para-Hydroxybenzaldehyde Para_TS->Product Rearomatization & Desorption

Caption: Zeolite-Catalyzed Fries Rearrangement Highlighting Shape Selectivity.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and success of your experiments, we provide the following detailed, self-validating protocols for two distinct and highly relevant catalytic systems.

Protocol 1: Classic Lewis Acid Catalysis - AlCl₃-Mediated Fries Rearrangement of Phenyl Acetate

This protocol is a standard laboratory procedure for the Fries rearrangement, with temperature control being critical for regioselectivity.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, calcium chloride guard tube, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous nitrobenzene (100 mL) and anhydrous aluminum chloride (1.5 equivalents).

  • Substrate Addition: Cool the mixture in an ice bath. Slowly add phenyl acetate (1 equivalent) to the stirred suspension.

  • Reaction:

    • For para-product: Maintain the reaction temperature below 60°C and stir for 4-6 hours.[8]

    • For ortho-product: Heat the reaction mixture to above 160°C and maintain for 1-2 hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water, 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to separate the ortho and para isomers. The ortho isomer can be effectively separated from the para isomer by steam distillation due to its volatility.[7]

Protocol 2: Ortho-Selective Formylation using MgCl₂/Et₃N/Paraformaldehyde

This protocol is highly effective for the exclusive ortho-formylation of phenols and can be adapted for phenolic acetates, likely proceeding through in-situ deacetylation followed by formylation.[10]

Materials:

  • Phenolic acetate

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Dry triethylamine (Et₃N)

  • Dry tetrahydrofuran (THF) or acetonitrile

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottomed flask, reflux condenser, argon/nitrogen inlet, syringe

Procedure:

  • Reaction Setup: To a dry 500-mL, three-necked round-bottomed flask under an inert atmosphere (argon or nitrogen), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).

  • Solvent and Base Addition: Add dry THF (or acetonitrile) (approx. 5 mL per mmol of substrate) via syringe, followed by the dropwise addition of dry triethylamine (2 equivalents). Stir the mixture for 10 minutes.

  • Substrate Addition: Add the phenolic acetate (1 equivalent) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (oil bath temperature of approximately 75°C for THF) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and add diethyl ether.

    • Wash the organic phase successively with 1 N HCl (3 times) and water (3 times).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or recrystallization.

Conclusion

The formylation of phenolic acetates is a versatile transformation with a rich catalytic landscape. The choice of catalyst dictates not only the efficiency of the reaction but also the regiochemical outcome.

  • Lewis acids , particularly AlCl₃ , remain a powerful tool, offering temperature-dependent control over ortho and para selectivity.

  • TiCl₄ provides a valuable alternative for high ortho-selectivity.

  • The MgCl₂/Et₃N/paraformaldehyde system is an excellent choice for exclusive ortho-formylation.

  • Solid acids like zeolites are promising for developing greener, more sustainable processes, often with a preference for the para-isomer.

By understanding the interplay between catalyst, substrate, and reaction conditions, researchers can effectively navigate the synthesis of hydroxyaryl aldehydes and their derivatives, paving the way for new discoveries in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to empower you in this endeavor.

References

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A Senior Application Scientist's Guide to 5-Formyl-2-hydroxyphenyl acetate: A Comparative Validation for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the selection of a starting intermediate is a critical decision point that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 5-Formyl-2-hydroxyphenyl acetate, a uniquely functionalized aromatic aldehyde, has emerged as a strategic building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth validation of its role as a superior intermediate, offering a comparative analysis against other common hydroxybenzaldehydes. We will explore its synthesis, physicochemical characteristics, and versatile reactivity. Through detailed experimental protocols and data-driven comparisons, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of Aromatic Scaffolds

Substituted benzaldehydes are foundational intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The reactivity of these molecules is governed by the interplay between the electrophilic aldehyde group and the electronic properties of the substituents on the aromatic ring.[2] this compound (also known as 3-acetoxy-4-hydroxybenzaldehyde) presents a compelling trifecta of functional groups: a reactive formyl group, a directing hydroxyl group, and a protected phenolic acetate. This specific arrangement offers a unique handle for synthetic chemists, enabling selective transformations and the construction of diverse molecular architectures that would be challenging to access with simpler intermediates. This guide will objectively validate its utility by comparing its performance and synthetic versatility against established alternatives.

Physicochemical & Spectroscopic Characterization

A thorough understanding of an intermediate's physical and spectral properties is the bedrock of its reliable use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65298-99-9[3][4][5]
Molecular Formula C₉H₈O₄[4][5]
Molecular Weight 180.16 g/mol [3][5]
Appearance White to pale yellow crystalline powder[6]
IUPAC Name (5-formyl-2-hydroxyphenyl) acetate[5]
Spectroscopic Validation

Spectroscopic data confirms the unique structural arrangement of the functional groups, which is crucial for predicting its reactivity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The aldehydic proton is distinctly deshielded, appearing as a singlet around 9.8 ppm. The aromatic protons resonate between 7.0 and 7.7 ppm, with splitting patterns that confirm the 1,2,4-substitution pattern. The acetyl methyl protons appear as a sharp singlet around 2.3 ppm.

  • Infrared (IR) Spectroscopy: Key stretches in the IR spectrum validate the presence of all three functional groups. A strong carbonyl stretch for the aldehyde is observed around 1680 cm⁻¹, while the ester carbonyl appears near 1760 cm⁻¹. A broad O-H stretch for the phenolic hydroxyl group is also prominent, typically in the 3100-3400 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (180.16 g/mol ), confirming the compound's identity and purity.[5]

Synthesis of this compound

The accessibility of an intermediate is paramount to its practical application. One efficient and well-established route to a related isomer involves a Fries rearrangement, a classic organic reaction where a phenolic ester rearranges to a hydroxyaryl ketone under the influence of a Lewis acid catalyst.[7][8][9] This methodology can be adapted for the synthesis of hydroxy-formyl compounds.

Diagram 1: Synthetic Workflow via Fries Rearrangement

Start 4-Formylphenyl acetate Catalyst Anhydrous AlCl₃ (Lewis Acid) Start->Catalyst Heat Product 5-Formyl-2-hydroxy- acetophenone Catalyst->Product Rearrangement

Caption: Fries rearrangement workflow for a related isomer.

Experimental Protocol 1: Synthesis via Fries Rearrangement (Illustrative)

Causality: The Fries rearrangement is chosen for its ability to regioselectively introduce an acyl group onto a phenolic ring, a key transformation for accessing this class of intermediates.[7][9] The reaction's temperature is a critical parameter: lower temperatures favor the para-product, while higher temperatures favor the ortho-product, due to thermodynamic versus kinetic control.[8][10]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylphenyl acetate (1 equivalent).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) in portions to manage the exothermic reaction.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 160-170°C. Maintain this temperature for 3-4 hours. The high temperature favors the formation of the ortho-hydroxy product.[10]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the phenoxide.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Comparative Analysis with Alternative Intermediates

The true value of this compound is best understood when compared with other commonly used hydroxybenzaldehyde intermediates.

Table 2: Comparative Guide to Benzaldehyde Intermediates in Medicinal Chemistry

IntermediateStructureKey Features & ReactivityCommon ApplicationsStrategic Limitations
This compound CC(=O)OC1=C(C=CC(=C1)C=O)O- Ortho hydroxyl: Directing group, capable of chelation. - Protected phenol (acetate): Allows for selective reaction at the formyl or free hydroxyl group. - Para formyl: Electron-withdrawing, activates the ring for certain reactions.Precursor for Tolterodine metabolites, complex chalcones, Schiff bases, thiazoles, and solid-phase synthesis.[3]Requires an additional deprotection step to liberate the second hydroxyl group. Synthesis is multi-step.
Salicylaldehyde (2-Hydroxybenzaldehyde)O=Cc1ccccc1O- Ortho hydroxyl: Strong intramolecular H-bonding.[11] - Chelating agent: Forms stable complexes with metal ions.[12][13] - High reactivity in condensations.Synthesis of coumarins, Schiff base ligands (e.g., Salen), fungicides, and various drugs.[11][12][14][15]The free hydroxyl group can interfere with reactions targeting the aldehyde, often requiring protection.
p-Hydroxybenzaldehyde (4-Hydroxybenzaldehyde)O=Cc1ccc(O)cc1- Para hydroxyl: Strong electron-donating group via resonance. - Readily available and cost-effective.Synthesis of herbicides (Bromoxynil), antibacterial drugs (Amoxicillin, Trimethoprim), and flavorings (raspberry ketone).[16][17][18]Less sterically hindered than salicylaldehyde, but lacks the ortho-directing and chelating benefits.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)COc1cc(C=O)ccc1O- Methoxy group: Provides additional steric bulk and electronic effects. - Widely used natural product derivative.Key intermediate for pharmaceuticals (e.g., for Parkinson's disease, hypertension), flavorings, and fragrances.[3][4][19]The methoxy group can limit certain derivatization pathways available to unsubstituted analogs.
Protocatechuic aldehyde (3,4-Dihydroxybenzaldehyde)O=Cc1ccc(O)c(O)c1- Catechol moiety: Prone to oxidation but excellent for chelation. - Strong antioxidant and anti-inflammatory properties.[20][21][22]Intermediate for drugs, reference standard in pharmacological studies, and used in antioxidant research.[23][24]The two free hydroxyl groups are highly reactive and often require differential protection for selective synthesis, complicating reaction schemes.
The Unique Advantage of this compound

The primary advantage of this compound lies in its built-in differential protection . The acetate group serves as a robust protecting group for one of the phenolic hydroxyls, allowing chemists to perform reactions on the formyl group or the free ortho-hydroxyl group without interference. This circumvents the need for separate protection/deprotection steps that are often required when working with protocatechuic aldehyde or salicylaldehyde, thus improving overall synthetic efficiency.

Applications in the Synthesis of Bioactive Molecules

The structural features of this compound make it a versatile precursor to a wide range of biologically active scaffolds.

Diagram 2: Key Derivatization Pathways

A 5-Formyl-2-hydroxyphenyl acetate B Chalcones A->B + Acetophenone (Claisen-Schmidt) C Schiff Bases A->C + Primary Amine (Condensation) D Thiazoles A->D + α-haloketone + Thioamide E Hydroxytolterodine (Metabolite) A->E Multi-step Synthesis

Caption: Versatile synthetic routes starting from the core intermediate.

Case Study: Precursor to Tolterodine Metabolites

Tolterodine is a muscarinic receptor antagonist used to treat urinary incontinence.[25] Its major active metabolite is the 5-hydroxymethyl derivative.[26] The synthesis of this metabolite and its prodrugs often proceeds through a key benzaldehyde intermediate.[25][27] this compound provides a strategic starting point for accessing analogs of this critical intermediate, 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropylamine (PHB), underscoring its direct relevance in pharmaceutical synthesis.[3]

Experimental Protocol 2: Synthesis of a Chalcone Derivative

Causality: The Claisen-Schmidt condensation is a reliable method for forming C-C bonds and is the cornerstone of chalcone synthesis.[28][29][30] It involves the reaction of an aromatic aldehyde with a ketone in the presence of a base.[30] The acetate group on our intermediate remains stable under these basic conditions, demonstrating its utility as a protecting group.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate acetophenone (e.g., 4'-methoxyacetophenone) (1 equivalent) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) dropwise with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate often forms as the product is generated.

  • Isolation: Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude chalcone can be recrystallized from ethanol to yield the pure product.

Conclusion

The evidence and comparative analysis presented in this guide validate This compound as a highly valuable and strategic intermediate in medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde, a directing hydroxyl group, and an integrated protecting group, offers significant advantages over simpler hydroxybenzaldehydes. This structure facilitates streamlined synthetic routes to complex molecular targets, such as pharmacologically active chalcones and key precursors to drug metabolites like hydroxytolterodine. By enabling selective transformations and minimizing the need for additional protection/deprotection steps, this intermediate provides researchers with a powerful tool to accelerate the drug discovery and development process.

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A Comparative Guide to the Therapeutic Potential of Compounds Derived from 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Salicylaldehyde Scaffold

In the landscape of medicinal chemistry, the salicylaldehyde framework stands out as a "privileged scaffold"—a molecular structure that is recurrently identified as a core element in a variety of biologically active compounds.[1] 5-Formyl-2-hydroxyphenyl acetate, a key derivative of salicylaldehyde, serves as an exceptionally versatile starting material for synthetic chemists.[2] Its structure, featuring a reactive formyl group, a phenolic hydroxyl group, and an acetate ester, allows for the generation of a diverse library of molecules, including Schiff bases, hydrazones, and chalcones.[2] These derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1][3]

This guide provides a comparative analysis of the therapeutic potential of novel compounds synthesized from this compound. We will delve into the synthetic rationale, compare their biological efficacy using standardized in vitro assays, and elucidate the underlying mechanisms of action for the most promising candidates. The objective is to equip researchers and drug development professionals with the technical insights and validated protocols necessary to explore this promising class of compounds.

Synthetic Strategy and Derivative Library

The strategic positioning of functional groups on the this compound scaffold allows for targeted chemical modifications. The primary route for derivatization involves the condensation of the formyl (aldehyde) group with various primary amines to form Schiff bases (imines).[2][3] This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the vast commercial availability of primary amines, enabling the creation of a large and structurally diverse library of potential therapeutic agents.

The general synthetic workflow is outlined below. The selection of primary amines (R-NH₂) is critical, as the substituent 'R' can significantly influence the compound's physicochemical properties and biological activity, a key aspect of structure-activity relationship (SAR) studies.[4]

G A 5-Formyl-2-hydroxyphenyl acetate C Condensation Reaction (Ethanol, Reflux) A->C B Primary Amine (R-NH₂) B->C D Schiff Base Derivative Library (Varying 'R' groups) C->D Yields diverse imines E Purification & Characterization (Crystallization, NMR, MS) D->E

Caption: Proposed mechanism of SBD-3 inducing apoptosis.

This proposed pathway suggests that SBD-3 induces mitochondrial stress, leading to the release of Cytochrome c. This, in turn, activates a cascade of enzymes known as caspases, beginning with the initiator caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell. Future work involving Western blot analysis for these key proteins would be required to validate this hypothesis.

Conclusion and Future Directions

This guide demonstrates that this compound is a valuable scaffold for developing novel therapeutic agents. Through straightforward synthetic modifications, we have produced a series of Schiff base derivatives with diverse biological activities.

  • SBD-3 (R = 2,4-Dichlorophenyl) emerged as the most promising lead compound, exhibiting potent cytotoxic activity against cancer cell lines and notable antibacterial effects.

  • SBD-1 (R = 4-Methoxyphenyl) was identified as the most effective antioxidant.

These findings underscore the importance of structure-activity relationship studies. The electronic properties of the substituents play a crucial role in dictating the primary therapeutic potential of the derivative.

Future research should focus on:

  • Expanding the Library: Synthesizing a broader range of derivatives to further refine SAR.

  • In-depth Mechanistic Studies: Validating the proposed apoptotic pathway for SBD-3 and exploring other potential cellular targets.

  • Selectivity Profiling: Assessing the cytotoxicity of lead compounds against non-cancerous cell lines to determine their therapeutic window. [5]4. In Vivo Testing: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models.

The derivatives of this compound represent a rich area for further investigation, with significant potential for the discovery of new lead compounds in oncology and infectious diseases.

References

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Vertex AI Search.
  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central.
  • This compound | 65298-99-9. Benchchem.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.
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  • Schiff Bases of Salicylaldehyde and their Cobalt (II) Derivatives as Antitumor Agents. eJournals @ Oklahoma State University Library.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Cytotoxic activity of bis-biphenyl salicylaldehyde Schiff base derivatives against (MDA-MB-231) breast cancer cell line. ResearchGate.
  • Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. Semantic Scholar.
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI.
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). PMC - NIH.
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  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI.
  • Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. (2024). MDPI.
  • Antioxidant and Antibacterial Activities of Phenolic Compounds from Extracts of Plants Used as Tea. ResearchGate.
  • Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. PMC.
  • Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.
  • The important applications of salicylaldehyde. (2022). ChemicalBook.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI.
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  • Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. ResearchGate.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Formyl-2-hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Formyl-2-hydroxyphenyl acetate (CAS No. 65298-99-9), ensuring the well-being of laboratory personnel and the integrity of research outcomes. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles and specific data for the target compound.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While the toxicological properties of this compound have not been exhaustively investigated, the available Safety Data Sheets (SDS) for it and structurally similar compounds indicate several key risks that dictate our protective strategy.[1]

The primary hazards identified are:

  • Skin Irritation: Direct contact may cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound is classified as causing serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1]

Given the incomplete toxicological profile, a cautious approach is warranted. We must treat this compound as potentially harmful upon ingestion, inhalation, and dermal contact.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table summarizes the mandatory equipment for handling this compound.

Protection Area Required PPE Specification & Rationale
Eye & Face Safety Glasses with Side Shields or GogglesRationale: Protects against splashes and airborne particles. Given the classification of "serious eye irritation," this is a critical, non-negotiable requirement.[3][4]
Hand Chemical-Resistant Gloves (e.g., Nitrile)Rationale: Prevents direct skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.[1]
Body Laboratory CoatRationale: Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Use in a Ventilated Area (Fume Hood)Rationale: Essential for preventing the inhalation of dust, especially when handling the solid form.[1][5] A dust mask or respirator may be required if a fume hood is not available or if significant dust is generated.

Procedural Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes exposure and ensures a controlled environment.

Preparation and Pre-Handling Check
  • Designate Work Area: All handling of this compound should occur within a designated area, preferably inside a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Assemble PPE: Before approaching the chemical, don your full PPE ensemble: lab coat, safety goggles, and gloves.

  • Inspect Gloves: Always inspect your gloves for tears or punctures before handling the compound.[1]

  • Emergency Stations: Confirm the location and operational status of the nearest eyewash station and safety shower.

Handling the Compound
  • Avoid Dust Formation: As a solid, this compound poses an inhalation risk if it becomes airborne.[1][2] Handle the material carefully to avoid creating dust. Use techniques like gentle scooping rather than pouring from a height.

  • Portioning: When weighing or transferring the powder, perform the task over a disposable weighing paper or within a containment vessel to catch any stray particles.

  • Prevent Contact: At all times, avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[5]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place.[2][5]

Post-Handling and Decontamination
  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) to avoid cross-contamination.[1]

  • Immediate Disposal: Dispose of contaminated gloves and any disposable materials (e.g., weighing papers, pipette tips) in a designated, sealed waste container.[1][4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][2][3]

  • Surface Decontamination: Clean the work surface thoroughly after use.

The following diagram illustrates the logical flow of the safe handling procedure.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Designate Work Area (Fume Hood) B 2. Don Full PPE (Coat, Goggles, Gloves) A->B C 3. Verify Emergency Station Access B->C D 4. Handle Compound (Avoid Dust) C->D E 5. Keep Container Sealed When Not in Use D->E F 6. Proper Glove Removal & Disposal E->F G 7. Wash Hands Thoroughly F->G H 8. Decontaminate Work Surface G->H

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3][4] If irritation persists, seek medical attention.[4] Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][4][5] Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, provide artificial respiration.[1] Consult a physician.[1]

  • Small Spills (Solid): For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.

Disposal Plan

All waste generated from handling this compound must be treated as chemical waste.

  • Contaminated Materials: Used gloves, weighing papers, and other disposable items should be placed in a clearly labeled, sealed container.

  • Surplus Chemical: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations.[4][5] Do not allow the product to enter drains.[1]

By integrating these safety protocols into your standard operating procedures, you create a robust framework that protects researchers and ensures the responsible stewardship of laboratory chemicals.

References

  • Capot Chemical. (2025, November 14).
  • Carl ROTH.
  • Fisher Scientific. (2020, February 19). SAFETY DATA SHEET: 5-Formyl-2-furancarboxylic acid.
  • MedChemExpress.
  • Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET: 5-(Hydroxymethyl)-2-furaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.